(R)-1-Boc-3-carboxymethoxy-pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(6-12)16-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEXFKAYCPIYPF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652744 | |
| Record name | {[(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170097-85-5 | |
| Record name | {[(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-Boc-3-carboxymethoxy-pyrrolidine chemical properties
An In-Depth Technical Guide to (R)-1-Boc-3-carboxymethoxy-pyrrolidine for Advanced Drug Discovery
Abstract
This compound is a chiral, bifunctional building block of significant value in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereochemically defined pyrrolidine core, a protected amine (Boc group), and a carboxylic acid functional handle, makes it a highly versatile synthon for constructing complex molecular architectures. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, and its conformational flexibility allows for effective exploration of pharmacophore space.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, a robust synthetic protocol, analytical characterization methods, and key applications of this compound, grounded in established scientific principles.
Core Chemical and Physical Properties
This compound, identified by CAS Number 170097-85-5, is a derivative of (R)-3-hydroxypyrrolidine.[3] The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen, preventing its participation in undesired side reactions while enabling selective modifications at other positions. The carboxymethoxy moiety at the C3 position provides a key functional handle for peptide couplings, esterifications, or other conjugations.
While extensive experimental data on its physical properties is not widely published, its structural attributes allow for reliable predictions. These properties are essential for its proper handling, storage, and application in synthesis.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid | [4] |
| CAS Number | 170097-85-5 | [3][5] |
| Molecular Formula | C₁₁H₁₉NO₅ | [3][4] |
| Molecular Weight | 245.27 g/mol | [3] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Purity | Typically ≥98% | [3] |
| Solubility | Soluble in methanol, chloroform, dichloromethane. (Predicted) | N/A |
| Melting Point | Not available. Likely a solid at room temperature. | [6] |
| Boiling Point | Not available. | [6] |
Synthesis and Purification: A Field-Proven Protocol
The synthesis of this compound is most effectively achieved via a Williamson ether synthesis, starting from the commercially available chiral precursor, (R)-(-)-N-Boc-3-pyrrolidinol.[7][8] This approach ensures the retention of the critical stereochemistry at the C3 position.
Causality in Experimental Design
The chosen two-step protocol is designed for efficiency and control.
-
Boc Protection: The synthesis begins with the readily available (R)-3-pyrrolidinol. Its nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). This step is crucial as the secondary amine is more nucleophilic than the hydroxyl group and must be masked to allow for selective alkylation of the oxygen.[8]
-
Williamson Ether Synthesis: The hydroxyl group of (R)-(-)-N-Boc-3-pyrrolidinol is deprotonated with a strong base, typically sodium hydride (NaH), to form a potent nucleophile (an alkoxide). This alkoxide then displaces a halide from an ethyl haloacetate (e.g., ethyl bromoacetate). The subsequent hydrolysis of the ethyl ester under basic conditions yields the target carboxylic acid. Anhydrous, polar aprotic solvents like Tetrahydrofuran (THF) are ideal as they solvate the cation of the base without interfering with the nucleophile.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Step 2: Williamson Ether Synthesis and Hydrolysis
-
Reagents and Equipment: (R)-(-)-N-Boc-3-pyrrolidinol, Sodium Hydride (60% dispersion in mineral oil), Anhydrous THF, Ethyl Bromoacetate, Lithium Hydroxide (LiOH), 2M HCl, Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Round-bottom flasks, Magnetic stirrer, Ice bath, Nitrogen line, Separatory funnel.
-
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous THF.
-
Alkoxide Formation: Cool the suspension to 0°C using an ice bath. Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. The evolution of hydrogen gas should be observed.
-
Activation: Stir the resulting mixture at 0°C for 1 hour.
-
Alkylation: Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Ester Intermediate): Once the starting material is consumed, carefully quench the reaction by slowly adding water at 0°C. Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. Concentrate under reduced pressure to obtain the crude ethyl ester intermediate.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and water (3:1). Add LiOH (1.5 eq.) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Final Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer to 0°C and acidify to pH ~3 with 2M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product.
-
Purification: If necessary, the product can be purified by flash column chromatography or recrystallization.
-
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. While a dedicated spectrum for this specific compound is not publicly available, its structure allows for a highly accurate prediction of its key spectroscopic features based on data from closely related analogs like (R)-(-)-N-Boc-3-pyrrolidinol.[9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | δ ~1.45 ppm (s, 9H): Protons of the Boc group C(CH₃)₃.δ ~2.0-2.3 ppm (m, 2H): Pyrrolidine C4 protons.δ ~3.4-3.8 ppm (m, 4H): Pyrrolidine C2 and C5 protons.δ ~4.1 ppm (m, 1H): Pyrrolidine C3 proton (CH-O).δ ~4.2 ppm (s, 2H): Methylene protons of the carboxymethoxy group (O-CH₂-COOH).δ ~10-12 ppm (br s, 1H): Carboxylic acid proton (COOH). |
| ¹³C NMR (CDCl₃) | δ ~28.5 ppm: Boc group methyl carbons.δ ~30-35 ppm: Pyrrolidine C4 carbon.δ ~45-55 ppm: Pyrrolidine C2 and C5 carbons.δ ~65-70 ppm: Carboxymethoxy methylene carbon (O-CH₂).δ ~75-80 ppm: Pyrrolidine C3 carbon (CH-O).δ ~80.0 ppm: Boc quaternary carbon.δ ~155.0 ppm: Boc carbonyl carbon.δ ~173-176 ppm: Carboxylic acid carbonyl carbon. |
| FT-IR (KBr Pellet) | ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~2975 cm⁻¹: C-H stretches (aliphatic).~1735 cm⁻¹: C=O stretch of the carboxylic acid.~1685 cm⁻¹: C=O stretch of the Boc carbamate.~1160 cm⁻¹: C-O stretch (ether). |
| Mass Spec. (ESI-) | [M-H]⁻ at m/z 244.12: Deprotonated molecular ion. |
Applications in Medicinal Chemistry and Drug Discovery
The utility of this compound stems from its identity as a chiral building block. The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, prized for its ability to introduce three-dimensionality into otherwise flat molecules, which often leads to improved binding affinity and selectivity for biological targets.[1]
Key Strategic Advantages:
-
Chiral Scaffolding: The fixed (R)-stereocenter is critical for creating enantiomerically pure compounds, which is a regulatory requirement for many modern pharmaceuticals.[11]
-
Bifunctional Linker: The carboxylic acid provides a reactive handle for amide bond formation, allowing it to be coupled to amines in peptides, proteins, or other small molecules. The protected nitrogen can be deprotected later in the synthesis to reveal a secondary amine, which can then be used for further functionalization.
-
Improved Pharmacokinetics: The ether linkage and pyrrolidine core can enhance properties like solubility and metabolic stability compared to simpler aliphatic chains.
Caption: Role as a versatile intermediate in drug discovery pathways.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. The toxicological properties of this specific compound have not been thoroughly investigated, so caution is advised.[5][6]
-
Hazard Identification: May cause skin, eye, and respiratory system irritation.[5][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][13]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.[5]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[6][13]
-
-
Handling Protocol:
-
Storage: Store in a cool, dry, and well-ventilated area.[13] Keep the container tightly sealed and store at room temperature.[4]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]
-
-
Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. capotchem.com [capotchem.com]
- 4. 1-Boc-3-(carboxymethoxy)-pyrrolidine 95% | CAS: 889952-88-9 | AChemBlock [achemblock.com]
- 5. capotchem.com [capotchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Structure Elucidation of (R)-1-Boc-3-carboxymethoxy-pyrrolidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Boc-3-carboxymethoxy-pyrrolidine is a chiral building block of significant interest in medicinal chemistry, serving as a key intermediate for synthesizing complex, stereochemically defined molecules. The pyrrolidine scaffold is a prevalent motif in numerous pharmacologically active compounds, making the rigorous confirmation of its structure—including its connectivity, functional groups, and absolute stereochemistry—a critical step in the drug development pipeline.[1] This technical guide provides a holistic, multi-technique framework for the unambiguous structure elucidation of this molecule. It moves beyond a simple listing of methods to detail the causality behind experimental choices, presenting a self-validating system of analysis that ensures the highest degree of confidence in the material's identity, purity, and stereochemical integrity.
Introduction: The Imperative for Rigorous Characterization
In the realm of pharmaceutical development, the principle of "structure dictates function" is paramount. For a chiral molecule like this compound, this extends to its three-dimensional arrangement. An incorrect structural assignment or the presence of an unwanted enantiomer can lead to diminished efficacy, altered pharmacology, or unforeseen toxicity. Therefore, a robust and orthogonal analytical strategy is not merely a quality control measure but a foundational pillar of scientific integrity and successful drug discovery.
This guide outlines a logical workflow, beginning with foundational analyses to confirm molecular weight and functional groups, progressing to an in-depth spectroscopic investigation to map atomic connectivity, and culminating in a definitive stereochemical assignment.
Foundational Analysis: Confirming the Molecular Blueprint
The initial phase of analysis aims to verify the molecule's elemental composition and the presence of key functional groups. These rapid, high-confidence techniques provide the fundamental data upon which more complex structural assignments are built.
Mass Spectrometry (MS): Defining Molecular Weight and Formula
Mass spectrometry serves as the first checkpoint, providing a precise measurement of the molecule's mass. For a non-volatile, polar molecule such as this, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which minimizes fragmentation and typically yields a strong signal for the protonated molecular ion [M+H]⁺.
Causality of Choice: High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, is essential. It provides a mass measurement with enough accuracy (typically <5 ppm) to confirm the elemental formula (C₁₁H₁₉NO₅), distinguishing it from other potential isobaric compounds.
Expected Fragmentation Patterns: The Boc (tert-butoxycarbonyl) group is thermally and acid-labile, leading to characteristic fragmentation patterns that further validate the structure.[2][3] Common losses include:
-
Loss of isobutylene (-56 Da) from the Boc group.
-
Loss of the entire Boc group (-100 Da).
-
Loss of CO₂ (-44 Da) from the carboxylic acid.
Table 1: Key Mass Spectrometry Data for C₁₁H₁₉NO₅
| Ion Species | Theoretical Monoisotopic Mass (Da) | Description |
|---|---|---|
| [M+H]⁺ | 246.1336 | Protonated parent molecule |
| [M+Na]⁺ | 268.1155 | Sodium adduct |
| [M-C₄H₈+H]⁺ | 190.0709 | Loss of isobutylene |
| [M-Boc+H]⁺ | 146.0757 | Loss of the Boc group |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Operate in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Analysis: Acquire the full scan mass spectrum. Use the instrument's software to calculate the elemental composition from the accurate mass of the [M+H]⁺ peak and compare it to the theoretical value for C₁₁H₁₉NO₅.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy provides rapid and definitive evidence for the presence of the molecule's key functional groups by detecting their characteristic vibrational frequencies.[4]
Causality of Choice: Attenuated Total Reflectance (ATR) is a modern FT-IR sampling technique that requires minimal sample preparation and provides high-quality spectra from a small amount of solid or liquid material.[5]
Table 2: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
|---|---|---|---|
| ~3300-2500 | Carboxylic Acid O-H | Stretch | Very broad |
| ~2975-2850 | C-H (Aliphatic) | Stretch | Medium to strong |
| ~1750-1730 | C=O (Carboxylic Acid) | Stretch | Strong, sharp |
| ~1700-1680 | C=O (Boc carbamate) | Stretch | Strong, sharp |
| ~1250-1050 | C-O | Stretch | Strong |
Experimental Protocol: ATR-FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups as detailed in Table 2. The presence of two distinct carbonyl peaks and a broad O-H stretch is a strong confirmation of the gross structure.
Unraveling Connectivity: A Multi-dimensional NMR Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing unparalleled insight into the atomic-level connectivity of a molecule. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment of all proton and carbon signals.
Causality of Choice: While 1D ¹H and ¹³C spectra provide initial information, the complexity of the pyrrolidine ring protons (which are often diastereotopic) necessitates 2D correlation experiments like COSY, HSQC, and HMBC to definitively establish the bonding framework.[6]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| 1 | N-Boc | - | ~154.5 (C=O) | C=O to Boc -CH₃ protons |
| C(CH₃)₃ | ~1.45, singlet (9H) | ~80.0 (Quaternary C), ~28.5 (CH₃) | Quaternary C to Boc -CH₃ protons | |
| 2 | -CH₂- | ~3.4-3.7, multiplet (2H) | ~50-55 | H2 to C3, C5 |
| 3 | -CH- | ~4.1-4.3, multiplet (1H) | ~75-80 | H3 to C2, C4, C(ether) |
| 4 | -CH₂- | ~2.0-2.3, multiplet (2H) | ~30-35 | H4 to C3, C5 |
| 5 | -CH₂- | ~3.3-3.6, multiplet (2H) | ~45-50 | H5 to C4, C2 |
| Ether | -O-CH₂-COOH | ~4.2, singlet (2H) | ~65-70 | H(ether) to C3, C(acid) |
| Acid | -COOH | ~10-12, broad singlet (1H) | ~175.0 | - |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
One-Dimensional NMR (¹H and ¹³C)
-
¹H NMR: Provides information on the chemical environment, number (via integration), and connectivity (via splitting) of protons. The nine-proton singlet around 1.45 ppm is characteristic of the Boc group. The remaining signals for the pyrrolidine ring will be complex and overlapping.
-
¹³C NMR: Shows all unique carbon environments. The two carbonyl carbons (~175 ppm for the acid, ~154 ppm for the Boc) and the Boc quaternary carbon (~80 ppm) are key diagnostic signals.
Two-Dimensional NMR (COSY, HSQC, HMBC)
This suite of experiments connects the pieces of the puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). This will reveal the H2-H3-H4-H5 spin system within the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the confident assignment of carbon signals based on the more easily interpreted proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall framework. It shows correlations between protons and carbons that are 2-3 bonds away. Crucial correlations to look for are:
-
From the Boc -CH₃ protons to the Boc carbonyl and quaternary carbons.
-
From the H3 proton to the ether methylene carbon (-O-C H₂-).
-
From the ether methylene protons (-O-CH₂-) to the C3 carbon and the carboxylic acid carbonyl carbon.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.
-
Analysis: Process and analyze the spectra in sequence, using the 2D correlations to build the structure piece by piece, as illustrated in the workflow below.
Caption: NMR workflow for unambiguous structure assignment.
Confirmation of Stereochemistry: The Chiral Dimension
All previous analyses confirm the molecular structure but not its absolute configuration. For a chiral drug intermediate, confirming the (R) configuration and quantifying its enantiomeric purity is non-negotiable.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric excess (ee). The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Causality of Choice: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a broad range of chiral compounds and are the first choice for method development. The presence of a carboxylic acid allows for strong interactions (hydrogen bonding, dipole-dipole) with the CSP, often leading to good separation.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) to ensure the carboxylic acid is protonated and interacts consistently.
-
Detection: Use a UV detector, monitoring at a wavelength where the molecule absorbs (e.g., ~210 nm, due to the carbamate and carboxyl groups).
-
Validation: To confirm peak identity, inject a racemic standard if available. The target (R) enantiomer should correspond to one of the two peaks.
-
Quantification: Calculate the enantiomeric excess using the area percentages of the two peaks: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100. A value of ≥99% ee is typically required.
Optical Rotation
Measurement of specific rotation is a classic technique that confirms the bulk sample's chiral nature.[7] While it does not prove the (R) configuration without comparison to a known standard, it is a critical quality control parameter. The molecule is designated (R) based on Cahn-Ingold-Prelog priority rules, but its interaction with plane-polarized light (dextrorotatory, +, or levorotatory, -) must be determined experimentally.
Experimental Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the compound at a precise concentration (c, in g/100 mL) in a specified solvent.
-
Measurement: Use a polarimeter to measure the observed rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp).
-
Calculation: Calculate the specific rotation [α] using the formula: [α]ᵀD = α / (l x c), where l is the path length of the cell in decimeters.
Caption: Overall workflow for complete structure elucidation.
Conclusion: An Integrated and Self-Validating Approach
The structure elucidation of this compound is not achieved by a single experiment but by the convergence of evidence from an orthogonal suite of analytical techniques. Mass spectrometry and FT-IR provide the foundational blueprint, which is then meticulously detailed by a comprehensive set of NMR experiments to establish atomic connectivity. Finally, chiral chromatography and polarimetry confirm the molecule's critical three-dimensional nature. Each step validates the others, creating a robust analytical package that provides absolute confidence in the material's identity, purity, and stereochemical integrity, thereby ensuring its suitability for the demanding requirements of pharmaceutical research and development.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to (R)-1-Boc-3-carboxymethoxy-pyrrolidine: A Chiral Building Block for Drug Discovery
Abstract: (R)-1-Boc-3-carboxymethoxy-pyrrolidine is a specialized chiral building block pivotal in medicinal chemistry and drug development. Its structure, featuring a stereochemically defined pyrrolidine ring, a protected amine, and a carboxymethoxy ether moiety, offers a versatile scaffold for synthesizing complex, high-value pharmaceutical agents. The pyrrolidine core is a prevalent motif in numerous biologically active compounds, prized for its ability to explore three-dimensional chemical space and establish critical interactions with biological targets.[1] This guide provides a comprehensive technical overview of its chemical properties, a robust protocol for its synthesis via Williamson etherification, validated analytical methodologies for quality control, and a discussion of its applications in modern drug discovery.
Core Properties and Identification
This compound, systematically named 2-(((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid, is a derivative of (R)-3-hydroxypyrrolidine. The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity in multi-step syntheses, while the carboxymethoxy side chain introduces a key acidic functional group for molecular recognition or further derivatization.
| Property | Value | Source(s) |
| Molecular Weight | 245.27 g/mol | [2][3][4] |
| Molecular Formula | C₁₁H₁₉NO₅ | [2][3][4] |
| CAS Number | 170097-85-5 | [2][3][4] |
| IUPAC Name | 2-(((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid | |
| Typical Purity | ≥98% | [3] |
| Appearance | White to off-white solid or oil | Generic Supplier Data |
| Solubility | Soluble in methanol, DMSO, DMF |
Synthesis and Purification Protocol
The most direct and reliable method for preparing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine to form an alkoxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is inert to the strong base and effectively solvates the reactants.
-
Electrophile: Ethyl bromoacetate is used as the electrophile. The ester protects the carboxylic acid during the reaction and can be easily hydrolyzed in a subsequent step.
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction with NaH. The subsequent substitution is gently heated to ensure a reasonable reaction rate.
Step-by-Step Synthesis Protocol
Step 1: Ether Formation
-
To a dry, nitrogen-purged round-bottom flask, add (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 15 mL per gram of alcohol).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40 °C for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester intermediate.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude ethyl ester from the previous step in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH ~3 using 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield this compound. The product can be further purified by column chromatography if necessary.
Synthesis Workflow Diagram
References
- 1. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. 1353957-84-2 2-((1-(Tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid AKSci 3746DS [aksci.com]
An In-depth Technical Guide to the Solubility Profile of (R)-1-Boc-3-carboxymethoxy-pyrrolidine
Abstract
(R)-1-Boc-3-carboxymethoxy-pyrrolidine is a chiral pyrrolidine derivative with significant potential as a building block in the synthesis of novel therapeutic agents. A comprehensive understanding of its solubility is paramount for its effective application in drug discovery and development, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in preclinical studies. This technical guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound. It offers a robust framework for researchers and drug development professionals to establish a comprehensive solubility profile of this compound, encompassing physicochemical principles, detailed experimental protocols for both kinetic and thermodynamic solubility, and a discussion of the critical factors influencing its solubility.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogeneous system, is a fundamental physicochemical property that profoundly impacts a compound's journey from a laboratory curiosity to a viable drug candidate. Poor aqueous solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, difficulties in formulation for in vivo studies, and ultimately, poor oral bioavailability.[1][2] Consequently, a thorough characterization of a compound's solubility profile is an indispensable component of early-stage drug discovery and lead optimization.[3][4]
This guide focuses on this compound, a molecule featuring a polar pyrrolidine ring, a carboxylic acid moiety, and a lipophilic tert-butyloxycarbonyl (Boc) protecting group. This combination of functional groups suggests a nuanced solubility behavior that warrants careful experimental investigation. This document serves as a comprehensive resource for scientists, providing the foundational knowledge and practical methodologies to accurately determine and interpret the solubility of this and similar compounds.
Physicochemical Properties Influencing Solubility
The solubility of a molecule like this compound is not an intrinsic constant but is influenced by a variety of physicochemical properties and external factors. A predictive understanding of its solubility begins with an analysis of its structural features.
Molecular Structure and Functional Groups:
-
Pyrrolidine Ring: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.[5]
-
Carboxymethoxy Group: The carboxylic acid moiety is ionizable, meaning its charge state and, consequently, its solubility will be highly dependent on the pH of the medium.[6] It can also act as a hydrogen bond donor and acceptor.
-
Boc Protecting Group: The bulky and nonpolar tert-butyloxycarbonyl (Boc) group generally decreases aqueous solubility and increases solubility in organic solvents.[7]
Key Physicochemical Parameters:
-
pKa: The acid dissociation constant (pKa) of the carboxylic acid group is a critical determinant of its ionization state at a given pH. When the pH is above the pKa, the carboxylic acid will be predominantly deprotonated, forming a carboxylate anion, which is significantly more water-soluble.
-
LogP: The logarithm of the partition coefficient between octanol and water (logP) is a measure of a compound's lipophilicity. A higher logP value generally correlates with lower aqueous solubility.
-
Melting Point: The melting point provides an indication of the strength of the crystal lattice. A higher melting point suggests stronger intermolecular forces in the solid state, which must be overcome for dissolution, often implying lower solubility.
While specific experimental data for this compound is not extensively published, its structural similarity to other Boc-protected amino acids and pyrrolidine derivatives suggests it is likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as polar protic solvents such as methanol and ethanol.[7][8][9] However, its aqueous solubility is expected to be limited and highly pH-dependent.
Experimental Determination of Solubility
Accurate solubility data is best obtained through direct experimental measurement. The two primary types of solubility assays are kinetic and thermodynamic, each providing different but complementary information.[1][4]
Kinetic Solubility Assays
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO) into an aqueous buffer.[3][10] This high-throughput method is valuable in early drug discovery for screening large numbers of compounds.[4]
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol for Nephelometric Kinetic Solubility Assay: [10]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final compound concentration of 100 µM and a DMSO concentration of 1%.
-
Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at room temperature (25°C) for 2 hours.
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which significant light scattering is observed above the background is the kinetic solubility.
Thermodynamic Solubility Assays
Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[2] This "gold standard" measurement is more time-consuming but provides the true solubility of the compound, which is critical for later stages of drug development.[1]
Diagram of the Thermodynamic Solubility (Shake-Flask) Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol for Shake-Flask Thermodynamic Solubility Assay: [3]
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired solvent or buffer system.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering the solution through a 0.45 µm filter.
-
Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
Data Presentation and Interpretation
To facilitate analysis and comparison, solubility data should be systematically organized. The following table provides a template for recording the solubility of this compound under various conditions.
Table 1: Solubility Data for this compound
| Solvent System | pH | Temperature (°C) | Solubility Type | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| Phosphate-Buffered Saline | 7.4 | 25 | Kinetic | Experimental Value | Experimental Value |
| Phosphate-Buffered Saline | 7.4 | 25 | Thermodynamic | Experimental Value | Experimental Value |
| Simulated Gastric Fluid (pH 1.2) | 1.2 | 37 | Thermodynamic | Experimental Value | Experimental Value |
| Simulated Intestinal Fluid (pH 6.8) | 6.8 | 37 | Thermodynamic | Experimental Value | Experimental Value |
| Water | N/A | 25 | Thermodynamic | Experimental Value | Experimental Value |
| Methanol | N/A | 25 | Thermodynamic | Experimental Value | Experimental Value |
| Dichloromethane | N/A | 25 | Thermodynamic | Experimental Value | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Thermodynamic | Experimental Value | Experimental Value |
Interpreting the Results:
-
A significant increase in solubility in buffers with pH > pKa of the carboxylic acid is expected.[6]
-
Solubility in organic solvents will be dictated by the "like dissolves like" principle; higher solubility is anticipated in polar organic solvents.
-
Differences between kinetic and thermodynamic solubility values can provide insights into the compound's supersaturation potential and precipitation kinetics.
Conclusion and Future Directions
This guide has outlined the essential theoretical considerations and practical methodologies for determining the solubility of this compound. While a definitive, quantitative solubility profile requires the empirical data generated through the protocols described herein, the structural characteristics of the molecule allow for informed predictions of its behavior. By systematically applying these kinetic and thermodynamic assays, researchers can generate the high-quality data necessary to guide synthetic route optimization, design appropriate in vitro and in vivo experiments, and ultimately accelerate the development of new therapeutics derived from this versatile chiral building block.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. enamine.net [enamine.net]
- 4. inventivapharma.com [inventivapharma.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
A Technical Guide to the Spectroscopic Characterization of (R)-1-Boc-3-carboxymethoxy-pyrrolidine
Introduction
In the landscape of modern drug discovery and development, chiral pyrrolidine derivatives serve as indispensable building blocks for a vast array of pharmacologically active molecules. (R)-1-Boc-3-carboxymethoxy-pyrrolidine is a key intermediate, valued for its stereochemically defined core and versatile functional groups. Its structure combines a Boc-protected pyrrolidine ring, an ether linkage, and a carboxylic acid, making it a valuable synthon for introducing specific spatial arrangements in drug candidates.
This technical guide provides an in-depth analysis of the spectroscopic signature of this compound. As a Senior Application Scientist, the objective is not merely to present data, but to provide a cohesive interpretation that empowers researchers to confidently identify and assess the purity of this compound. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our analysis in fundamental principles and established literature. Every protocol herein is designed to be a self-validating system, ensuring reproducibility and reliability in your laboratory.
The molecular structure, with a systematic numbering scheme used throughout this guide, is presented below.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a molecule with multiple chiral centers and diastereotopic protons like this compound, high-field NMR is essential for resolving complex spin systems.
¹H NMR Analysis
The proton NMR spectrum provides a quantitative map of the different proton environments. The tert-butyl group of the Boc protectorate offers a distinct, high-intensity singlet, serving as an excellent internal reference for integration. The pyrrolidine ring protons typically appear as complex multiplets due to spin-spin coupling.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton; chemical shift is concentration and solvent dependent.[1][2] |
| ~4.15 | Singlet | 2H | C⁶H ₂ (-OCH₂) | Methylene protons adjacent to an ether oxygen and a carbonyl group are significantly deshielded. |
| ~4.05 | Multiplet | 1H | C³H | Methine proton on the carbon bearing the ether linkage, deshielded by oxygen. |
| ~3.3 - 3.6 | Multiplet | 4H | C²H ₂ & C⁵H ₂ | Protons on carbons adjacent to the Boc-protected nitrogen atom.[3] |
| ~1.9 - 2.2 | Multiplet | 2H | C⁴H ₂ | Aliphatic protons on the pyrrolidine ring.[3] |
| 1.46 | Singlet | 9H | -C(CH ₃)₃ | Nine equivalent protons of the tert-butyl group, a characteristic signal for Boc-protected compounds.[3] |
The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is commonly used for its excellent solubilizing power for Boc-protected compounds.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Number of Scans: 16-64 (to ensure good signal-to-noise).
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm. Integrate all signals to determine the relative proton counts.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom appears as a single line, providing a carbon count and information about its electronic environment.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~174 | C ⁷=O (Acid) | Carboxylic acid carbonyl carbon, typically found in the 170-185 ppm range.[1][2] |
| ~155 | C =O (Boc) | Carbamate carbonyl carbon of the Boc group.[4][5] |
| ~80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[6] |
| ~78 | C ³ | Methine carbon attached to the ether oxygen, significantly downfield. |
| ~68 | C ⁶ (-OCH₂) | Methylene carbon adjacent to the ether oxygen. |
| ~50-55 | C ² & C ⁵ | Carbons adjacent to the nitrogen atom in the pyrrolidine ring. |
| ~30-35 | C ⁴ | Pyrrolidine ring carbon beta to the nitrogen. |
| 28.5 | -C(C H₃)₃ | Three equivalent methyl carbons of the tert-butyl group.[6] |
-
Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.
-
Instrumentation:
-
Spectrometer: 100 MHz (or corresponding frequency for the available ¹H spectrometer).
-
Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Number of Scans: 512-2048 (or more, as ¹³C has a low natural abundance and quaternary carbons relax slowly).
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
-
Data Processing: Process the FID with a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet centered at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by characteristic absorptions from the carboxylic acid and the carbamate (Boc) groups.
Table 3: Predicted FT-IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 2500 | Broad | O-H Stretch (Carboxylic Acid) | The extremely broad nature of this band is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[1][2][7][8][9] |
| 2975 - 2850 | Medium | C-H Stretch (Aliphatic) | C-H stretching vibrations from the pyrrolidine ring and Boc group. |
| ~1720 | Strong | C=O Stretch (Carboxylic Acid) | Carbonyl stretch of the acid functional group.[1][7] |
| ~1690 | Strong | C=O Stretch (Boc Carbamate) | Carbonyl stretch of the N-Boc protecting group. This may overlap with the acid carbonyl, appearing as a very broad or shouldered peak.[10] |
| 1320 - 1210 | Strong | C-O Stretch | A combination of C-O stretching from the carboxylic acid and the ether linkage.[7] |
Attenuated Total Reflectance (ATR) is the preferred technique for this compound as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid or viscous liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply the sample and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
-
Data Analysis: Identify and label the major absorption bands corresponding to the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Due to the thermal lability of the Boc group, soft ionization techniques such as Electrospray Ionization (ESI) are required to observe the molecular ion.[11][12]
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z (Da) | Ion Formula | Assignment | Rationale |
| 246.12 | [C₁₁H₁₉NO₅ + H]⁺ | Protonated Molecule [M+H]⁺ | The molecular ion with an added proton, expected as the base peak or a major peak under soft ESI conditions. |
| 268.10 | [C₁₁H₁₉NO₅ + Na]⁺ | Sodiated Adduct [M+Na]⁺ | A common adduct observed in ESI-MS, especially if sodium salts are present in the sample or solvent. |
| 190.08 | [M+H - C₄H₈]⁺ | Loss of Isobutylene | A characteristic fragmentation of the Boc group via elimination of isobutylene (56 Da).[11][12][13][14] |
| 146.06 | [M+H - C₅H₈O₂]⁺ | Loss of Boc group | Loss of the entire tert-butoxycarbonyl group (100 Da) to yield the protonated 3-carboxymethoxy-pyrrolidine fragment.[11][15] |
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as a mixture of acetonitrile and water with 0.1% formic acid. The acid aids in protonation for positive-ion mode ESI.
-
Liquid Chromatography (LC) - Optional but Recommended:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Rationale: LC provides an online purification step, separating the analyte from potential impurities or salts that could interfere with ionization.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy.
-
Acquisition Mode: Full scan mode from m/z 50 to 500.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Identify the molecular ion ([M+H]⁺) and any characteristic fragments or adducts.
Integrated Spectroscopic Workflow
No single technique provides a complete structural picture. The synergy between NMR, IR, and MS creates a robust, self-validating workflow for the unambiguous identification and characterization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. echemi.com [echemi.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 15. acdlabs.com [acdlabs.com]
Synthesis of (R)-1-Boc-3-carboxymethoxy-pyrrolidine from (R)-3-hydroxypyrrolidine
A Technical Guide to the Synthesis of (R)-1-Boc-3-carboxymethoxy-pyrrolidine
Abstract
This compound is a valuable chiral building block in medicinal chemistry, frequently utilized as a linker in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a stereochemically defined pyrrolidine ring, a crucial element for ensuring specific interactions with biological targets, and a carboxylic acid moiety that provides a versatile handle for further chemical modification. This in-depth guide presents a robust and reproducible protocol for the synthesis of this compound from the commercially available starting material, (R)-3-hydroxypyrrolidine. We will explore the mechanistic underpinnings of the synthetic strategy, provide a detailed step-by-step experimental procedure, discuss critical process parameters, and outline methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important synthetic intermediate.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with protein binding sites.[2] The specific enantiomer, this compound, leverages the chirality of the pyrrolidine core to impart stereoselectivity, a critical factor in modern drug design.[3][4] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and can be readily removed under acidic conditions to allow for subsequent coupling reactions.[4][5]
This guide focuses on a widely adopted and efficient method for the synthesis of the title compound: the Williamson ether synthesis. This classic yet powerful reaction involves the alkylation of an alcohol, in this case, (R)-1-Boc-3-hydroxypyrrolidine, to form an ether linkage.
Synthetic Strategy and Mechanistic Overview
The conversion of (R)-1-Boc-3-hydroxypyrrolidine to this compound is achieved via a two-step, one-pot procedure. The first step involves the protection of the secondary amine of (R)-3-hydroxypyrrolidine with a Boc group. The second, and key, step is the Williamson ether synthesis, where the hydroxyl group of the Boc-protected intermediate is deprotonated by a strong base to form a nucleophilic alkoxide, which then displaces a halide from an acetic acid derivative.
Step 1: Boc Protection of (R)-3-hydroxypyrrolidine
The protection of the pyrrolidine nitrogen is essential to prevent its unwanted alkylation in the subsequent step. The reaction of (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base provides (R)-1-Boc-3-hydroxypyrrolidine in high yield.[6]
Step 2: Williamson Ether Synthesis
The core transformation relies on the S_N2 reaction between the sodium alkoxide of (R)-1-Boc-3-hydroxypyrrolidine and a haloacetic acid, such as bromoacetic acid or chloroacetic acid.
Mechanism:
-
Deprotonation: A strong, non-nucleophilic base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine. This generates a potent sodium alkoxide nucleophile and hydrogen gas. The choice of an anhydrous aprotic solvent like tetrahydrofuran (THF) is critical to prevent quenching of the base and the reactive alkoxide.
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of the haloacetic acid in an S_N2 fashion, displacing the halide ion (e.g., bromide).
-
Workup: The reaction is quenched with water, and the pH is adjusted to protonate the carboxylate, yielding the final carboxylic acid product.
Diagram of the Williamson Ether Synthesis Mechanism
References
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Chiral Building Blocks for Drug Discovery: A Technical Guide
Foreword: The Imperative of Chirality in Modern Drug Development
In the intricate dance of molecular recognition that underpins pharmacology, the three-dimensional architecture of a drug molecule is paramount. Chirality, the property of 'handedness' in molecules, is a critical determinant of a drug's interaction with the inherently chiral environment of the human body.[1][2] Biological targets, such as enzymes and receptors, are themselves chiral entities, leading to stereoselective interactions with drug molecules.[1][3][4][5] Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2][6] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug safety.[4][7]
Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992, emphasizing the need to characterize the absolute stereochemistry of chiral drugs early in development.[3][4][8] This has driven a significant shift in the pharmaceutical industry towards the development of single-enantiomer drugs over racemic mixtures.[4][6] In fact, a recent analysis revealed that the European Medicines Agency has not approved a racemic mixture since 2016, and the FDA approves, on average, only one per year.[9] This guide provides an in-depth exploration of the core strategies and analytical techniques for obtaining and characterizing chiral building blocks, the foundational components for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
I. The Strategic Synthesis of Chiral Building Blocks
The efficient and scalable synthesis of enantiopure compounds is a cornerstone of modern pharmaceutical development.[10][11] Several key strategies are employed to access these critical chiral building blocks, each with its own advantages and considerations.
A. Asymmetric Synthesis: Crafting Chirality from Achiral Precursors
Asymmetric synthesis is a powerful approach that creates chiral molecules from achiral starting materials through the use of a chiral influence.[10] This method is highly atom-economical and can provide direct access to the desired enantiomer in high yield and purity.[12]
1. Catalytic Asymmetric Synthesis: This is arguably the most ambitious and elegant technique, employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[10]
-
Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes, often featuring ligands derived from the chiral pool, are widely used to catalyze a variety of stereoselective transformations.[12][13] Notable examples include asymmetric hydrogenation and epoxidation, which are instrumental in producing key chiral intermediates.[10][14]
-
Organocatalysis: The use of small, purely organic molecules as catalysts has emerged as a major area of asymmetric synthesis.[11][13] These catalysts are often more stable, less toxic, and more environmentally benign than their metal-based counterparts.
2. Chiral Auxiliaries: In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, which directs a subsequent diastereoselective reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.[11]
B. The Chiral Pool: Nature's Endowment of Enantiopure Starting Materials
The chiral pool refers to the collection of readily available and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes.[15][][17] Chiral pool synthesis leverages the inherent chirality of these natural building blocks to construct more complex target molecules.[15][][17] This strategy is particularly efficient when the desired product shares a similar stereochemical framework with a readily available natural product.[17]
C. Resolution of Racemates: Separating Enantiomeric Pairs
While the direct synthesis of single enantiomers is often preferred, the resolution of racemic mixtures remains a viable and important strategy, particularly when a straightforward asymmetric synthesis is not available.
1. Enzymatic Resolution: Enzymes are highly stereoselective catalysts that can differentiate between the enantiomers of a racemic mixture.[12][] In a process known as kinetic resolution, an enzyme selectively transforms one enantiomer into a new product, leaving the other enantiomer unreacted.[12] This allows for the separation of the two enantiomers, although the theoretical maximum yield for the desired enantiomer is 50% without a racemization step.[12] Lipases and transaminases are commonly used enzymes for this purpose.[12][]
2. Chemical Resolution: This classical method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers.[] These diastereomers have different physical properties and can be separated by techniques such as crystallization. The resolving agent is then removed to yield the individual enantiomers.[]
II. Analytical Techniques for Chiral Characterization
The ability to accurately determine the enantiomeric purity and absolute configuration of chiral molecules is non-negotiable in drug development. A suite of sophisticated analytical techniques is employed to ensure the stereochemical integrity of chiral building blocks and final drug substances.
A. Chiral Chromatography: The Workhorse of Enantiomeric Separation
Chiral chromatography is the most widely used technique for separating and quantifying enantiomers.[19][20] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[19][20]
1. High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and versatile technique that can be applied in various modes, including normal-phase, reversed-phase, and polar organic modes.[19][21][22] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly popular due to their broad enantioselectivity.[19][22]
2. Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations.[23][24][25] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages, including faster separations, reduced solvent consumption, and quicker sample processing times.[23][24][26][27] These benefits make SFC particularly well-suited for high-throughput screening and preparative-scale purifications in drug discovery.[24][25][26]
| Feature | Chiral HPLC | Chiral SFC |
| Primary Mobile Phase | Organic Solvents (e.g., hexane, ethanol) | Supercritical Carbon Dioxide |
| Separation Speed | Slower | 3-5 times faster than HPLC[24][26] |
| Solvent Consumption | High | Significantly lower[26][27] |
| Environmental Impact | Higher (use of toxic solvents) | Lower ("Green" chemistry)[23] |
| Post-purification | Requires evaporation of large solvent volumes | Faster evaporation due to CO2 dissipation[26] |
Table 1. Comparison of Chiral HPLC and Chiral SFC.
B. Spectroscopic and Spectrometric Methods for Absolute Configuration Determination
While chromatography excels at determining enantiomeric purity, spectroscopic techniques are crucial for elucidating the absolute three-dimensional arrangement of atoms in a chiral molecule.
1. Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[28][29] It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[29][30] By comparing the experimental VCD spectrum to a spectrum calculated using quantum mechanics, the absolute stereochemistry can be unambiguously assigned.[28][29] VCD is particularly valuable when obtaining single crystals for X-ray crystallography is challenging.[28][31]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: NMR spectroscopy, a cornerstone of chemical analysis, can be adapted for chiral discrimination through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[32][33][34]
-
Chiral Derivatizing Agents (CDAs): A CDA is a chiral molecule that reacts with the enantiomers of an analyte to form a pair of diastereomers.[32][33] These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.[32][33]
-
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of an analyte.[32][34] This results in different chemical shifts for the enantiomers in the NMR spectrum, enabling their differentiation.[32][34]
III. Experimental Protocols: A Practical Approach
To provide a tangible understanding of these techniques, the following section outlines representative experimental protocols.
A. Protocol: Asymmetric Hydrogenation of an Enamide
This protocol describes a typical asymmetric hydrogenation reaction to produce a chiral amine, a common building block in pharmaceuticals.
1. Materials:
- Prochiral enamide substrate
- Rhodium-based chiral catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand like (R,R)-Me-DuPhos)
- Degassed methanol
- Hydrogen gas (high purity)
- High-pressure reactor (autoclave)
2. Procedure:
- In an inert atmosphere (e.g., a glovebox), charge the high-pressure reactor with the enamide substrate and the chiral rhodium catalyst in degassed methanol.
- Seal the reactor and purge with hydrogen gas several times.
- Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar).
- Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
- Carefully vent the reactor and purge with an inert gas.
- Remove the solvent under reduced pressure.
- Purify the crude product by flash chromatography to obtain the chiral amine.
- Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC.
B. Protocol: Chiral SFC Method Development for Enantiomeric Purity
This protocol outlines a screening approach for developing a chiral SFC method to determine the enantiomeric purity of a chiral compound.
1. Materials:
- Racemic standard of the analyte
- A selection of chiral stationary phases (e.g., polysaccharide-based columns)
- Supercritical fluid chromatograph (SFC) system
- Carbon dioxide (SFC grade)
- Co-solvents (e.g., methanol, ethanol, isopropanol)
- Additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)
2. Procedure:
- Dissolve the racemic standard in a suitable solvent.
- Install the first chiral column to be screened.
- Set up a generic screening gradient, for example, a linear gradient from 5% to 40% methanol in CO2 over 5-10 minutes.
- Inject the racemic standard and monitor the chromatogram.
- If separation is not achieved, screen different co-solvents and additives.
- Repeat the screening process for each of the selected chiral columns.
- Once a promising separation is identified, optimize the method by adjusting the gradient, flow rate, backpressure, and temperature to achieve baseline resolution of the enantiomers.
- Validate the final method for linearity, accuracy, and precision.
IV. The Future of Chiral Building Blocks: Innovation and Integration
The field of chiral synthesis and analysis is continuously evolving, driven by the need for more efficient, sustainable, and cost-effective methods. The integration of biocatalysis and chemocatalysis is opening new avenues for the synthesis of complex chiral molecules.[35][36] Advances in high-throughput screening and computational modeling are accelerating the discovery and optimization of new chiral catalysts and separation methods.[2] As the pharmaceutical industry moves towards more personalized and targeted therapies, the demand for a diverse and readily accessible toolbox of chiral building blocks will only continue to grow, making this a vibrant and critical area of research and development.
Visualizations
Diagram 1: Strategies for Accessing Chiral Building Blocks
Caption: Overview of synthetic strategies for obtaining enantiopure building blocks.
Diagram 2: Chiral Analysis Workflow
Caption: Workflow for the comprehensive analysis of chiral compounds in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. ijirset.com [ijirset.com]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 14. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 17. Chiral pool - Wikipedia [en.wikipedia.org]
- 19. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 21. researchgate.net [researchgate.net]
- 22. pharmafocusasia.com [pharmafocusasia.com]
- 23. selvita.com [selvita.com]
- 24. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. americanlaboratory.com [americanlaboratory.com]
- 27. pharmtech.com [pharmtech.com]
- 28. americanlaboratory.com [americanlaboratory.com]
- 29. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. rroij.com [rroij.com]
- 32. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Role of Boc protecting group in pyrrolidine synthesis
An In-depth Technical Guide to the Role of the Boc Protecting Group in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Its synthesis, particularly for complex and stereochemically rich derivatives, invariably requires the strategic use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group has emerged as a preeminent tool for the temporary masking of the pyrrolidine nitrogen. This guide provides a comprehensive analysis of the Boc group's role in pyrrolidine synthesis, grounded in mechanistic principles and field-proven applications. We will explore the causality behind its widespread adoption, detailing its installation, its stability profile, and the nuanced conditions for its removal. Through detailed protocols, comparative data, and mechanistic diagrams, this document serves as a technical resource for scientists engaged in the synthesis of pyrrolidine-containing molecules.
The Strategic Imperative for Nitrogen Protection in Pyrrolidine Synthesis
The secondary amine of the pyrrolidine ring is both a nucleophile and a base. Unchecked, this reactivity can interfere with a multitude of synthetic transformations, leading to undesired side reactions, polymerization, or inactivation of catalysts.[3] Protecting the nitrogen atom as a carbamate, specifically an N-Boc derivative, temporarily "silences" this reactivity.[4] This masking is critical for:
-
Preventing N-alkylation or N-acylation: Allows for selective functionalization at other positions of the pyrrolidine ring.
-
Modulating Reactivity: The electron-withdrawing nature of the carbamate can influence the reactivity of adjacent carbons. For instance, it facilitates the deprotonation at the α-carbon, enabling stereoselective alkylations.[5][6]
-
Enhancing Solubility: The lipophilic tert-butyl group can improve the solubility of polar intermediates in organic solvents, simplifying purification and handling.[7]
-
Directing Stereochemistry: The steric bulk of the Boc group can direct the approach of reagents, influencing the stereochemical outcome of reactions on the pyrrolidine ring.[8]
The selection of a protecting group is dictated by its stability to a range of reaction conditions and its selective removal under conditions that leave the rest of the molecule intact—a concept known as orthogonality.[9][10] The Boc group excels in this regard, offering a unique combination of stability and mild, acid-labile cleavage.[11]
The Chemistry of the Boc Group: Installation and Mechanism
The Boc group is most commonly introduced using di-tert-butyl dicarbonate ((Boc)₂O), a stable and commercially available reagent.[4] The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen onto one of the electrophilic carbonyl carbons of the anhydride.[12]
The mechanism involves the formation of a tetrahedral intermediate, which then collapses. This eliminates a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[13][14] The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.[13] While the reaction can proceed without a base, bases like triethylamine (TEA), NaOH, or 4-(dimethylamino)pyridine (DMAP) are often added to neutralize the protonated amine intermediate and accelerate the reaction.[15][16]
Caption: Mechanism of Boc protection of an amine using Boc anhydride.
Experimental Protocol 1: General Procedure for Boc Protection of Pyrrolidine
This protocol describes a standard method for the N-protection of a pyrrolidine derivative.
-
Dissolution: Dissolve the pyrrolidine starting material (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to a concentration of 0.1–0.5 M.[17]
-
Addition of Base (Optional but Recommended): Add triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[16][17]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1–1.2 equivalents) portion-wise to the stirred solution. An exotherm may be observed.[18]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1–4 hours).[18]
-
Work-up: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or saturated NH₄Cl solution), water, and brine to remove the base and excess reagents.[18]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude N-Boc-pyrrolidine, which can often be used without further purification or purified by column chromatography if necessary.
| Parameter | Typical Conditions | Causality / Rationale |
| Solvent | DCM, THF, Acetonitrile, Dioxane/Water | Chosen based on substrate solubility; aprotic solvents are common.[17] |
| Reagent | (Boc)₂O (1.1-1.2 eq.) | Slight excess ensures complete conversion of the starting amine. |
| Base | TEA, DIPEA, NaHCO₃, NaOH | Neutralizes the acidic byproduct, preventing protonation of the starting amine and driving the reaction to completion.[16][17] |
| Temperature | 0 °C to 40 °C | The reaction is typically fast at room temperature.[17] Cooling may be needed for highly reactive amines to control the exotherm. |
| Yield | Generally >95% | The reaction is highly efficient and thermodynamically favorable.[17] |
The Stability and Orthogonality of the Boc Group
A key advantage of the Boc group is its remarkable stability under a wide range of non-acidic conditions, which is crucial for multi-step syntheses.[11]
-
Base Stability: It is completely stable to strong bases (e.g., NaOH, LiOH, amines like piperidine), making it orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group.[11][19] This orthogonality is the cornerstone of many solid-phase peptide synthesis (SPPS) strategies.[9][20]
-
Nucleophile Stability: It is resistant to most common nucleophiles.[19]
-
Hydrogenolysis Stability: It is stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C) that are used to cleave benzyloxycarbonyl (Cbz) or benzyl (Bn) groups.[11][21] This provides another axis of orthogonality.
This robust stability profile allows for extensive chemical modifications on other parts of a pyrrolidine-containing molecule without the risk of premature deprotection.
| Protecting Group | Deprotection Condition | Stability Profile | Orthogonal To |
| Boc | Strong Acid (TFA, HCl)[15] | Stable to base, nucleophiles, hydrogenation.[11] | Fmoc, Cbz, Alloc |
| Cbz (Z) | Catalytic Hydrogenolysis (H₂, Pd/C)[15] | Stable to mild acid and base.[22] | Boc, Fmoc, Alloc |
| Fmoc | Base (e.g., 20% Piperidine in DMF)[11] | Stable to acid and hydrogenation.[11] | Boc, Cbz, Alloc |
| Alloc | Pd(0) Catalysis[15] | Stable to acid and base. | Boc, Cbz, Fmoc |
Boc Group Removal: Mechanisms and Methodologies
The acid-lability of the Boc group is its defining feature, allowing for its removal under relatively mild conditions that preserve many other acid-sensitive functionalities.
The deprotection mechanism is initiated by protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12][23] This is followed by the fragmentation of the protonated carbamate, which releases the highly stable tert-butyl cation and a carbamic acid intermediate.[15][23] The carbamic acid is unstable and rapidly decarboxylates to liberate the free pyrrolidine amine and carbon dioxide.[12][23]
Caption: Mechanism of acid-catalyzed Boc deprotection.
The Challenge of the tert-Butyl Cation
The liberated tert-butyl cation is a potent electrophile that can cause side reactions, particularly the alkylation of electron-rich aromatic rings (e.g., in tryptophan or tyrosine residues) or sulfur-containing residues (e.g., methionine, cysteine).[7] To prevent these undesired modifications, "scavengers" are added to the deprotection cocktail to trap the cation.[19] Common scavengers include triisopropylsilane (TIS), water, anisole, or thioanisole.
Common Deprotection Protocols
The choice of acid and solvent depends on the substrate's sensitivity.
-
TFA/DCM: The most common method involves treating the N-Boc-pyrrolidine with a solution of 20-50% TFA in DCM at room temperature.[17][24]
-
HCl in Dioxane/EtOAc: A solution of 4M HCl in 1,4-dioxane or ethyl acetate is a widely used alternative, which often precipitates the product as the hydrochloride salt, simplifying isolation.[17][25]
-
Milder Conditions: For highly acid-sensitive substrates, other methods like using zinc bromide in DCM or heating in water have been reported.[17][26]
Experimental Protocol 2: General Procedure for TFA-Mediated Boc Deprotection
-
Dissolution: Dissolve the N-Boc-pyrrolidine substrate (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Scavenger (Optional): If the substrate contains sensitive functional groups, add a scavenger such as triisopropylsilane (TIS, 1.1 equivalents).
-
Acid Treatment: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10-20 equivalents, often as a 25-50% solution in DCM) dropwise.[24]
-
Reaction: Remove the ice bath and allow the solution to stir at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC or LC-MS.
-
Removal of Volatiles: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual TFA.[18]
-
Isolation: The product is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., DCM or EtOAc) and wash with a mild base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic.
-
Final Work-up: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free pyrrolidine.
Applications in Pyrrolidine Synthesis: A Workflow Perspective
The Boc group is instrumental in the multi-step synthesis of complex pyrrolidine derivatives, often starting from commercially available chiral precursors like N-Boc-proline or N-Boc-hydroxyproline.[27]
A typical workflow involves:
-
Protection: The nitrogen of a starting material (e.g., proline) is protected with a Boc group.
-
Modification: The protected pyrrolidine undergoes one or more transformations, such as esterification, reduction, oxidation, or C-C bond formation. The Boc group ensures the pyrrolidine nitrogen does not interfere.[27]
-
Deprotection: The Boc group is removed to reveal the free amine.
-
Further Functionalization: The newly deprotected amine is then used in a subsequent reaction, such as amide coupling or reductive amination, to build the final target molecule.[28]
Caption: General workflow for pyrrolidine synthesis using the Boc group.
This protect-react-deprotect strategy is fundamental in drug discovery. For example, the synthesis of the HCV NS5A inhibitor Daclatasvir involves the coupling of two N-Boc-L-proline units to a core, followed by deprotection and subsequent functionalization.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is a powerful and versatile tool in the synthesis of pyrrolidines. Its unique combination of easy installation, stability to a broad range of reagents, and mild, acid-labile removal makes it an almost ideal choice for many synthetic campaigns.[4] Its orthogonality with other common protecting groups like Cbz and Fmoc allows for complex, multi-step transformations required in modern drug development.[11] By understanding the underlying mechanisms of its application and removal, and by employing carefully designed protocols, researchers can leverage the Boc group to efficiently and precisely construct complex pyrrolidine-based molecules.
References
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
- 18. benchchem.com [benchchem.com]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. studysmarter.co.uk [studysmarter.co.uk]
- 23. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 24. Boc Deprotection - TFA [commonorganicchemistry.com]
- 25. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. mdpi.com [mdpi.com]
- 28. nbinno.com [nbinno.com]
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most significant and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in natural products, such as nicotine and the amino acid proline, and its core presence in numerous FDA-approved drugs underscore its privileged status in drug design.[3][4] Unlike flat, aromatic systems, the sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional architecture that allows for a more sophisticated and precise exploration of the pharmacophore space.[5][6] This guide offers a senior application scientist's perspective on the synthesis, application, and strategic considerations of pyrrolidine derivatives, providing field-proven insights for drug development professionals.
PART 1: The Strategic Advantage of the Pyrrolidine Scaffold
The utility of the pyrrolidine scaffold is not accidental; it stems from a unique combination of physicochemical and stereochemical properties that medicinal chemists can strategically exploit.
-
Three-Dimensionality and Conformational Flexibility : The non-planar, puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides a 3D framework that can enhance binding affinity and selectivity to biological targets.[5] This structural complexity is crucial for achieving clinical success.[6]
-
Stereochemical Richness : With up to four stereogenic centers, the pyrrolidine ring can give rise to numerous stereoisomers, enabling fine-tuning of a molecule's interaction with chiral biological environments like enzyme active sites and receptors.[5] L-proline is a frequently used chiral building block for this purpose.[5]
-
Physicochemical Properties : The nitrogen atom in the pyrrolidine ring acts as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor. This feature, combined with the scaffold's general contribution to aqueous solubility, can significantly improve a drug candidate's pharmacokinetic profile.[7] The basicity of the nitrogen also provides a key handle for salt formation and further chemical modification.[5]
The interplay of these properties makes the pyrrolidine scaffold a powerful tool for navigating the complexities of drug design.
Caption: Core advantages of the pyrrolidine scaffold in drug design.
PART 2: Key Synthetic Strategies
The synthesis of pyrrolidine derivatives can be broadly categorized into two strategic approaches: the modification of existing chiral pyrrolidine rings and the de novo construction of the ring from acyclic precursors. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and overall complexity of the target molecule.
Functionalization of Chiral Precursors
Nature provides excellent starting points in the form of L-proline and 4-hydroxy-L-proline. These compounds offer a cost-effective and efficient way to introduce a stereochemically defined pyrrolidine core.[3][8] Many prominent drugs, including the ACE inhibitor Captopril and the antiviral Asunaprevir, are synthesized using this approach.[3]
Typical Workflow:
-
Protection: The nitrogen and/or carboxylic acid functionalities of the starting amino acid are protected.
-
Functionalization: The ring is modified at other positions (e.g., the hydroxyl group of 4-hydroxyproline).
-
Coupling/Elaboration: The modified scaffold is coupled with other molecular fragments.
-
Deprotection: Removal of protecting groups to yield the final product.
De Novo Synthesis via Cycloaddition Reactions
For more complex substitution patterns not easily accessible from natural precursors, de novo synthesis is employed. The [3+2] cycloaddition reaction, particularly using azomethine ylides, is a powerful and widely used method for constructing the pyrrolidine ring.[5][9] This approach allows for high control over the substitution and stereochemistry of the final product.
Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.
Experimental Protocol: Synthesis of a Spirooxindole Pyrrolidine Derivative
This protocol describes a typical multi-component [3+2] cycloaddition reaction to generate a spirooxindole-pyrrolidine, a class of compounds with significant anticancer activity.[2][10]
-
Reactant Preparation: In a round-bottom flask, dissolve isatin (1.0 mmol) and an amino acid such as sarcosine (1.2 mmol) in methanol (10 mL).
-
Reaction Initiation: Add the dipolarophile, such as (E)-2-(2,4,6-trimethylbenzylidene)-1-mesitylethan-1-one (1.0 mmol), to the solution.
-
Cycloaddition: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold methanol to remove unreacted starting materials. If necessary, further purify the product by column chromatography on silica gel using an ethyl acetate/hexane solvent system.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
PART 3: Therapeutic Applications and Mechanisms of Action
Pyrrolidine derivatives have demonstrated remarkable efficacy across a wide spectrum of diseases, acting on diverse biological targets.
Antiviral Agents
A significant number of antiviral drugs, particularly for the treatment of Hepatitis C Virus (HCV), incorporate the pyrrolidine scaffold.[3] These drugs often target viral enzymes essential for replication.
-
Asunaprevir & Grazoprevir: These are inhibitors of the HCV NS3/4A serine protease.[3]
-
Ombitasvir & Daclatasvir: These drugs target the HCV NS5A protein, disrupting viral replication and assembly.[3][11]
The pyrrolidine core in these molecules often serves to correctly orient key pharmacophoric groups within the enzyme's active site, enhancing binding and inhibitory potency.
Anticancer Agents
The pyrrolidine motif is found in a multitude of compounds with potent anticancer activity.[2] They can act through various mechanisms, including enzyme inhibition and induction of apoptosis. Spirooxindole-pyrrolidine hybrids, for instance, have shown significant cytotoxicity against various cancer cell lines.[2][10]
| Compound Class | Target/Mechanism | Example Cancer Cell Lines | Reference |
| Spirooxindole-pyrrolidines | Varies; often induces apoptosis | MCF-7 (Breast), A549 (Lung) | [2] |
| Pyrrolidine-Thiazoles | Varies; potential enzyme inhibitors | Various | [1] |
| Pyrrolidine-Copper(II) Complexes | DNA interaction, ROS generation | SW480 (Colon) | [1] |
| Pyrrolidine-2,5-diones | Anticonvulsant, potential anticancer | Various | [5] |
Central Nervous System (CNS) Disorders
The pyrrolidine ring is the basis for the racetam class of nootropic drugs (e.g., Piracetam), which are used to treat cognitive disorders.[3] Additionally, derivatives are being investigated for a range of CNS conditions.[12][13] For example, nicotine, a natural pyrrolidine alkaloid, exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs) in the brain, which in turn modulates the release of neurotransmitters like dopamine and glutamate.[14]
Caption: Simplified pathway of nicotine's action in the CNS.
Cardiovascular and Metabolic Diseases
-
ACE Inhibitors: Captopril was a landmark drug for hypertension treatment.[7] Its pyrrolidine ring, derived from L-proline, mimics the C-terminal peptide of angiotensin I, allowing it to bind effectively to the active site of the Angiotensin-Converting Enzyme (ACE).
-
DPP-IV Inhibitors: Vildagliptin is an antidiabetic agent that inhibits the enzyme dipeptidyl peptidase-4 (DPP-IV).[3] This inhibition prevents the breakdown of incretin hormones, leading to enhanced insulin secretion and better glycemic control.
PART 4: Protocols for Biological Evaluation
To ensure the reliability of biological data, standardized protocols are essential. The MTT assay is a fundamental method for assessing the cytotoxic or antiproliferative effects of new chemical entities.
Experimental Protocol: MTT Assay for Cytotoxicity [15]
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrolidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
PART 5: Challenges and Future Perspectives
Despite its successes, the pyrrolidine scaffold is not without its challenges. A key liability is its potential for metabolic oxidation by cytochrome P450 enzymes, which can form reactive iminium ion intermediates.[7] These electrophilic species can covalently bind to macromolecules, leading to potential toxicity. Therefore, careful ADME/Tox profiling is crucial during the development of pyrrolidine-based drug candidates.
The future of pyrrolidine chemistry lies in the continued exploration of its vast chemical space. The development of novel synthetic methodologies will enable the creation of even more complex and diverse derivatives.[9] As our understanding of disease biology deepens, these new derivatives will be applied to an expanding range of targets, from novel enzyme inhibitors to modulators of protein-protein interactions, ensuring that the pyrrolidine scaffold remains a cornerstone of medicinal chemistry for years to come.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Weaving Rigidity into Function: A Technical Guide to Constrained Amino Acid Analogs in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, peptides represent a class of molecules with immense potential, offering high specificity and potency. However, their inherent flexibility and susceptibility to enzymatic degradation have historically limited their clinical translation. This guide provides an in-depth exploration of a powerful strategy to overcome these limitations: the incorporation of constrained amino acid analogs into peptide scaffolds. By pre-organizing the peptide into a bioactive conformation, these analogs enhance stability, improve receptor binding affinity, and increase cell permeability, paving the way for a new generation of robust and effective peptide-based drugs.
This technical guide delves into the core principles of designing and synthesizing peptides with constrained amino acid analogs. We will explore the rationale behind introducing conformational rigidity, survey the diverse classes of these specialized building blocks, and provide detailed, field-proven protocols for their synthesis and incorporation. Furthermore, we will examine the analytical techniques crucial for characterizing these complex molecules and present quantitative data to illustrate the transformative impact of conformational constraint on peptide properties.
The Rationale for Rigidity: Overcoming the Flexibility Hurdle
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. In solution, linear peptides exist as a dynamic ensemble of conformations, and only a fraction of these are capable of binding to their biological target. This conformational flexibility comes at an entropic cost upon binding, reducing the overall binding affinity.[1] Moreover, the extended conformations of linear peptides make them vulnerable to proteolytic enzymes, leading to rapid degradation and short in-vivo half-lives.[2]
Constraining the peptide backbone into a specific, bioactive conformation addresses these challenges directly. By reducing the number of accessible conformations, the entropic penalty of binding is minimized, leading to a significant increase in binding affinity and selectivity.[1] Furthermore, a constrained, pre-organized structure can sterically hinder the approach of proteases, thereby enhancing the peptide's metabolic stability.[3][4] Certain constraints can also improve a peptide's ability to cross cell membranes, a critical factor for targeting intracellular proteins.[5]
A Taxonomy of Constraint: Major Classes of Amino Acid Analogs
The medicinal chemist's toolkit for inducing conformational constraint is diverse and ever-expanding. The choice of a particular analog depends on the desired secondary structure, the specific location of the constraint, and the overall physicochemical properties of the target peptide.
Backbone Modifications: N-Methylated Amino Acids
N-methylation, the substitution of the amide proton with a methyl group, is a subtle yet powerful modification.[6] This seemingly minor change introduces steric hindrance that restricts rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, reducing conformational flexibility.[6] N-methylation can also disrupt hydrogen bonding networks, which can lead to increased solubility and improved membrane permeability.[7]
Side-Chain Cyclization: Lactam-Bridged and Stapled Peptides
Covalently linking amino acid side chains is a common and effective strategy for stabilizing secondary structures, particularly α-helices and β-turns.
-
Lactam-Bridged Peptides: These are formed by creating an amide bond between the side chains of two amino acid residues, such as aspartic acid or glutamic acid with lysine or ornithine.[4][8] The length of the bridge and the spacing of the residues (e.g., i, i+3; i, i+4; i, i+7) dictate the resulting geometry.[8]
-
Hydrocarbon-Stapled Peptides: This technique involves introducing two unnatural amino acids with olefin-bearing side chains into a peptide sequence and then cross-linking them via ring-closing metathesis.[9][10] The resulting "staple" reinforces the α-helical conformation, leading to increased proteolytic resistance and cell permeability.[11]
Homologated Amino Acids: β- and γ-Amino Acids
Expanding the peptide backbone by incorporating β- or γ-amino acids introduces additional methylene groups, which alters the conformational preferences of the peptide chain. Peptides containing these analogs can adopt unique and stable secondary structures, such as helices and sheets, that are resistant to degradation by proteases.[12][13]
Cyclic Amino Acid Analogs: Proline and its Derivatives
Proline, with its cyclic side chain, is a natural conformational constraint, often inducing turns in peptide chains.[14] A wide array of synthetic proline analogs with varying ring sizes and substitutions have been developed to fine-tune the conformational properties of peptides.[14][15][16] These analogs can be used to stabilize specific turn structures and modulate the cis/trans isomerization of the Xaa-Pro peptide bond.[14]
Experimental Protocols: A Guide to Synthesis and Characterization
The successful implementation of constrained amino acid analogs requires robust and optimized synthetic and analytical methodologies. This section provides detailed, step-by-step protocols for the synthesis and characterization of peptides containing these specialized building blocks.
Synthesis of Constrained Peptides
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS).
This protocol describes the on-resin N-methylation of a peptide backbone.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Methyl iodide or dimethyl sulfate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the desired Fmoc-amino acid (4 equivalents) using HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 1-2 hours. Wash the resin.
-
On-Resin N-Methylation (for the subsequent residue):
-
Protect the N-terminus with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).
-
Perform N-methylation using methyl iodide or dimethyl sulfate and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Remove the o-NBS protecting group with a thiol, such as mercaptoethanol.
-
-
Coupling onto the N-Methylated Amine: The coupling of the next amino acid onto the sterically hindered N-methylated amine is challenging. The use of microwave-assisted coupling can be beneficial.[17] Alternatively, stronger coupling reagents like PyBroP can be employed.[18]
-
Repeat Synthesis Cycle: Repeat steps 2-5 until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
This protocol outlines the synthesis of a side-chain lactam-bridged peptide.
Materials:
-
Fmoc-protected amino acids, including Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH
-
Rink Amide resin
-
DMF, DCM, Piperidine, DIEA, HATU
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Phenylsilane
-
TFA, TIS, Water
Procedure:
-
Peptide Synthesis: Assemble the linear peptide on Rink Amide resin using standard Fmoc-SPPS, incorporating Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions.
-
Selective Deprotection: Remove the Allyl (All) and Alloc protecting groups from the aspartic acid and lysine side chains, respectively, by treating the resin with Pd(PPh₃)₄ and a scavenger like phenylsilane in DCM.
-
On-Resin Cyclization: Mediate the intramolecular lactam bridge formation by treating the resin with a coupling reagent such as HATU or PyAOP in the presence of a base like DIEA in DMF.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups as described in Protocol 1.
-
Purification: Purify the crude cyclic peptide by RP-HPLC.
This protocol details the synthesis of an all-hydrocarbon stapled peptide via ring-closing metathesis.[9]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-(S)-2-(4'-pentenyl)alanine (Fmoc-S₅-OH) and Fmoc-(R)-2-(7'-octenyl)alanine (Fmoc-R₈-OH)
-
Rink Amide resin
-
DMF, DCM, Piperidine, DIEA, HCTU
-
Grubbs' 1st or 2nd generation catalyst
-
1,2-Dichloroethane (DCE)
-
TFA, TIS, Water
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on Rink Amide resin using Fmoc-SPPS. Incorporate the unnatural amino acids (e.g., Fmoc-S₅-OH and Fmoc-R₈-OH) at the desired positions (e.g., i and i+4 or i and i+7) for stapling.[10][19]
-
Ring-Closing Metathesis (RCM): Swell the resin in anhydrous DCE. Add Grubbs' catalyst (e.g., 1st generation) and allow the reaction to proceed for 2-4 hours at room temperature or with gentle heating.[19]
-
Cleavage and Deprotection: Cleave the stapled peptide from the resin and deprotect the side chains as described in Protocol 1.
-
Purification: Purify the crude stapled peptide by RP-HPLC.
Characterization of Constrained Peptides
Thorough characterization is essential to confirm the identity, purity, and conformation of the synthesized constrained peptides.
-
RP-HPLC: Used to assess the purity of the final peptide and for purification. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[20][21]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[3][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY, ROESY) are powerful tools for determining the three-dimensional structure of peptides in solution.[23][24] Key parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provide information about dihedral angles and inter-proton distances, which are used to calculate the peptide's conformation.[23]
-
X-ray Crystallography: This technique provides high-resolution structural information of peptides in the solid state.[25][26][27] Obtaining suitable crystals can be a significant bottleneck.[25][28]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure content (e.g., α-helix, β-sheet) of peptides in solution.
Data Presentation: The Impact of Conformational Constraint
The introduction of conformational constraints can have a profound impact on the physicochemical and biological properties of peptides. The following tables summarize quantitative data illustrating these effects.
Table 1: Impact of N-Methylation on Peptide Properties
| Peptide Sequence | Modification | Proteolytic Half-life (t½) in human serum | Receptor Binding Affinity (Kᵢ, nM) |
| G-F-L-M-NH₂ | None | 5 min | 100 |
| G-(NMe)F-L-M-NH₂ | N-methylation of Phe | 120 min | 50 |
| G-F-(NMe)L-M-NH₂ | N-methylation of Leu | 90 min | 150 |
Data is hypothetical and for illustrative purposes.
Table 2: Comparison of Linear vs. Constrained Peptides
| Peptide | Constraint Type | α-Helicity (%) | Cell Permeability (Relative Units) |
| Linear Peptide | None | 5 | 1.0 |
| Lactam-Bridged | i, i+4 | 40 | 2.5 |
| Hydrocarbon Stapled | i, i+7 | 75 | 5.0 |
Data is hypothetical and for illustrative purposes. Cell permeability can be assessed using various assays, and the relative units will depend on the specific method used.[7][29][30]
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the classification of constrained amino acids and a general workflow for the synthesis and analysis of constrained peptides.
Caption: Classification of Constrained Amino Acid Analogs.
Caption: General Workflow for Constrained Peptide Synthesis and Analysis.
Conclusion: A Future Forged in Rigidity
The strategic incorporation of constrained amino acid analogs is a cornerstone of modern peptide drug design. This approach provides a powerful and versatile toolkit to rationally enhance the pharmacological properties of peptides, transforming promising lead compounds into viable clinical candidates. By imparting conformational rigidity, these analogs can significantly improve proteolytic stability, receptor binding affinity, and cell permeability. As our understanding of the intricate relationship between peptide conformation and biological function continues to grow, so too will the sophistication and application of these remarkable molecular tools, heralding a new era of peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative comparison of the relative cell permeability of cyclic and linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]
- 11. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. deepdyve.com [deepdyve.com]
- 14. Proline Derivatives and Analogs [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 18. peptide.com [peptide.com]
- 19. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. biovera.com.au [biovera.com.au]
- 22. ijsra.net [ijsra.net]
- 23. benchchem.com [benchchem.com]
- 24. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 25. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 27. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. journals.iucr.org [journals.iucr.org]
- 29. researchgate.net [researchgate.net]
- 30. Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Boc-Protected Pyrrolidines for Drug Discovery and Synthesis
Executive Summary
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its utility is significantly enhanced by the strategic use of protecting groups, among which the tert-butoxycarbonyl (Boc) group is preeminent.[3][4] The Boc group's unique stability profile—robust under basic and nucleophilic conditions yet readily cleaved by acid—makes it an indispensable tool in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[3][5][] An in-depth understanding of the physicochemical properties of Boc-protected pyrrolidines is therefore not merely academic; it is critical for optimizing reaction conditions, designing purification strategies, and predicting the pharmacokinetic behavior of drug candidates. This guide provides a comprehensive analysis of these properties, including lipophilicity, solubility, basicity, and conformational dynamics, supported by field-proven experimental protocols to empower researchers in their synthetic and drug development endeavors.
The Strategic Importance of the Boc-Protected Pyrrolidine Scaffold
The Pyrrolidine Ring: A Versatile Scaffold in Medicinal Chemistry
The five-membered, saturated pyrrolidine ring is a cornerstone of modern drug design.[2] Its non-planar, sp³-hybridized nature provides access to three-dimensional chemical space, a key factor in enhancing binding affinity and selectivity for biological targets.[1] Furthermore, the pyrrolidine scaffold can possess up to four stereogenic centers, offering rich stereochemical diversity for exploring structure-activity relationships (SAR).[1] The nitrogen atom imparts basicity and serves as a key handle for substitution, with a vast majority of pyrrolidine-containing drugs being substituted at this position.[1]
The tert-Butoxycarbonyl (Boc) Group: A Cornerstone of Amine Protection
The success of multi-step organic synthesis, especially in peptide chemistry, hinges on the strategic use of protecting groups.[4][] The Boc group is a premier choice for protecting the α-amino group of amino acids and other amines.[4][8] Its widespread adoption is due to its characteristic acid lability, which allows for its selective removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) without disturbing other sensitive functionalities.[5][] This stability towards a wide range of other reaction conditions, including basic and reductive environments, establishes its orthogonality to other common protecting groups like Fmoc and Cbz, enabling elegant and complex synthetic routes.[5][9]
Synergy and Application: The Criticality of Physicochemical Properties
The combination of the pyrrolidine scaffold and the Boc protecting group creates a class of building blocks with a distinct set of physicochemical properties. These properties govern every aspect of their use, from the choice of solvent for a reaction to the method of purification and the ultimate bioavailability of a final drug compound. A scientist who understands these properties can preemptively solve problems related to solubility, predict reaction outcomes, and design more efficient and robust synthetic workflows.
Core Physicochemical Properties: A Quantitative Overview
The introduction of the bulky, lipophilic Boc group dramatically alters the properties of the parent pyrrolidine ring. This section quantifies these changes.
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The Boc group, with its tert-butyl moiety, significantly increases the lipophilicity of the pyrrolidine core.
This shift has profound implications. While increased lipophilicity can enhance membrane permeability, it often decreases aqueous solubility. The art of drug design lies in finely tuning this property. For instance, substituents on the pyrrolidine ring can be varied to modulate the overall LogP of the molecule to achieve the desired balance for optimal pharmacokinetic performance.
| Compound | CAS Number | Molecular Formula | Predicted LogP | Reference |
| N-Boc-pyrrolidine | 86953-79-9 | C₉H₁₇NO₂ | 1.6 | [10] |
| N-Boc-3-pyrrolidinone | 101385-93-7 | C₉H₁₅NO₃ | N/A | [11] |
| N-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 | C₁₀H₁₇NO₄ | N/A | [12] |
Solubility: The Key to Reaction and Formulation
The solubility of a Boc-protected pyrrolidine derivative is a direct consequence of its structure. The presence of the Boc group generally decreases solubility in highly polar solvents like water while increasing it in common organic solvents.
-
(R)-3-(Boc-amino)pyrrolidine shows good solubility in polar aprotic solvents like DMSO and DMF, as well as polar protic solvents such as methanol and ethanol.[13]
-
N-Boc-pyrrolidine-3-carboxylic acid is reported to be soluble in chloroform.
-
N-Boc-3-pyrrolidinone is soluble in dichloromethane, ethyl acetate, and methanol, but insoluble in water.[11]
This behavior is fundamental for practical chemistry. Poor solubility in a reaction solvent can lead to sluggish kinetics and low yields. Conversely, understanding solubility differences is the basis for purification by crystallization or extraction.
| Compound | Dichloromethane | Ethyl Acetate | Methanol | Water | Chloroform |
| N-Boc-3-pyrrolidinone | Soluble | Soluble | Soluble | Insoluble | - |
| N-Boc-pyrrolidine-3-carboxylic acid | - | - | - | - | Soluble |
| (R)-3-(Boc-amino)pyrrolidine | - | - | Soluble | - | - |
(Data compiled from multiple sources).[11][13]
Acidity/Basicity (pKa): The Impact of Carbamate Formation
Unprotected pyrrolidine is a secondary amine with a conjugate acid pKa of approximately 11.3, making it a relatively strong base.[14][15][16] Upon protection with a Boc group, the nitrogen lone pair becomes delocalized through resonance with the adjacent carbonyl group of the carbamate. This delocalization drastically reduces the basicity of the nitrogen atom, rendering it essentially non-basic and non-nucleophilic under most conditions. This electronic effect is the very reason for its utility as a protecting group.
For derivatives containing other ionizable groups, such as a carboxylic acid, the pKa of that group is also a key parameter.
| Compound | Property | Predicted pKa | Reference |
| Pyrrolidine (conjugate acid) | Basicity | 11.27 | [14][16] |
| N-Boc-pyrrolidine-3-carboxylic acid | Acidity | 4.47 ± 0.20 | |
| N-Boc-3-pyrrolidinone | Basicity | -1.79 ± 0.20 | [11] |
Physical Constants: Melting and Boiling Points
The melting and boiling points are fundamental physical properties that provide an indication of purity and are influenced by molecular weight, polarity, and crystal packing forces. As solids, Boc-protected pyrrolidines with polar functional groups tend to have higher melting points.
| Compound | Form | Melting Point (°C) | Boiling Point (°C) | Reference |
| N-Boc-pyrrolidine | Liquid | N/A | 80 @ 0.2 mmHg | [17] |
| N-Boc-3-pyrrolidinone | Low Melting Solid | 34-38 | 270.9 ± 33.0 | [11] |
| N-Boc-pyrrolidine-3-carboxylic acid | Powder/Crystal | 133-138 | 337.2 ± 35.0 |
Conformational Dynamics: The Puckering of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar; it exists in a dynamic equilibrium between two predominant "puckered" envelope conformations, termed Cγ-exo and Cγ-endo.[1][18] This conformational preference is not trivial; it can significantly influence the orientation of substituents and, consequently, the molecule's interaction with enzymes or receptors. The nature and stereochemistry of substituents on the ring dictate the position of this equilibrium.[1][19] For example, studies on 4-substituted prolines have shown that sterically demanding groups like a tert-butyl group will strongly favor a pseudoequatorial orientation, thereby locking the ring into a specific pucker.[19]
Caption: Conformational equilibrium of the pyrrolidine ring.
Chemical Stability and Reactivity: Practical Implications
The Acid-Labile Nature of the Boc Group: Mechanism and Kinetics
The defining characteristic of the Boc group is its lability under acidic conditions.[5] The deprotection proceeds via a specific E1 elimination mechanism. The carbonyl oxygen is first protonated by a strong acid, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[8] This carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[8]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Common reagents for this transformation include neat trifluoroacetic acid (TFA) or solutions of TFA (25-50%) in dichloromethane (DCM), or 4M HCl in dioxane.[4][20] The reaction is typically rapid, often completing within 30-60 minutes at room temperature.[4]
Orthogonal Stability: A Key to Complex Synthesis
Orthogonality refers to the ability to remove one protecting group in the presence of another. The Boc group is a master of this principle. It is stable to:
-
Basic conditions: It is unaffected by bases like piperidine, which are used to remove the Fmoc group.[5][9]
-
Nucleophiles: It resists attack by common nucleophiles.[5][9]
-
Catalytic Hydrogenation: It is stable to conditions used to cleave benzyl-type protecting groups (e.g., Cbz).[5]
This allows for intricate synthetic planning where different amines within the same molecule can be deprotected sequentially.
Caption: Orthogonal deprotection strategy using Fmoc and Boc groups.
Reactivity at the Pyrrolidine Ring
The Boc group can also serve as a directing group for reactions on the pyrrolidine ring itself. For example, N-Boc-pyrrolidine can be deprotonated at the α-carbon using strong bases (a process called lithiation or zincation), creating a nucleophilic center that can then react with various electrophiles.[21] This allows for the introduction of substituents at the C2 position with high control.
Experimental Protocols: A Practical Guide
Protocol: Determination of Lipophilicity (LogP) by RP-HPLC
This method provides a rapid and reliable estimation of LogP by correlating a compound's retention time on a reverse-phase (RP) column with the known LogP values of a set of standards.[22][23][24][25]
A. Principle: In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. A linear relationship exists between the logarithm of the retention factor (log k') and the LogP of a compound.
B. Materials:
-
Agilent 1200 Infinity Series or similar HPLC system with a DAD detector.[26]
-
Reverse-phase C18 column.
-
Mobile Phase: Isocratic mixture of methanol (or acetonitrile) and a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).[26]
-
Reference Standards: A set of 5-7 compounds with known LogP values spanning the expected range of the test compound.
-
Test Compound Solution: ~1 mg/mL in mobile phase.
C. Step-by-Step Methodology:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Calibration Curve Generation:
-
Inject each reference standard individually and record its retention time (t_R_).
-
Determine the column dead time (t_0_) by injecting an unretained compound (e.g., uracil).
-
Calculate the retention factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_.
-
Plot the known LogP values of the standards (y-axis) against their calculated log k' values (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.98.
-
-
Sample Analysis:
-
Inject the test compound solution and record its retention time.
-
Calculate its log k' value using the same formula.
-
-
LogP Determination:
-
Use the linear regression equation from the calibration curve to calculate the LogP of the test compound.
-
Caption: Experimental workflow for LogP determination by RP-HPLC.
Protocol: Standard Boc-Protection of a Pyrrolidine Derivative
This protocol describes the protection of a secondary amine using di-tert-butyl dicarbonate (Boc₂O).[9][20]
A. Principle: The amine acts as a nucleophile, attacking one of the carbonyl carbons of the highly electrophilic Boc₂O. A base is used to neutralize the acidic proton generated during the reaction.
B. Materials:
-
Pyrrolidine derivative (1.0 eq).
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Base: Triethylamine (TEA) (1.2 eq) or Sodium Hydroxide (NaOH).
-
Solvent: Dichloromethane (DCM), THF, or a biphasic mixture.
-
Magnetic stirrer, round-bottom flask, ice bath.
C. Step-by-Step Methodology:
-
Dissolve the pyrrolidine derivative (1.0 eq) in the chosen solvent in a round-bottom flask.
-
If using an organic base like TEA, add it to the solution. If using an aqueous base like NaOH, the reaction is typically run in a biphasic system (e.g., THF/water).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Boc₂O (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be used directly or purified by flash column chromatography if necessary.
Protocol: Standard Acid-Catalyzed Boc-Deprotection
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).[4][5][8][20]
A. Principle: A strong acid protonates the carbamate, initiating an E1 elimination to cleave the protecting group, releasing the free amine as its corresponding salt (e.g., trifluoroacetate salt).
B. Materials:
-
Boc-protected pyrrolidine (1.0 eq).
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
Magnetic stirrer, round-bottom flask, fume hood.
-
Safety Note: TFA is highly corrosive and volatile. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
C. Step-by-Step Methodology:
-
Dissolve the Boc-protected pyrrolidine (1.0 eq) in DCM inside a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Slowly add TFA to the solution. The final concentration of TFA is typically 25-50% (v/v).[4] Caution: The addition can be exothermic, and the reaction evolves isobutene and CO₂ gas.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The product is obtained as the TFA salt. If the free amine is required, a basic workup (e.g., washing with aqueous NaHCO₃) or purification via an appropriate ion-exchange resin is necessary.
Conclusion
The Boc-protected pyrrolidine is more than just a chemical building block; it is a finely tuned tool for modern organic synthesis and drug discovery. Its physicochemical properties—lipophilicity, solubility, conformational bias, and predictable reactivity—are not independent variables but rather an interconnected set of characteristics that dictate its behavior from the reaction flask to a biological system. By mastering these principles and applying the robust protocols detailed herein, researchers can unlock the full potential of this versatile scaffold, accelerating the development of novel therapeutics and advancing the frontiers of chemical science.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 15. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 17. chemsynthesis.com [chemsynthesis.com]
- 18. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 19. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 24. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 25. acdlabs.com [acdlabs.com]
- 26. agilent.com [agilent.com]
An In-depth Technical Guide to the Stereochemistry of 3-Substituted Pyrrolidine Derivatives
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1][2] When this five-membered nitrogen heterocycle is substituted at the 3-position, a chiral center is often created, making the control of stereochemistry a critical parameter in drug design and development. The specific spatial arrangement of the substituent profoundly influences the molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. This guide provides an in-depth analysis of the stereochemical landscape of 3-substituted pyrrolidine derivatives. It covers fundamental principles, delineates key strategies for stereocontrol in synthesis, details robust analytical techniques for stereochemical assignment, and presents practical, field-proven experimental protocols.
The Critical Role of Stereochemistry in 3-Substituted Pyrrolidines
The 3-substituted pyrrolidine motif is a cornerstone of modern drug discovery, appearing in antivirals, antidiabetics, and central nervous system agents.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure. Enantiomers or diastereomers of the same compound can exhibit vastly different interactions with chiral biological targets like enzymes and receptors. For instance, the potency and selectivity of 1-propyl-3-aryl pyrrolidines as ligands for serotonin and dopamine receptors are highly dependent on their stereochemistry.[2][3]
Therefore, the ability to selectively synthesize and definitively characterize a single, desired stereoisomer is not merely an academic exercise but a regulatory and clinical necessity. This guide focuses on the methodologies that enable researchers to achieve this precise stereocontrol.
Foundational Concepts: Stereoisomerism in the Pyrrolidine Ring
A 3-substituted pyrrolidine possesses at least one stereocenter at the C3 position. The introduction of additional substituents, for instance at the C2 or C4 positions, can lead to the formation of diastereomers.
-
Enantiomers: Non-superimposable mirror images that arise from a single chiral center (e.g., (R)- vs. (S)-3-arylpyrrolidine). They have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
-
Diastereomers: Stereoisomers that are not mirror images. They arise when two or more stereocenters are present. For example, a 2,3-disubstituted pyrrolidine can exist as (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R) isomers. The relationship between (2R, 3R) and (2R, 3S) is diastereomeric. Diastereomers have different physical and chemical properties, which can be exploited for their separation.
The relative orientation of substituents is described using cis (on the same face of the ring) and trans (on opposite faces) nomenclature.
Strategic Pillars for Stereocontrol in Synthesis
Achieving stereocontrol in the synthesis of 3-substituted pyrrolidines relies on three primary strategies: substrate control, reagent/auxiliary control, and catalyst control. The choice of strategy is dictated by the availability of starting materials, the desired stereochemical outcome, and scalability.
Substrate Control: The Chiral Pool Approach
This strategy leverages naturally occurring, enantiomerically pure starting materials, often called the "chiral pool." L-proline and L-4-hydroxyproline are exceptionally common and versatile precursors for pyrrolidine synthesis.[1][4] The inherent stereochemistry of these amino acids is transferred through a series of reactions to the final product, ensuring a specific stereochemical configuration.
-
Causality: By starting with a molecule of known absolute configuration, such as (S)-proline, the stereocenter at C2 is already set. Subsequent functionalization at C3 can then be directed by this existing stereocenter, often leading to high diastereoselectivity. For example, the synthesis of the antiviral drug Paritaprevir utilizes 3-hydroxy-L-proline to introduce the required chiral pyrrolidine core.[1]
Catalyst Control: Asymmetric Catalysis
Asymmetric catalysis is arguably the most powerful and elegant method for generating chiral molecules. A small amount of a chiral catalyst directs the reaction between achiral or racemic starting materials to produce a product with a significant excess of one enantiomer.
Key Methodologies:
-
1,3-Dipolar Cycloadditions: This is a cornerstone reaction for pyrrolidine synthesis.[5][6] The reaction between an azomethine ylide and an alkene dipolarophile, catalyzed by a chiral metal complex (e.g., Ag, Cu) or an organocatalyst, can generate multiple stereocenters with high control.[7][8] The catalyst orchestrates the facial selectivity of the approach of the two reactants.
-
Michael Additions: The organocatalytic Michael addition of nucleophiles to α,β-unsaturated compounds (like nitroalkenes) is a well-established route to functionalized pyrrolidines.[9] Chiral amines, such as proline derivatives, or squaramides can catalyze these reactions with high enantioselectivity.[9]
-
Palladium-Catalyzed Reactions: Recent advances have enabled the palladium-catalyzed hydroarylation of N-alkyl pyrrolines to directly produce 3-aryl pyrrolidines.[2][3] While achieving high enantioselectivity in these specific reactions is an ongoing area of research, the method provides a novel and direct entry to this important structural class.
The diagram below illustrates a generalized decision-making workflow for selecting a synthetic strategy.
Caption: Decision workflow for synthesizing 3-substituted pyrrolidines.
Experimental Protocols & Data Presentation
Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. Below is a representative, generalized protocol for an organocatalytic Michael addition, a common method for creating 3-substituted pyrrolidines.
Protocol 4.1: Organocatalytic Asymmetric Michael Addition
Objective: To synthesize a chiral 3-substituted pyrrolidine precursor via Michael addition of a dicarbonyl compound to a nitroalkene, followed by reductive cyclization.
Step-by-Step Methodology:
-
Catalyst & Reactant Preparation: To a dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.02 mmol, 10 mol%).
-
Solvent & Additives: Add the appropriate solvent (e.g., toluene, 2.0 mL) and any required co-catalyst or additive (e.g., benzoic acid, 0.02 mmol). Stir the mixture at room temperature for 10 minutes.
-
Addition of Michael Donor: Add the Michael donor (e.g., dimethyl malonate, 0.22 mmol, 1.1 equiv) to the catalyst solution.
-
Initiation of Reaction: Add the Michael acceptor (e.g., β-nitrostyrene, 0.20 mmol, 1.0 equiv) to the reaction mixture.
-
Monitoring: Stir the reaction at the specified temperature (e.g., 0 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification of Michael Adduct: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.
-
Reductive Cyclization: Dissolve the purified adduct in a suitable solvent (e.g., methanol). Add a reducing agent (e.g., NiCl₂·6H₂O followed by portion-wise addition of NaBH₄) at 0 °C.
-
Final Purification: After the cyclization is complete, perform an appropriate workup and purify the final 3-substituted pyrrolidinone derivative by chromatography or recrystallization.[9]
Data Summary:
The success of a stereoselective reaction is quantified by its diastereomeric ratio (d.r.) and enantiomeric excess (e.e.). These values are typically summarized in a table for easy comparison across different catalysts or conditions.
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. (anti/syn) | e.e. (%) (anti) |
| 1 | Catalyst A | Toluene | 0 | 92 | 95:5 | 98 |
| 2 | Catalyst B | CH₂Cl₂ | -20 | 85 | 90:10 | 95 |
| 3 | Catalyst A | THF | 0 | 78 | 88:12 | 96 |
Table 1: Representative data for an organocatalytic Michael addition. Enantiomeric excess (e.e.) determined by chiral HPLC analysis.
Analytical Techniques for Stereochemical Assignment
Synthesizing a chiral molecule is only half the battle; its absolute and relative stereochemistry must be unambiguously determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the relative stereochemistry of diastereomers.
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons (e.g., H2 and H3) depends on the dihedral angle between them, as described by the Karplus equation. Trans protons typically show a larger coupling constant (8-12 Hz) than cis protons (2-6 Hz).
-
Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY or ROESY) detects through-space proximity between protons. A correlation between two protons indicates they are close in space (typically < 5 Å). For a 2,3-disubstituted pyrrolidine, an NOE between H2 and H3 would strongly suggest a cis relationship.[10]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.[9]
-
Principle: The sample is passed through a column containing a chiral stationary phase (CSP).[11] The two enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification.[11]
-
Indirect Method: Alternatively, the enantiomeric mixture can be reacted with a chiral derivatizing agent (like Marfey's reagent) to form a mixture of diastereomers.[11][12] These diastereomers can then be separated on a standard, achiral HPLC column.[12]
The diagram below outlines the typical workflow for stereochemical analysis.
Caption: Workflow for the analysis of pyrrolidine stereochemistry.
X-Ray Crystallography
For compounds that form suitable single crystals, X-ray crystallography provides the most definitive and unambiguous determination of both relative and absolute stereochemistry. It generates a three-dimensional model of the molecule, allowing for direct visualization of the spatial arrangement of all atoms.
Conclusion and Future Outlook
The stereoselective synthesis of 3-substituted pyrrolidines is a mature yet continually evolving field. While powerful methods based on the chiral pool and asymmetric catalysis are well-established, the demand for greater efficiency, broader substrate scope, and more sustainable practices drives innovation.[1] Future advancements will likely focus on the development of novel catalytic systems that operate under milder conditions, tolerate a wider array of functional groups, and provide access to all possible stereoisomers of a given product from the same set of starting materials—a concept known as stereodivergent synthesis.[8] As our understanding of asymmetric induction deepens, the precision with which we can construct these vital chiral building blocks will only continue to improve, accelerating the discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. juniperpublishers.com [juniperpublishers.com]
A Technical Guide to Chiral Pyrrolidine Scaffolds: Synthesis, Catalysis, and Therapeutic Applications
Abstract
The chiral pyrrolidine scaffold is a cornerstone of modern organic chemistry and medicinal chemistry. Its rigid, five-membered ring structure, endowed with stereogenic centers, provides a unique three-dimensional framework that is instrumental in asymmetric synthesis and imparts desirable pharmacological properties to therapeutic agents. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of chiral pyrrolidine scaffolds, their pivotal role in organocatalysis, and their widespread applications in drug discovery. We will delve into the mechanistic underpinnings of pyrrolidine-based catalysis, provide detailed experimental protocols for key transformations, and explore the therapeutic landscape of drugs containing this privileged scaffold.
The Enduring Significance of the Chiral Pyrrolidine Ring
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a recurring motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Its prevalence stems from a combination of factors:
-
Stereochemical Richness: The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, creating a well-defined chiral environment. This is crucial for enantioselective recognition and catalysis.[3]
-
Synthetic Versatility: The pyrrolidine scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. This adaptability is key to its broad utility.[4]
-
Pharmacological Relevance: The pyrrolidine motif is a key component of numerous FDA-approved drugs, contributing to their binding affinity, selectivity, and pharmacokinetic profiles.[3][5] It is found in drugs for a wide range of conditions, including hypertension, viral infections, and neurological disorders.[6][7]
-
Organocatalytic Prowess: Chiral pyrrolidine derivatives, most notably proline and its analogues, are powerful organocatalysts that mimic the function of natural enzymes.[1][8] They have revolutionized asymmetric synthesis by providing a metal-free and environmentally benign alternative to traditional catalysts.
The confluence of these attributes has cemented the chiral pyrrolidine scaffold as a "privileged" structure in the lexicon of synthetic and medicinal chemistry.
Strategies for the Enantioselective Synthesis of Pyrrolidine Scaffolds
The demand for enantiomerically pure pyrrolidine derivatives has spurred the development of a multitude of synthetic strategies. These can be broadly categorized into two main approaches: synthesis from the chiral pool and asymmetric catalytic methods.
Leveraging the Chiral Pool: Proline and Hydroxyproline as Starting Points
Nature provides a readily available source of chiral pyrrolidines in the form of the amino acids L-proline and 4-hydroxy-L-proline. These inexpensive and optically pure starting materials serve as versatile building blocks for the synthesis of a wide range of more complex pyrrolidine derivatives.[9] Functionalization of the carboxylic acid, the secondary amine, and the C4 position of hydroxyproline allows for the creation of a diverse library of chiral scaffolds.[9] For instance, the reduction of proline yields prolinol, a precursor to many drugs and catalysts.[9]
Asymmetric Catalysis: Building Chirality from the Ground Up
Asymmetric catalysis offers a more flexible and powerful approach to constructing chiral pyrrolidine rings, allowing for the synthesis of structures not readily accessible from the chiral pool. Key catalytic methodologies include:
-
1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with various dipolarophiles is one of the most powerful methods for the enantioselective synthesis of substituted pyrrolidines.[2] This strategy allows for the creation of up to four new contiguous stereocenters in a single, highly stereoselective step.[2]
-
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition: The palladium-catalyzed reaction of trimethylenemethane (TMM) with imines provides an efficient route to chiral pyrrolidines.[10] The use of chiral phosphoramidite ligands is crucial for achieving high levels of enantioselectivity.[10]
-
Organocatalytic Conjugate Addition: The conjugate addition of aldehydes to nitro-olefins, catalyzed by chiral pyrrolidine derivatives like the Hayashi-Jørgensen catalyst, can be used to synthesize highly functionalized pyrrolidine precursors.[11]
-
Biocatalysis: Engineered enzymes, such as cytochrome P450 variants, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides, providing a novel and green route to chiral pyrrolidines and indolines.[12]
The Power of Pyrrolidine-Based Organocatalysis
The emergence of organocatalysis, which utilizes small organic molecules as catalysts, has transformed the field of asymmetric synthesis. Chiral pyrrolidine derivatives, with proline as the archetypal example, are at the forefront of this revolution.[1][13]
Proline Catalysis: Mimicking Nature's Aldolases
The discovery that L-proline can catalyze the direct asymmetric aldol reaction between ketones and aldehydes was a landmark achievement in organocatalysis.[14][15][16] Proline acts as a "micro-aldolase," mimicking the enamine-based mechanism of Class I aldolase enzymes.[14][15]
The catalytic cycle, as elucidated by extensive mechanistic studies, involves the following key steps:[14][17]
-
Enamine Formation: Proline reacts with a ketone to form a nucleophilic enamine intermediate.[14][16]
-
Carbon-Carbon Bond Formation: The enamine attacks the aldehyde in a stereocontrolled fashion, guided by a Zimmerman-Traxler-like transition state. The carboxylic acid group of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding.[15]
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.[18]
This enamine-based activation mode has been extended to a wide range of other asymmetric transformations, including Mannich reactions, Michael additions, and α-aminations.[13][14]
Beyond Proline: The Evolution of Pyrrolidine-Based Catalysts
Building upon the success of proline, a plethora of more sophisticated chiral pyrrolidine-based organocatalysts have been developed to address the limitations of the parent amino acid and to expand the scope of organocatalytic transformations. Notable examples include:
-
MacMillan's Imidazolidinones: These catalysts, developed by David MacMillan, are highly effective for a variety of asymmetric reactions, including Friedel-Crafts alkylations and Diels-Alder reactions.[1]
-
Jørgensen-Hayashi Catalysts: Diarylprolinol silyl ethers, pioneered by the groups of Karl Anker Jørgensen and Yujiro Hayashi, are exceptionally effective for the asymmetric conjugate addition of aldehydes to nitroalkenes.[1][11]
The design of these second-generation catalysts often involves modifying the pyrrolidine scaffold to enhance steric hindrance, thereby improving facial selectivity, and to introduce additional functional groups that can participate in non-covalent interactions with the substrates.[1]
Chiral Pyrrolidine Scaffolds in Drug Discovery and Development
The unique structural and stereochemical features of the pyrrolidine ring make it a highly sought-after scaffold in medicinal chemistry.[3][4] Its incorporation into drug molecules can lead to improved potency, selectivity, and pharmacokinetic properties.
A Privileged Scaffold in Marketed Drugs
A significant number of FDA-approved drugs contain a chiral pyrrolidine moiety.[3] These drugs span a wide range of therapeutic areas, highlighting the versatility of this scaffold.
| Drug Name | Therapeutic Area | Key Pyrrolidine Feature |
| Captopril | Antihypertensive (ACE Inhibitor) | Proline-derived core |
| Lisinopril | Antihypertensive (ACE Inhibitor) | Proline-derived core |
| Telaprevir | Antiviral (Hepatitis C) | Pyrrolidinone moiety |
| Daclatasvir | Antiviral (Hepatitis C) | Bis-pyrrolidine structure |
| Clindamycin | Antibacterial | Pyrrolidine-containing amino acid |
| Anisomycin | Antibacterial, Antineoplastic | Hydroxylated pyrrolidine |
| Procyclidine | Anticholinergic (Parkinson's Disease) | N-substituted pyrrolidine |
Case Study: The Synthesis of Oseltamivir (Tamiflu®)
The antiviral drug oseltamivir (Tamiflu®), used for the treatment of influenza, features a highly functionalized cyclohexene ring. While not containing a pyrrolidine ring in its final structure, some synthetic routes towards oseltamivir have utilized pyrrolidine-based organocatalysis in key steps.[19][20] The development of practical and efficient syntheses of oseltamivir has been a major focus of academic and industrial research, particularly in response to global pandemics.[21][22][23]
Experimental Protocols
Proline-Catalyzed Asymmetric Aldol Reaction
Objective: To synthesize (R)-4-hydroxy-4-(4-nitrophenyl)-2-butanone with high enantiomeric excess using L-proline as the catalyst.
Materials:
-
4-Nitrobenzaldehyde
-
Acetone
-
L-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL) and DMSO (0.5 mL) is added L-proline (0.3 mmol, 30 mol%).
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (hexanes/ethyl acetate gradient) to afford the desired aldol product.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Synthesis of a Chiral Pyrrolidine Ligand from L-Proline
Objective: To synthesize (S)-2-(diphenylhydroxymethyl)pyrrolidine, a versatile chiral ligand.
Materials:
-
L-Proline
-
Thionyl chloride
-
Methanol
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Esterification: L-Proline (10.0 g, 86.9 mmol) is suspended in methanol (100 mL) and cooled to 0 °C. Thionyl chloride (9.5 mL, 130 mmol) is added dropwise. The mixture is allowed to warm to room temperature and then refluxed for 4 hours. The solvent is removed under reduced pressure to give the methyl ester hydrochloride as a white solid.
-
Grignard Reaction: The proline methyl ester hydrochloride is dissolved in dry diethyl ether (150 mL) and cooled to 0 °C. Phenylmagnesium bromide (3.0 M in diethyl ether, 86.9 mmol) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: The reaction is carefully quenched with saturated aqueous ammonium chloride (50 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield (S)-2-(diphenylhydroxymethyl)pyrrolidine.
Visualizations
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
Workflow for Pyrrolidine-Based Drug Discovery
Caption: Workflow for pyrrolidine-based drug discovery.
Future Perspectives
The field of chiral pyrrolidine scaffolds continues to evolve, driven by the relentless pursuit of more efficient and selective synthetic methods and the need for novel therapeutic agents. Future research is likely to focus on several key areas:
-
Development of Novel Catalysts: The design and synthesis of new generations of pyrrolidine-based organocatalysts with enhanced activity, selectivity, and substrate scope will remain a major focus. This includes the development of catalysts for previously challenging transformations.
-
Biocatalysis and Chemoenzymatic Synthesis: The integration of biocatalysis with traditional organic synthesis will provide new and sustainable routes to complex chiral pyrrolidines.
-
Applications in Materials Science: Chiral pyrrolidine-functionalized materials, such as metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), are emerging as promising heterogeneous catalysts for asymmetric reactions.[8]
-
Exploration of New Therapeutic Targets: The versatility of the pyrrolidine scaffold will continue to be exploited in the design of inhibitors for new and challenging biological targets.
Conclusion
The chiral pyrrolidine scaffold has firmly established itself as a privileged motif in both asymmetric synthesis and medicinal chemistry. Its unique combination of stereochemical richness, synthetic tractability, and pharmacological relevance ensures that it will remain a vital tool for chemists and drug discovery scientists for the foreseeable future. The continued innovation in the synthesis and application of these remarkable molecules promises to unlock new frontiers in catalysis and to deliver the next generation of life-saving medicines.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 14. pnas.org [pnas.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 17. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Robust, Two-Step Synthesis of (R)-1-Boc-3-carboxymethoxy-pyrrolidine
Introduction: The Significance of a Chiral Scaffold
(R)-1-Boc-3-carboxymethoxy-pyrrolidine is a valuable chiral building block in modern medicinal chemistry and drug discovery. The pyrrolidine moiety is a privileged scaffold found in numerous FDA-approved drugs, prized for its conformational rigidity and ability to engage in specific hydrogen bonding interactions with biological targets.[1] The (R)-stereochemistry at the 3-position, combined with the carboxymethoxy side chain, provides a synthetically versatile handle for constructing more complex molecules, including enzyme inhibitors and receptor modulators. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the pyrrolidine nitrogen, allowing for selective functionalization of the acid moiety.[2]
This application note provides a detailed, field-proven protocol for the synthesis of this compound, starting from the commercially available (R)-1-Boc-3-hydroxypyrrolidine. The synthesis proceeds via a two-step sequence: a Williamson ether synthesis to install the alkoxyacetate sidechain, followed by saponification to yield the final carboxylic acid. We will delve into the mechanistic rationale behind the procedural choices, offering insights to ensure a successful and reproducible outcome.
Synthetic Strategy and Mechanistic Rationale
The overall synthesis is outlined in the scheme below. It leverages one of the most fundamental and reliable methods for ether formation: the Williamson ether synthesis.[3]
Overall Reaction Scheme:
Step 1: Williamson Ether Synthesis This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[4]
-
Causality of Reagent Selection:
-
(R)-1-Boc-3-hydroxypyrrolidine: This is our chiral starting material, providing the core scaffold.[5]
-
Sodium Hydride (NaH): We employ NaH, a strong, non-nucleophilic base, to deprotonate the secondary alcohol of the starting material. This quantitatively generates the sodium alkoxide in situ. Unlike hydroxide or alkoxide bases, NaH drives the deprotonation to completion by releasing hydrogen gas, an irreversible process that prevents competing equilibrium reactions.[6]
-
Ethyl Bromoacetate: This serves as the electrophile. It is an excellent substrate for SN2 reactions because the primary carbon bearing the bromine is sterically unhindered, minimizing the potential for the competing E2 elimination reaction.[7][8]
-
Tetrahydrofuran (THF): Anhydrous THF is chosen as the solvent. As a polar aprotic solvent, it effectively solvates the sodium cation of the alkoxide intermediate without interfering with the nucleophilicity of the oxygen anion, thereby promoting the SN2 pathway.[7]
-
Step 2: Saponification (Ester Hydrolysis) The second step is the hydrolysis of the ethyl ester intermediate to the final carboxylic acid.
-
Mechanistic Insight: This reaction is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion (from NaOH) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt. A final acidification step during the workup protonates the carboxylate to yield the desired carboxylic acid.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. (Step 1) | Molar Eq. (Step 2) | Notes |
| (R)-1-Boc-3-hydroxypyrrolidine | 187.24 | 1.0 | - | Commercially available, ensure anhydrous.[5] |
| Sodium Hydride (60% dispersion in mineral oil) | 40.00 (as pure NaH) | 1.2 | - | Pyrophoric; handle under inert atmosphere. |
| Ethyl Bromoacetate | 167.00 | 1.2 | - | Lachrymator; handle in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | Use a freshly opened bottle or distilled. |
| Ethyl 2-(((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetate | 273.32 | - | 1.0 | Product from Step 1. |
| Sodium Hydroxide (NaOH) | 40.00 | - | 2.0 | |
| Hydrochloric Acid (HCl), 1M | - | - | As required | For acidification during workup. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | - | For quenching. |
| Ethyl Acetate (EtOAc) | - | - | - | For extraction and chromatography. |
| Hexanes | - | - | - | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying organic layers. |
Step-by-Step Procedure
Step 1: Synthesis of Ethyl 2-(((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetate
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Sodium Hydride (60% dispersion, 1.2 eq).
-
Washing: Wash the NaH twice with anhydrous hexanes (2 x 10 mL) under a nitrogen atmosphere to remove the protective mineral oil. Decant the hexanes carefully via cannula.[6]
-
Reaction Setup: Suspend the washed NaH in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: In a separate flask, dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF (30 mL). Add this solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C. (Note: Hydrogen gas evolution will be observed).
-
Alkoxide Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Electrophile Addition: Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and add water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes to afford the pure ester product.
Step 2: Synthesis of this compound
-
Setup: Dissolve the purified ester from Step 1 (1.0 eq) in a mixture of THF (30 mL) and water (15 mL) in a 100 mL round-bottom flask.
-
Hydrolysis: Add solid sodium hydroxide (2.0 eq) to the solution. Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitoring: Monitor the hydrolysis by TLC (1:1 ethyl acetate/hexanes) until the starting ester spot has completely disappeared.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water (20 mL).
-
Washing: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any non-polar impurities. Discard the ether layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~3 by the slow, dropwise addition of 1M HCl. A white precipitate may form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid or viscous oil.[9] The product is often of high purity at this stage but can be further purified by recrystallization if necessary.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the two-step synthesis of the target compound.
References
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-Boc-3-(carboxymethoxy)-pyrrolidine 95% | CAS: 889952-88-9 | AChemBlock [achemblock.com]
Application Notes and Protocols for the Asymmetric Synthesis of 3-Substituted Pyrrolidines
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 3-Substituted Pyrrolidine Scaffold
The pyrrolidine ring is a privileged nitrogen-containing saturated heterocycle, forming the core structural motif of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Its prevalence in biologically active molecules, from alkaloids like nicotine to the essential amino acid proline, underscores its importance in medicinal chemistry.[1][3] Specifically, the asymmetric introduction of a substituent at the 3-position of the pyrrolidine ring creates a chiral center that can profoundly influence the molecule's biological activity, making stereoselective synthesis a critical challenge in drug discovery and development.[2][4] 3-Aryl pyrrolidines, for instance, are potent ligands for serotonin and dopamine receptors, while other derivatives exhibit activities ranging from antiviral to anti-cancer.[5]
This guide provides an in-depth overview of modern, field-proven strategies for the asymmetric synthesis of 3-substituted pyrrolidines. It moves beyond a simple listing of methods to explain the underlying principles and causality behind experimental choices, offering detailed, self-validating protocols for key transformations.
Strategic Approaches to Asymmetric Synthesis
The construction of enantiomerically enriched 3-substituted pyrrolidines can be broadly categorized into three main strategies:
-
Catalytic Enantioselective Synthesis: This is one of the most powerful and atom-economical approaches, where a small amount of a chiral catalyst generates a large quantity of a chiral product. This category includes methods based on transition metal catalysis (e.g., Palladium, Gold, Cobalt) and organocatalysis.
-
Diastereoselective Synthesis: These methods utilize a chiral auxiliary or a chiral starting material to direct the stereochemical outcome of a reaction, forming a specific diastereomer. The chiral auxiliary is typically removed in a subsequent step.
-
Chiral Pool Synthesis: This classic approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials.[6]
The following sections will delve into specific, high-impact protocols from each of these areas, providing both the "how" and the "why" for each experimental design.
Section 1: Palladium-Catalyzed Asymmetric Hydroarylation of Pyrrolines
The direct C-H functionalization and hydroarylation of alkenes represent a highly efficient method for forming C-C bonds. Palladium catalysis has emerged as a revolutionary tool in this area. While the Mizoroki-Heck reaction on N-acyl pyrrolines often leads to arylated alkene products, a significant breakthrough has been the development of a reductive variant on N-alkyl pyrrolines, which directly yields 3-aryl pyrrolidines.[2][5][7]
Causality and Mechanistic Insight
The success of this hydroarylation process hinges on controlling the reaction pathway to favor reductive elimination over the more common β-hydride elimination. In the proposed mechanism for the hydroarylation of N-alkyl-2-pyrroline, an initial oxidative addition of the aryl halide to a Pd(0) catalyst is followed by migratory insertion of the pyrroline double bond. The crucial step involves a subsequent β-hydride elimination to form a pyrrolidinium intermediate and a palladium-hydride species. A final reductive elimination from this palladium-hydride intermediate regenerates the catalyst and furnishes the 3-aryl pyrrolidine product. The N-alkyl group is critical in steering the reaction towards this desired hydroarylation outcome, in contrast to N-acyl groups which favor the classic Heck product.[5]
Workflow for Palladium-Catalyzed Hydroarylation
Caption: General workflow for Pd-catalyzed hydroarylation.
Protocol 1: Palladium-Catalyzed Synthesis of 3-Aryl Pyrrolidines
This protocol is adapted from the work of Sweeney et al., which describes a broad-scope method for the hydroarylation of N-alkyl pyrrolines.[2][7]
Materials:
-
N-Propyl-2-pyrroline
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃)
-
Copper(I) iodide (CuI)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), P(o-Tol)₃ (4.6 mg, 0.015 mmol, 1.5 mol%), and CuI (38 mg, 0.2 mmol, 20 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add N-propyl-2-pyrroline (167 mg, 1.5 mmol, 1.5 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and anhydrous 1,4-dioxane (2.0 mL).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 16-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired 3-aryl pyrrolidine.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-1-propylpyrrolidine | 85 |
| 2 | 4-Bromotoluene | 1-Propyl-3-(p-tolyl)pyrrolidine | 82 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Propyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine | 75 |
| 4 | 3-Bromopyridine | 3-(Pyridin-3-yl)-1-propylpyrrolidine | 68 |
Data adapted from Sweeney et al.[2][8]
Section 2: Diastereoselective Three-Component Synthesis using Lewis Acids
Multi-component reactions are highly valued for their ability to construct complex molecules in a single step from simple precursors. A notable example is the Ytterbium triflate (Yb(OTf)₃)-catalyzed three-component reaction of an aldehyde, an amine, and a 1,1-cyclopropanediester to diastereoselectively form highly substituted pyrrolidines.[9]
Causality and Mechanistic Insight
This reaction proceeds through the in situ formation of an aldimine from the aldehyde and amine. The Lewis acid, Yb(OTf)₃, activates the cyclopropanediester, facilitating a formal [3+2] cycloaddition with the imine. The key to the high diastereoselectivity lies in the transition state geometry of this cycloaddition. The reaction predominantly yields the cis-2,5-disubstituted pyrrolidine, which is a valuable complement to other methods that favor the trans isomer.[9] Pre-formation of the imine before the addition of the cyclopropane is crucial to prevent side reactions of the individual components.[9]
Protocol 2: Yb(OTf)₃-Catalyzed Diastereoselective Synthesis of Pyrrolidines
This protocol is based on the method developed by Kerr and co-workers.[9]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Primary amine (e.g., Benzylamine)
-
Dimethyl 2-phenyl-1,1-cyclopropanedicarboxylate
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Anhydrous toluene
-
Activated 4 Å molecular sieves
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the aldehyde (2.20 mmol) and the amine (2.20 mmol) in dry toluene (15 mL). Add activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Catalyst and Substrate Addition: To the stirring mixture, add Yb(OTf)₃ (124 mg, 0.20 mmol, 10 mol%) followed by the 1,1-cyclopropanediester (2.00 mmol).
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature. Filter off the molecular sieves and wash with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure pyrrolidine product.
| Aldehyde | Amine | Product Diastereomeric Ratio (cis:trans) | Yield (%) |
| Benzaldehyde | Benzylamine | >10:1 | 88 |
| 4-Chlorobenzaldehyde | Benzylamine | >10:1 | 91 |
| Benzaldehyde | Aniline | >10:1 | 75 |
| Isovaleraldehyde | Benzylamine | >10:1 | 81 |
Data derived from Carson & Kerr, J. Org. Chem. 2005.[9]
Section 3: Gold-Catalyzed Enantioselective Synthesis of 3,4-Substituted Pyrrolidines
Homogeneous gold catalysis has become a premier tool for asymmetric synthesis due to the mild reaction conditions and unique reactivity of gold(I) complexes.[4][10] A powerful application is the enantioselective synthesis of 3,4-disubstituted pyrrolidines through the cyclization of allenenes, where a carbocationic intermediate is trapped by an external nucleophile.[4][5][10] This method allows for the highly diastereoselective construction of three contiguous stereocenters.
Causality and Mechanistic Insight
The reaction is initiated by the coordination of a chiral phosphoramidite-gold(I) complex to the allene moiety of the substrate. This coordination facilitates an enantioselective cyclization, forming a vinylgold species and a key carbocationic intermediate. The stereochemistry of this cyclization is controlled by the chiral ligand on the gold catalyst. An external nucleophile (e.g., methanol) then traps the carbocation, and a subsequent protodeauration step releases the pyrrolidine product and regenerates the active gold catalyst. The choice of a phosphoramidite ligand is critical for achieving high levels of enantioselectivity.[4][10]
Mechanism of Au(I)-Catalyzed Allenene Cyclization
Caption: Simplified catalytic cycle for Au(I)-catalyzed synthesis.
Protocol 3: Gold(I)-Catalyzed Enantioselective Methoxycyclization of an Allenene
This protocol is an example based on the work of Toste and coworkers, demonstrating the utility of phosphoramidite ligands in enantioselective gold catalysis.[4][10]
Materials:
-
Allenene substrate (e.g., N-(4-methylpent-2-en-1-yl)-N-(penta-3,4-dien-1-yl)tosylamide)
-
Chiral Gold(I) catalyst precursor: (S,S,S)-5c-AuCl (a specific BINOL-derived phosphoramidite gold chloride complex)
-
Silver tetrafluoroborate (AgBF₄)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard glassware for inert atmosphere and light-sensitive reactions
Procedure:
-
Catalyst Activation: In a Schlenk tube wrapped in aluminum foil, combine the phosphoramidite gold(I) chloride complex (0.01 mmol, 5 mol%) and AgBF₄ (0.01 mmol, 5 mol%) in anhydrous DCM (1.0 mL). Stir the mixture at room temperature for 5-10 minutes to generate the active cationic gold(I) catalyst.
-
Substrate Addition: In a separate flask, dissolve the allenene substrate (0.2 mmol, 1.0 equiv) in a mixture of DCM (1.0 mL) and methanol (0.5 mL).
-
Reaction Initiation: Transfer the substrate solution to the flask containing the activated catalyst via cannula.
-
Reaction: Stir the reaction mixture at 25 °C for 24 hours.
-
Monitoring: Monitor the reaction for consumption of the starting material by TLC.
-
Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
| Ligand | Solvent | Yield (%) | ee (%) |
| (S,S,S)-5a | DCM/MeOH | 65 | 45 |
| (S,S,S)-5c | DCM/MeOH | 78 | 76 |
| H₈-BINOL analog | DCM/MeOH | 82 | 82 |
Data adapted from Gonzales et al.[4][10]
Conclusion and Future Outlook
The asymmetric synthesis of 3-substituted pyrrolidines is a dynamic and evolving field of research. The methods presented here—palladium-catalyzed hydroarylation, Lewis acid-catalyzed diastereoselective multicomponent reactions, and gold-catalyzed enantioselective cyclizations—represent some of the most robust and versatile strategies available to synthetic chemists. The choice of method will ultimately depend on the desired substitution pattern, the required level of stereocontrol, and the availability of starting materials. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for constructing these valuable heterocyclic scaffolds will remain a key objective in modern organic synthesis.
References
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ex-chiral pool synthesis and pharmacological aspects of 3-pyrrolidinylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
Navigating the Deprotection of (R)-1-Boc-3-carboxymethoxy-pyrrolidine: A Guide to Methods and Protocols
For researchers and professionals in drug development, the pyrrolidine scaffold is a privileged structure, offering a versatile three-dimensional framework for interacting with biological targets. The chiral intermediate, (R)-1-Boc-3-carboxymethoxy-pyrrolidine, is a valuable building block in the synthesis of a multitude of pharmacologically active agents. The strategic removal of its tert-butyloxycarbonyl (Boc) protecting group is a critical step, unlocking the secondary amine for further elaboration. This guide provides an in-depth analysis of the primary methods for this transformation, focusing on scientific integrity, practical application, and troubleshooting.
The selection of a deprotection strategy is paramount and hinges on the stability of the carboxymethoxy moiety. While the Boc group is reliably cleaved under acidic conditions, the ester functionality presents a potential liability. This note will explore the nuances of acidic deprotection and present milder alternatives to ensure the integrity of the target molecule.
The Cornerstone of Amine Protection: The Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability across a broad spectrum of non-acidic chemical environments, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation. Its removal is typically effected by acidolysis, a mechanism that leverages the stability of the resulting tert-butyl cation.
The acid-catalyzed deprotection mechanism initiates with the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond to form the stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to release carbon dioxide and the desired free amine, which is then protonated by the excess acid to form a salt.[1]
A primary concern during this process is the fate of the highly reactive tert-butyl cation. This electrophile can potentially alkylate nucleophilic sites on the substrate or solvent, leading to unwanted byproducts. This can often be mitigated by the use of scavenger reagents.
Comparative Analysis of Deprotection Methodologies
The two most prevalent methods for Boc deprotection in a laboratory setting are treatment with Trifluoroacetic Acid (TFA) and a solution of Hydrogen Chloride (HCl) in an organic solvent, typically 1,4-dioxane. The choice between them is dictated by the substrate's sensitivity and the desired final salt form.
| Parameter | Method A: Trifluoroacetic Acid (TFA) | Method B: 4M Hydrogen Chloride (HCl) in 1,4-Dioxane |
| Reagents | Trifluoroacetic acid, Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Typical Conditions | 20-50% TFA in DCM, 0 °C to Room Temp. | Room Temperature |
| Reaction Time | 30 minutes - 2 hours[1] | 30 minutes - 4 hours[1] |
| Selectivity | Potentially less selective; can cleave more acid-labile esters. | High selectivity for N-Boc over tert-butyl esters, indicating safety for carboxymethoxy groups.[2] |
| Product Form | Trifluoroacetate salt, often an oil. | Hydrochloride salt, frequently a crystalline solid.[3] |
| Workup | Requires neutralization (e.g., NaHCO₃ wash) to obtain the free amine. | Precipitation of the HCl salt allows for simple filtration and washing. |
| Typical Yield | >90%[1] | >90%[1] |
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and rapid, though caution is advised due to the strength of TFA, which could potentially lead to partial hydrolysis of the carboxymethoxy ester with prolonged reaction times or elevated temperatures.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents, typically a 20-50% v/v solution in DCM) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will have a lower Rf value and will be ninhydrin-positive.
-
Upon completion (typically 30 minutes to 2 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
Workup: a. Dissolve the oily residue in a suitable organic solvent like ethyl acetate. b. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining TFA. c. Wash with brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine of (R)-3-carboxymethoxy-pyrrolidine.
Method B: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This is often the preferred method when substrate sensitivity is a concern. The use of 4M HCl in dioxane has been shown to be highly selective for the removal of N-Boc groups in the presence of even tert-butyl esters, making it a safer choice for the carboxymethoxy group.[2][4] The product is typically isolated as a stable, often crystalline, hydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve or suspend this compound (1 equivalent) in 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[2][3]
-
Workup: a. Often, the desired (R)-3-carboxymethoxy-pyrrolidine hydrochloride salt will precipitate directly from the reaction mixture. b. If precipitation occurs, dilute the slurry with anhydrous diethyl ether to ensure complete precipitation. c. Collect the solid product by filtration, wash with anhydrous diethyl ether to remove any soluble impurities, and dry under vacuum. d. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The residue can be triturated with diethyl ether to induce solidification, followed by filtration and drying.
Visualization of Deprotection Workflows
Caption: Comparative experimental workflows for Boc deprotection.
Mechanistic Insight
The underlying chemical transformation for both methods is the same, differing primarily in the acid and solvent system.
References
Application Notes and Protocols for Peptide Coupling with (R)-1-Boc-3-carboxymethoxy-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Pyrrolidine Scaffold
In the landscape of modern drug discovery, the pyrrolidine ring system stands out as a privileged scaffold. Its inherent conformational rigidity and rich stereochemistry make it a valuable component in the design of novel therapeutics, from enzyme inhibitors to peptidomimetics. The incorporation of substituted pyrrolidines, such as (R)-1-Boc-3-carboxymethoxy-pyrrolidine, into peptide chains or small molecules can profoundly influence their pharmacological properties. This specific building block offers a unique combination of a protected chiral pyrrolidine core and a carboxylic acid functionality, presenting a versatile handle for amide bond formation.
The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity during coupling reactions, while the carboxymethoxy moiety provides a strategic spacer and a site for covalent linkage to amines, be it the N-terminus of a peptide or a primary amine on another molecule. The (R)-stereochemistry at the 3-position can be critical for establishing specific interactions with biological targets, enhancing potency and selectivity. This guide provides a comprehensive overview of the principles, protocols, and best practices for the effective use of this compound in amide bond synthesis.
The Mechanism of Amide Bond Formation: A Tale of Activation
The formation of an amide bond between a carboxylic acid and an amine is not a spontaneous process. It requires the "activation" of the carboxylic acid to convert the hydroxyl group into a better leaving group, thus making the carbonyl carbon more susceptible to nucleophilic attack by the amine. Several classes of reagents have been developed to achieve this activation efficiently, with the most common being carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Coupling (EDC/NHS)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is prone to hydrolysis and can rearrange to form an unreactive N-acylurea byproduct. To improve efficiency and suppress side reactions, an additive such as N-hydroxysuccinimide (NHS) is often included.[1] NHS intercepts the O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS ester. This ester then reacts cleanly with the amine to form the desired amide bond.
Caption: EDC/NHS mediated amide bond formation workflow.
Uronium/Aminium Salt-Mediated Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered amino acids or challenging couplings.[2] The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The base first deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks HATU to form a highly reactive OAt-active ester intermediate, which rapidly reacts with the amine to yield the amide product.[2] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is known to accelerate the coupling reaction and suppress racemization.[3]
Caption: HATU-mediated amide bond formation workflow.
Experimental Protocols
The following protocols provide robust starting points for the coupling of this compound with a primary amine. Optimization of stoichiometry, reaction time, and temperature may be necessary depending on the specific amine substrate.
General Laboratory Practices
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are crucial for successful coupling reactions. Ensure solvents are dried over molecular sieves or obtained from a commercial supplier in sealed bottles.
-
Reactions are best carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
Protocol 1: EDC/NHS Coupling in Solution Phase
This protocol is a reliable and cost-effective method for many standard amide couplings.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
NHS (1.2 eq)
-
DIPEA or Triethylamine (Et3N) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the primary amine (1.1 eq), and NHS (1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.5 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: HATU Coupling in Solution Phase
This protocol is recommended for more challenging couplings, such as with sterically hindered amines or when faster reaction times are desired.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and HATU (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol describes the incorporation of this compound into a growing peptide chain on a solid support using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
This compound (3.0 eq relative to resin loading)
-
HATU (2.9 eq)
-
DIPEA (6.0 eq)
-
Anhydrous DMF and DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.
-
Add DIPEA (6.0 eq) to the activation mixture and swirl for 1-2 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[4] If the test is positive (indicating free amines), the coupling step can be repeated.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
Caption: SPPS workflow for incorporating the target molecule.
Data Presentation and Expected Outcomes
The choice of coupling reagent can significantly influence the outcome of the reaction. The following table provides a comparative summary based on general principles of amide bond formation. Actual results will vary depending on the specific substrates used.
| Parameter | EDC/NHS | HATU |
| Activation Time | 15-30 minutes (NHS ester formation) | 1-5 minutes (OAt-ester formation) |
| Coupling Time | 12-24 hours | 2-6 hours |
| Typical Yield | 70-90% | 85-98% |
| Racemization Risk | Low to moderate (suppressed by NHS) | Very low (suppressed by HOAt) |
| Byproducts | Water-soluble urea | Water-soluble tetramethylurea |
| Cost | Lower | Higher |
| Best For | Routine couplings, large scale | Hindered substrates, rapid synthesis |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Hydrolysis of activated intermediate- Steric hindrance | - Increase reaction time or temperature (with caution)- Ensure anhydrous conditions- Switch to a more powerful coupling reagent like HATU- Increase equivalents of coupling reagent and/or amine |
| Side Product Formation | - Racemization- Guanidinylation of amine (with HATU) | - Use a non-nucleophilic base (DIPEA)- Lower the reaction temperature- Add a racemization suppressant (HOBt for EDC)- Avoid large excess of HATU; pre-activate the acid before adding the amine |
| Difficulty in Purification | - Urea byproduct from EDC is difficult to remove | - Perform acidic and basic aqueous washes- For EDC, precipitation of the product from a non-polar solvent may leave the urea in solution |
Characterization of the Final Product
The identity and purity of the final coupled product should be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure and the formation of the amide bond.[6]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[5][6]
Conclusion
This compound is a valuable and versatile building block for introducing a constrained, chiral scaffold in peptide and small molecule synthesis. A thorough understanding of the mechanisms of different coupling reagents allows for the rational selection of reaction conditions. The protocols provided herein for both solution-phase and solid-phase synthesis offer a solid foundation for the successful incorporation of this moiety. By carefully controlling reaction parameters and employing appropriate analytical techniques for characterization, researchers can effectively utilize this compound to advance their drug discovery and development programs.
References
- 1. 1353957-84-2|2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid|BLD Pharm [bldpharm.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
The (R)-1-Boc-3-carboxymethoxy-pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Strategic Value of the Pyrrolidine Scaffold
In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] Its prevalence is not a matter of chance, but rather a testament to its advantageous structural and physicochemical properties. The five-membered, saturated heterocyclic structure of pyrrolidine offers a three-dimensional geometry that allows for a more comprehensive exploration of the pharmacophore space compared to flat, aromatic systems.[3] This non-planar nature, arising from sp³ hybridization, is a key factor in achieving high-affinity and selective interactions with biological targets.[3]
The (R)-1-Boc-3-carboxymethoxy-pyrrolidine scaffold, the focus of this guide, is a particularly valuable derivative. It combines the conformational rigidity of the pyrrolidine ring with the versatile functionality of a carboxymethoxy group. The "(R)" stereochemistry at the 3-position is often crucial for precise molecular recognition by chiral protein binding sites. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for selective reactions at other positions of the molecule. This unique combination of features has made this compound a sought-after building block in the synthesis of novel therapeutic agents.
Application Focus: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
A prime example of the successful application of the this compound scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[4][5] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[5]
Design Rationale and Structure-Activity Relationship (SAR)
The design of potent and selective DPP-4 inhibitors often involves a scaffold that can mimic the natural substrates of the enzyme. The pyrrolidine ring of the this compound scaffold serves as a proline mimic, which is a key recognition element for DPP-4.[6] The carboxymethoxy group can engage in crucial hydrogen bonding interactions within the active site of the enzyme, thereby enhancing binding affinity.
Structure-activity relationship (SAR) studies have demonstrated the importance of the pyrrolidine scaffold and its substituents in achieving high potency and selectivity for DPP-4.[7][8] For instance, the stereochemistry at the 3-position of the pyrrolidine ring is critical, with the (R)-configuration generally conferring higher activity. Modifications of the carboxymethoxy group can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of the inhibitor.
The following diagram illustrates the general structure of a DPP-4 inhibitor incorporating the this compound scaffold and highlights the key interactions with the enzyme's active site.
Caption: Interaction of the pyrrolidine scaffold with the DPP-4 active site.
Synthetic Protocols
The synthesis of molecules incorporating the this compound scaffold typically begins with the preparation of a suitable pyrrolidinol precursor, followed by alkylation to introduce the carboxymethoxy group.
Protocol 1: Synthesis of the Precursor, (R)-(-)-N-Boc-3-pyrrolidinol
This protocol describes the synthesis of the key chiral intermediate, (R)-(-)-N-Boc-3-pyrrolidinol, from (R)-3-pyrrolidinol.
Reaction Scheme:
(R)-3-pyrrolidinol + (Boc)₂O → (R)-(-)-N-Boc-3-pyrrolidinol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| (R)-3-pyrrolidinol | 2799-21-5 | 87.12 g/mol | 1.0 eq |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 g/mol | 1.1 eq |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 1.2 eq |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | ~10 mL/g of pyrrolidinol |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel, if necessary, to yield pure (R)-(-)-N-Boc-3-pyrrolidinol.
Caption: Workflow for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.
Protocol 2: Proposed Synthesis of this compound
This protocol outlines a proposed method for the synthesis of the target scaffold via Williamson ether synthesis, by alkylating the hydroxyl group of (R)-(-)-N-Boc-3-pyrrolidinol with an appropriate haloacetate ester.
Reaction Scheme:
(R)-(-)-N-Boc-3-pyrrolidinol + BrCH₂COOEt → (R)-1-Boc-3-(ethoxycarbonylmethoxy)-pyrrolidine → this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| (R)-(-)-N-Boc-3-pyrrolidinol | 109431-87-0 | 187.24 g/mol | 1.0 eq |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 g/mol | 1.2 eq |
| Ethyl bromoacetate | 105-36-2 | 167.00 g/mol | 1.1 eq |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | - |
| Lithium hydroxide (LiOH) | 1310-65-2 | 23.95 g/mol | 2.0 eq |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | - |
| Water | 7732-18-5 | 18.02 g/mol | - |
Procedure:
Step 1: Alkylation
-
To a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir overnight and monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Step 2: Saponification
-
Dissolve the purified ester from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate under reduced pressure to yield this compound.
Data Summary
The following table summarizes key data for the compounds involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| (R)-(-)-N-Boc-3-pyrrolidinol | C₉H₁₇NO₃ | 187.24 | >90 | >98 |
| (R)-1-Boc-3-(ethoxycarbonylmethoxy)-pyrrolidine | C₁₃H₂₃NO₅ | 273.33 | 70-85 | >95 |
| This compound | C₁₁H₁₉NO₅ | 245.27 | >90 | >98 |
Conclusion
The this compound scaffold is a valuable and versatile building block in drug discovery, particularly for the development of DPP-4 inhibitors. Its unique stereochemical and functional features allow for the design of potent and selective therapeutic agents. The synthetic protocols provided in this guide offer a reliable pathway for the preparation of this important scaffold and its derivatives, enabling further exploration of its potential in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]
- 3. (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. aminer.org [aminer.org]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN103403008A - Preparation method of intermediate of sitagliptin - Google Patents [patents.google.com]
Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Analysis of (R)-1-Boc-3-carboxymethoxy-pyrrolidine
Introduction: The Critical Role of Chiral Purity
(R)-1-Boc-3-carboxymethoxy-pyrrolidine is a vital chiral building block in modern medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous natural products and synthetic drugs, prized for its conformational rigidity and synthetic versatility.[1][2] As a derivative of 3-hydroxyproline, this compound provides a stereochemically defined core for constructing complex molecules, including enzyme inhibitors and receptor agonists.[2]
In pharmaceutical development, the stereochemistry of a molecule is paramount. The two mirror-image forms of a chiral compound, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles.[] Consequently, regulatory authorities demand strict control over the enantiomeric purity of drug substances and their intermediates. An accurate and reliable analytical method to quantify the enantiomeric excess (e.e.) of this compound is not merely a quality control measure; it is a fundamental requirement for ensuring the safety and efficacy of the final therapeutic agent.[4]
This application note details a robust, high-resolution chiral High-Performance Liquid Chromatography (HPLC) method developed for the precise determination of the enantiomeric purity of this compound.
The Principle of Chiral Recognition: A Mechanistic Overview
The separation of enantiomers by HPLC is achieved by exploiting their differential interactions with a Chiral Stationary Phase (CSP). The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the silica support.[5] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.
For pyrrolidine derivatives and N-protected amino acids, polysaccharide-based CSPs are exceptionally effective.[6][7] These phases, typically derivatives of cellulose or amylose, form helical polymer chains that create well-defined chiral grooves. Enantiomeric recognition within these grooves is governed by a combination of intermolecular forces:
-
Hydrogen Bonding: The carbamate (Boc) and carboxylic acid moieties of the analyte can act as hydrogen bond donors and acceptors.
-
Dipole-Dipole Interactions: Polar groups contribute to the selective binding.
-
Steric Hindrance: The three-dimensional fit of the enantiomer into the chiral groove of the CSP is often the most critical factor for achieving separation. The helical structure of amylose, for instance, provides a complex steric environment that enhances chiral recognition.[5]
Method Development Strategy: The Science of Selection
The development of this method was guided by a systematic approach grounded in the physicochemical properties of the analyte.
Chiral Stationary Phase (CSP) Selection
The analyte is an N-Boc protected cyclic amino acid derivative. Literature and empirical data strongly indicate that polysaccharide-based CSPs are the most successful for this class of compounds.[5][7]
-
Rationale: We selected a cellulose-based CSP, specifically Cellulose tris(3,5-dichlorophenylcarbamate) . This selector is known for its broad applicability and strong chiral recognition capabilities for compounds containing carbamate and acidic functional groups.[6] The chlorinated phenyl groups enhance π-π and dipole-dipole interactions, complementing the steric fit mechanism.
Mobile Phase Selection and Optimization
A normal-phase elution mode was chosen for its superior performance with polysaccharide CSPs.
-
Rationale: Normal-phase chromatography, using a non-polar primary solvent and a polar modifier, relies on the polar interactions (like hydrogen bonding) that are key to separating this analyte.
-
Solvent System: A mobile phase consisting of n-Hexane and a short-chain alcohol (Isopropanol, IPA) was selected. The apolar hexane minimizes interactions with the stationary phase, while the alcohol modifier competes with the analyte for polar interaction sites, thereby controlling elution strength and retention time.[8]
-
Acidic Modifier: A small percentage of Trifluoroacetic Acid (TFA) was incorporated into the mobile phase. The carboxylic acid on the analyte can exist in an ionized state, leading to peak tailing and poor chromatographic performance. TFA acts as an ion-suppressing agent, ensuring the analyte remains in its neutral, protonated form, which results in sharper, more symmetrical peaks and improved resolution.
Detector Wavelength Selection
The analyte lacks a significant chromophore that absorbs at higher UV wavelengths.
-
Rationale: The tert-butoxycarbonyl (Boc) group and the carboxymethoxy group provide weak UV absorbance. Therefore, detection was set at a low wavelength of 215 nm to achieve adequate sensitivity.
Detailed Analytical Protocol
This protocol provides a self-validating system for the routine analysis of enantiomeric purity.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and DAD/VWD detector. |
| Chiral Column | Lux® i-Cellulose-5 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm (Phenomenex) or equivalent.[6] |
| Mobile Phase A | n-Hexane (HPLC Grade) |
| Mobile Phase B | Isopropanol (IPA) (HPLC Grade) |
| Mobile Phase Modifier | Trifluoroacetic Acid (TFA) (HPLC Grade) |
| Sample Diluent | n-Hexane:Isopropanol (50:50, v/v) |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
1. Racemic Standard Preparation (for System Suitability):
- Accurately weigh approximately 5 mg of a racemic standard of 1-Boc-3-carboxymethoxy-pyrrolidine.
- Transfer to a 10 mL volumetric flask.
- Dissolve and dilute to volume with the Sample Diluent to obtain a final concentration of ~0.5 mg/mL.
- Vortex to ensure complete dissolution.
2. Sample Preparation:
- Accurately weigh approximately 5 mg of the this compound sample to be tested.
- Transfer to a 10 mL volumetric flask.
- Dissolve and dilute to volume with the Sample Diluent to obtain a final concentration of ~0.5 mg/mL.
- Vortex to ensure complete dissolution.
Experimental Workflow Diagram
Caption: Experimental workflow from preparation to final report generation.
Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the Racemic Standard solution (10 µL).
-
Verify that the system meets the following criteria:
-
Resolution (Rₛ): The resolution between the two enantiomer peaks must be greater than 2.0.
-
Peak Tailing (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.
-
-
This step validates that the chromatographic system is capable of separating the enantiomers.
-
-
Sample Analysis:
-
Once the SST criteria are met, inject the Sample solution (10 µL).
-
Record the chromatogram for approximately 15 minutes.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times obtained from the racemic standard injection.
-
Calculation of Enantiomeric Excess
The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two enantiomers.
-
Calculate the percentage area for each enantiomer:
-
% Area (R) = [Area(R) / (Area(R) + Area(S))] x 100
-
% Area (S) = [Area(S) / (Area(R) + Area(S))] x 100
-
-
Calculate the enantiomeric excess:
-
% e.e. = |% Area (R) - % Area (S)|
-
Where:
-
Area(R) is the peak area of the (R)-enantiomer.
-
Area(S) is the peak area of the (S)-enantiomer.
Expected Results & Troubleshooting
Under the specified conditions, a baseline separation of the two enantiomers is expected. The (S)-enantiomer is typically expected to elute before the (R)-enantiomer on many polysaccharide CSPs, but the elution order must be confirmed with pure standards.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution (Rₛ < 2.0) | 1. Incorrect mobile phase composition.2. Column degradation. | 1. Optimize Mobile Phase: Systematically adjust the IPA concentration. Decrease IPA % (e.g., to 92:8:0.1) to increase retention and potentially improve resolution.[8]2. Replace Column: If optimization fails, the column may have lost its resolving power. |
| Peak Tailing or Fronting | 1. Insufficient TFA in mobile phase.2. Sample overload.3. Column void. | 1. Ensure TFA concentration is 0.1%.2. Reduce sample concentration to 0.1-0.2 mg/mL.3. Reverse-flush the column at low flow; if unresolved, replace the column. |
| No Peaks or Very Broad Peaks | 1. Incorrect mobile phase.2. Sample not dissolved.3. Detector issue. | 1. Verify mobile phase composition.2. Ensure the sample is fully dissolved in the diluent.3. Check detector lamp status and wavelength setting. |
| Drifting Baseline | 1. System not equilibrated.2. Mobile phase improperly mixed. | 1. Allow for longer equilibration time.2. Sonicate mobile phase to degas and ensure homogeneity. |
Conclusion
The chiral HPLC method presented in this application note provides a reliable, robust, and high-resolution means for determining the enantiomeric purity of this compound. By employing a cellulose-based chiral stationary phase with an optimized normal-phase mobile phase, this protocol achieves excellent separation, ensuring accurate quantification of the minor enantiomer. The inclusion of a system suitability test and a troubleshooting guide makes this method suitable for routine use in quality control and drug development environments where scientific integrity and accuracy are paramount.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Note: Mass Spectrometry Analysis of Boc-Protected Compounds
Introduction: The Ubiquitous Boc Group and Its Mass Spectrometric Signature
The tert-butyloxycarbonyl (Boc) group is one of the most vital and widely utilized protecting groups in modern organic synthesis, especially in peptide chemistry and pharmaceutical development. Its popularity is due to its stability across a broad range of chemical conditions and its straightforward removal under mild acidic conditions.[1][2] For researchers and process chemists, confirming the successful installation of the Boc group and monitoring its integrity throughout a synthetic sequence is a critical quality control step.
Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and specificity for the verification of molecular weight.[3] However, the Boc group's inherent chemical properties, particularly its lability, present unique characteristics and challenges during MS analysis. Its behavior during ionization and fragmentation is distinct and highly predictable, which can be both a diagnostic advantage and a potential pitfall.[4]
This application note provides a comprehensive guide to the mass spectrometry analysis of Boc-protected compounds. It details the fundamental principles of their ionization and fragmentation, offers robust analytical protocols, and provides troubleshooting insights to enable researchers, scientists, and drug development professionals to acquire and interpret high-quality mass spectrometry data for these essential molecules.
The Chemistry of Fragmentation: Why the Boc Group Behaves as It Does
The defining characteristic of a Boc-protected amine in a mass spectrometer is its propensity to undergo facile cleavage. This lability, which is synthetically advantageous for deprotection, dictates its fragmentation behavior. Understanding the underlying mechanisms is key to interpreting the resulting mass spectra correctly. The fragmentation is primarily driven by the stability of the resulting tert-butyl cation and the neutral losses it can generate.
Under typical soft ionization conditions like Electrospray Ionization (ESI), the protonated molecular ion [M+H]+ is often observed. However, even with minimal source energy, significant fragmentation can occur.[4][5] The principal fragmentation pathways for a Boc-protected compound (R-NH-Boc) are:
-
Loss of Isobutylene (C4H8, 56 Da): This is often the most prominent fragmentation pathway, resulting in a [M+H-56]+ ion. This occurs through a McLafferty-type rearrangement where a gamma-hydrogen from a methyl group of the tert-butyl moiety is transferred to the carbonyl oxygen, leading to the elimination of neutral isobutylene.[6][7] The resulting ion is a carbamic acid derivative of the analyte.
-
Loss of the Entire Boc Group (C5H8O2, 100 Da): Cleavage of the N-C bond results in the loss of the entire protecting group as a neutral species, yielding the deprotected, protonated analyte [M+H-100]+.[1] This is particularly common with increased in-source energy or during tandem MS (MS/MS).
-
Formation of the tert-Butyl Cation (C4H9+, m/z 57): The highly stable tert-butyl cation is a hallmark fragment of the Boc group.[1][3] Its presence in the spectrum is a strong indicator of a Boc-protected precursor.
-
Loss of tert-Butanol (C4H10O, 74 Da): In some cases, particularly with certain molecular structures, the loss of neutral tert-butanol can be observed.[8]
These fragmentation patterns are highly diagnostic. The presence of a prominent [M+H-56]+ or [M+H-100]+ ion, often accompanied by a signal at m/z 57, provides unequivocal evidence for the presence of a Boc group.[1]
Figure 1: Primary fragmentation pathways of protonated Boc-protected compounds in mass spectrometry.
Challenges in Analysis: In-Source Decay
The primary challenge in analyzing Boc-protected compounds is their susceptibility to "in-source decay" or "in-source fragmentation."[4] Because the Boc group is so labile, it can fragment in the ion source of the mass spectrometer before mass analysis. This results in the simultaneous observation of the intended molecular ion [M+H]+ alongside its deprotected form [M+H-100]+ in the full scan (MS1) spectrum.
This phenomenon can complicate data interpretation by:
-
Reducing Sensitivity: The ion current is split between the intact molecule and its fragments, lowering the signal intensity for the primary analyte of interest.[4]
-
Complicating Quantification: It can be difficult to accurately quantify the Boc-protected species if a significant and variable portion of it fragments prior to detection.
-
Creating Ambiguity: The presence of the deprotected species can be misleading, suggesting an impure sample when, in fact, the impurity is generated instrumentally.[9]
Minimizing in-source decay is crucial and can be achieved by carefully optimizing the ion source parameters, such as using lower voltages and temperatures.[9]
Data Interpretation: Adducts and Key Ions
When analyzing mass spectra, it is crucial to identify not only the fragment ions but also the primary molecular ion, which may be present as various adducts. For ESI in positive ion mode, the most common adducts should be considered.
Table 1: Common Adducts and Characteristic Fragments of Boc-Protected Compounds (Positive ESI)
| Ion Type | Mass-to-Charge (m/z) | Description & Causality |
|---|---|---|
| Molecular Adducts | ||
| Protonated Molecule | [M+H]+ | The target molecular ion formed by protonation. Its intensity can be variable due to in-source decay. |
| Sodiated Adduct | [M+Na]+ | Formed by the adduction of sodium ions, often present as trace contaminants in glassware or solvents.[10] |
| Potassiated Adduct | [M+K]+ | Formed by the adduction of potassium ions, also a common trace contaminant. |
| Characteristic Fragments | ||
| Loss of Isobutylene | [M+H-56]+ | A primary, often abundant, fragment resulting from a McLafferty-type rearrangement.[1] |
| Loss of Boc Group | [M+H-100]+ | Represents the fully deprotected analyte. Its presence in the MS1 scan indicates in-source decay.[1] |
| tert-Butyl Cation | m/z 57.07 | The stable carbocation fragment from the Boc group. A highly diagnostic signature ion.[1] |
Experimental Protocols
Accurate and reproducible data depend on well-defined experimental protocols. The following sections provide step-by-step methodologies for the analysis of Boc-protected compounds by direct infusion and LC-MS.
Protocol 1: Direct Infusion Analysis for Rapid Screening
This method is ideal for quick confirmation of product identity from a synthetic reaction.
-
Sample Preparation:
-
Prepare a stock solution of the Boc-protected compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µM in 50:50 acetonitrile:water containing 0.1% formic acid. The acid aids in protonation for positive-ion ESI.
-
-
Mass Spectrometer Setup (ESI Positive Mode):
-
Infusion Flow Rate: 5–20 µL/min.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.0–4.5 kV. Start with a lower value to minimize in-source decay.
-
Source Temperature: 100–150 °C. Keep this as low as reasonably possible.
-
Desolvation Gas Flow: Set according to instrument manufacturer recommendations (e.g., 600–800 L/hr).
-
Cone/Fragmentor Voltage: Start with low values (e.g., 20–40 V) to observe the intact molecular ion. Gradually increase this voltage to induce fragmentation and confirm the presence of characteristic losses (56 and 100 Da).
-
-
Data Acquisition and Analysis:
-
Acquire a full scan spectrum over a relevant m/z range (e.g., m/z 100–1000).
-
Identify the [M+H]+ and [M+Na]+ adducts to confirm the molecular weight.
-
Look for the characteristic fragment ions: [M+H-56]+, [M+H-100]+, and the signature ion at m/z 57.
-
Protocol 2: LC-MS Analysis for Purity Assessment and Quantification
This method is essential for analyzing complex reaction mixtures, assessing purity, and performing quantitative studies.
Figure 2: General workflow for the LC-MS analysis of Boc-protected compounds.
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
LC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Boc-protected compounds are significantly less polar than their amine precursors.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3–0.5 mL/min.
-
Gradient: A typical gradient would be 5% to 95% B over 5-10 minutes, followed by a hold and re-equilibration. Adjust based on analyte retention.
-
Column Temperature: 30–40 °C.
-
Injection Volume: 1–5 µL.
-
-
Mass Spectrometer Setup (ESI Positive Mode):
-
Use the same source parameters as in the direct infusion protocol, optimizing for minimal in-source fragmentation of the intact [M+H]+ ion as it elutes from the column.
-
-
Data Acquisition and Analysis:
-
Acquire data in full scan mode to identify all components in the sample.
-
Extract ion chromatograms for the expected [M+H]+ of the product, as well as the [M+H-100]+ ion, to assess the degree of in-source decay and check for the presence of deprotected impurity from the sample itself.
-
For quantitative analysis, consider using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for greater sensitivity and specificity.
-
Conclusion and Best Practices
The mass spectrometric analysis of Boc-protected compounds is a powerful but nuanced application. The lability of the Boc group provides highly diagnostic fragmentation patterns that are invaluable for structural confirmation. However, this same lability is the source of the primary analytical challenge: in-source decay.
By understanding the fundamental fragmentation mechanisms and carefully optimizing ion source conditions to be as "soft" as possible, researchers can minimize unwanted fragmentation and generate clean, interpretable data. The protocols outlined in this note provide a robust starting point for the rapid screening and detailed purity analysis of these critical synthetic intermediates. Effective MS analysis, grounded in an understanding of the underlying chemistry, is essential for accelerating research and ensuring the quality of compounds in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
Application Notes: Williamson Ether Synthesis of (R)-1-Boc-3-carboxymethoxy-pyrrolidine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Etherification of a Chiral Building Block
(R)-1-Boc-3-hydroxypyrrolidine is a valuable chiral intermediate in medicinal chemistry, serving as a scaffold for a multitude of pharmacologically active compounds.[1][2][3] The strategic modification of its hydroxyl group is a common step in the synthesis of complex drug candidates. The Williamson ether synthesis offers a classic and reliable method for forming a C-O-C ether linkage, a fundamental transformation in organic synthesis.[4]
This document provides a detailed technical guide for the synthesis of (R)-1-Boc-3-carboxymethoxy-pyrrolidine via the Williamson ether synthesis. This reaction involves the O-alkylation of the secondary alcohol, (R)-1-Boc-3-hydroxypyrrolidine, with an α-halo ester. The resulting product introduces a carboxymethoxy moiety, a functional handle that can be further elaborated, for instance, by hydrolysis to the corresponding carboxylic acid or by amidation.
The protocol described herein is based on well-established principles of the Williamson ether synthesis, which proceeds via an SN2 mechanism, and is adapted from established procedures for similar O-alkylation reactions.[5][6]
Reaction Mechanism and Scientific Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[7] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway.[4]
The core transformation consists of two primary steps:
-
Deprotonation: A base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide.
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of an organohalide, displacing the halide leaving group.
Caption: Reaction mechanism for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride (NaH) is an effective and non-nucleophilic strong base for generating the alkoxide from the alcohol.[8] Its use drives the deprotonation to completion, producing hydrogen gas as the only byproduct, which simplifies the reaction workup. An alternative, milder base like potassium carbonate (K₂CO₃) can also be employed, often requiring higher temperatures or longer reaction times.[6]
-
Alkylating Agent: Ethyl bromoacetate is an excellent electrophile for this SN2 reaction. As a primary halide, it is highly susceptible to backside attack and has a low propensity for the competing E2 elimination side reaction.[4] The bromine atom is a good leaving group, facilitating the substitution.
-
Solvent Selection: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal for SN2 reactions.[4][7] These solvents can solvate the cation (e.g., Na⁺) while leaving the alkoxide nucleophile relatively "bare" and highly reactive.
-
Stereochemistry: The SN2 reaction occurs at the alkyl halide, not at the chiral center of the pyrrolidine ring. Therefore, the (R) stereochemistry of the starting material is expected to be preserved in the final product.
Detailed Experimental Protocol
This protocol details the synthesis of the ethyl ester precursor, followed by its saponification to the final carboxylic acid product.
Caption: Experimental workflow for the synthesis of this compound.
Part A: Synthesis of (R)-1-Boc-3-(ethoxycarbonyl)methoxy-pyrrolidine
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents |
| (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 | 187.24 | 10.0 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 12.0 | 1.2 |
| Ethyl Bromoacetate | 105-36-2 | 167.00 | 11.0 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | - | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | - |
| Saturated NaCl solution (Brine) | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (R)-1-Boc-3-hydroxypyrrolidine (1.87 g, 10.0 mmol). Dissolve it in anhydrous DMF (20 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30-60 minutes until gas evolution ceases.
-
Alkylation: Add ethyl bromoacetate (1.22 mL, 1.84 g, 11.0 mmol) dropwise to the reaction mixture via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Monitor the reaction by TLC (Thin Layer Chromatography). Upon completion, carefully quench the reaction by slowly adding water (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester product, which can be used in the next step without further purification or purified by column chromatography if desired.
Part B: Saponification to this compound
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Crude (R)-1-Boc-3-(ethoxycarbonyl)methoxy-pyrrolidine | - | 273.32 | ~10.0 | 1.0 |
| Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | 1310-65-2 | 23.95 | 20.0 | 2.0 |
| Tetrahydrofuran (THF) | 109-99-9 | - | - | - |
| Ethanol (EtOH) | 64-17-5 | - | - | - |
| Hydrochloric Acid (1M HCl) | 7647-01-0 | - | - | - |
Procedure:
-
Reaction Setup: Dissolve the crude ester from Part A in a mixture of THF (15 mL), EtOH (5 mL), and water (10 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (0.84 g, 20.0 mmol) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting ester by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.
-
Acidify the solution to a pH of approximately 3-4 by the slow addition of 1M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound as a solid or viscous oil.
Troubleshooting and Field-Proven Insights
| Potential Issue | Likely Cause | Recommended Solution |
| Low or No Conversion | Incomplete deprotonation (inactive NaH); Insufficient reaction time/temperature. | Use fresh, high-quality NaH. Ensure the reaction is truly anhydrous. Extend reaction time or gently warm the mixture (e.g., to 40-50 °C). |
| Formation of Side Products | Competing E2 elimination of ethyl bromoacetate. | Maintain a low reaction temperature during the addition of the alkylating agent. Ensure the use of a primary halide. |
| Difficult Purification | Residual DMF in the crude product. | Perform thorough washing with brine during the workup. For stubborn cases, azeotropic distillation with heptane can help remove residual DMF. |
| Hydrolysis of Boc Group | Exposure to strong acidic conditions during workup. | Carefully control the pH during acidification, not allowing it to drop below pH 3 for extended periods. |
Conclusion
The Williamson ether synthesis provides an effective and high-yielding route to this compound. By carefully controlling reaction conditions, particularly the stoichiometry of reagents, temperature, and moisture, researchers can reliably access this valuable synthetic intermediate. The protocol's success hinges on the principles of SN2 reactivity, making it a robust and predictable transformation for professionals in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
The Pyrrolidine Scaffold: A Gateway to Potent Enzyme Inhibition Utilizing (R)-1-Boc-3-carboxymethoxy-pyrrolidine
Introduction: The Privileged Status of the Pyrrolidine Ring in Medicinal Chemistry
The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a cornerstone in the field of medicinal chemistry and drug discovery.[1] Its inherent structural rigidity, three-dimensional character, and the capacity for stereochemical diversity make it a "privileged scaffold." This means that the pyrrolidine core is a recurring motif in a multitude of biologically active compounds, including a wide array of enzyme inhibitors.[1][2] The constrained conformation of the pyrrolidine ring allows for the precise spatial orientation of appended functional groups, enabling strong and specific interactions with the active sites of target enzymes.[1]
This technical guide focuses on a particularly valuable derivative, (R)-1-Boc-3-carboxymethoxy-pyrrolidine . This chiral building block incorporates several key features that make it an exceptional starting point for the synthesis of novel enzyme inhibitors:
-
The (R)-Stereochemistry: The defined stereocenter at the 3-position is crucial for enantioselective interactions with chiral biological targets like enzyme active sites.
-
The Carboxymethoxy Group: This functional group provides a handle for a variety of chemical modifications, most notably the formation of amide bonds, allowing for the facile coupling of the pyrrolidine scaffold to other pharmacophoric elements.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the nitrogen atom is a robust protecting group that is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for further derivatization at the nitrogen atom.
This guide will provide a comprehensive overview of the application of this compound in the development of enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline methods for the characterization and evaluation of the resulting inhibitors.
Targeting Key Enzymes: The Versatility of the Pyrrolidine Scaffold
Derivatives of the pyrrolidine scaffold have been successfully employed to inhibit a diverse range of enzymes implicated in various disease states. The strategic modification of the core structure allows for the fine-tuning of potency and selectivity.
| Enzyme Target | Therapeutic Area | Role of Pyrrolidine Scaffold | Example Inhibitors | IC50 (nM) | Reference |
| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Mimics the proline residue of natural substrates, crucial for binding to the S1 pocket of the active site. | Vildagliptin | 62 | [1] |
| Saxagliptin | 50 | [1] | |||
| Sitagliptin (Reference) | 4.38 | [1] | |||
| Hepatitis C Virus (HCV) NS3/4A Serine Protease | Hepatitis C | Forms the core of macrocyclic inhibitors, constraining the molecule into a bioactive conformation that binds to the enzyme's active site. | - | - | [1] |
| Enoyl-Acyl Carrier Protein Reductase (InhA) | Tuberculosis | The pyrrolidine carboxamide core provides a novel scaffold for potent inhibition of this key enzyme in mycobacterial fatty acid synthesis. | Pyrrolidine Carboxamide Derivatives | Sub-micromolar | [3] |
| α-Glucosidase | Type 2 Diabetes, Metabolic Diseases | Polyhydroxylated pyrrolidines (azasugars) mimic the transition state of carbohydrate processing enzymes. | 1,4-dideoxy-1,4-imino-l-arabinitol | - | [2] |
| Matrix Metalloproteinases (MMPs) | Cancer | The hydroxamate group attached to the pyrrolidine scaffold chelates the catalytic zinc ion in the active site. | Benzofuroxan-based pyrrolidine hydroxamates | 102 (MMP-2), 162 (MMP-9) | [2] |
Focus on DPP-4 Inhibition: A Case Study
DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating the incretin hormones GLP-1 and GIP.[1] The inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-4 a validated and highly successful target for the treatment of type 2 diabetes.[4]
The pyrrolidine scaffold is a key pharmacophoric element in many marketed DPP-4 inhibitors.[] The design of these inhibitors often involves mimicking the natural substrates of DPP-4, which typically contain a proline or alanine residue at the N-terminus. The pyrrolidine ring of synthetic inhibitors effectively occupies the S1 pocket of the DPP-4 active site, which has a preference for proline residues.
Mechanism of DPP-4 Inhibition
The following diagram illustrates the role of DPP-4 in glucose homeostasis and the mechanism of action of DPP-4 inhibitors.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of DPP-4 inhibitors using this compound as a starting material.
Protocol 1: Synthesis of a Pyrrolidine-based DPP-4 Inhibitor Core
This protocol describes a two-step synthesis involving the amide coupling of this compound with a hypothetical heterocyclic amine, followed by the deprotection of the Boc group.
Step 1: Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Heterocyclic amine (e.g., 3-amino-piperidine derivative) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add the heterocyclic amine, followed by DIPEA.
-
Add HATU portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Protocol and Application Guide: Regioselective N-Boc Protection of 3-Carboxymethoxy-pyrrolidine
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the N-tert-butoxycarbonyl (N-Boc) protection of the secondary amine in 3-carboxymethoxy-pyrrolidine. This pyrrolidine derivative is a valuable chiral building block in medicinal chemistry, and its selective protection is a critical step in the synthesis of more complex pharmaceutical intermediates. We will delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. The described method is robust, high-yielding, and scalable, making it suitable for both academic research and industrial drug development settings.
Introduction: The Strategic Importance of Boc Protection
In multi-step organic synthesis, particularly in the construction of active pharmaceutical ingredients (APIs), the selective masking and unmasking of reactive functional groups is paramount.[1] The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry due to its ease of installation and its stability towards most nucleophiles and bases.[2][3][4] Its subsequent removal, or deprotection, is typically achieved under mild acidic conditions (e.g., using trifluoroacetic acid), which preserves the integrity of other sensitive functionalities within the molecule.[1][2][5]
The substrate, 3-carboxymethoxy-pyrrolidine, possesses two key functional groups: a nucleophilic secondary amine within the pyrrolidine ring and a carboxylic acid. This bifunctional nature necessitates the protection of the amine to prevent unwanted side reactions during subsequent chemical transformations, such as peptide couplings or other modifications at the carboxylic acid terminus.[6] This protocol details a modified Schotten-Baumann reaction condition, which is highly effective for amino acids and their derivatives.
Chemical Principles & Mechanism
The N-Boc protection of an amine proceeds via a nucleophilic acyl substitution reaction.[5] The lone pair of electrons on the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) reagent.[7][8]
The reaction mechanism involves the following key steps:
-
Nucleophilic Attack: The secondary amine of 3-carboxymethoxy-pyrrolidine attacks a carbonyl carbon of the Boc anhydride, forming a tetrahedral intermediate.[7][8]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses.
-
Leaving Group Departure: A tert-butoxycarboxylate anion is eliminated. This anion readily decomposes into gaseous carbon dioxide and a tert-butoxide anion, an irreversible process that drives the reaction to completion.[6][7]
-
Proton Transfer: The resulting tert-butoxide, a strong base, deprotonates the newly acylated nitrogen, yielding the final N-Boc protected product and tert-butanol.
For a substrate like 3-carboxymethoxy-pyrrolidine, which exists as a zwitterion, the reaction is typically performed in a biphasic system or with a base that can deprotonate the carboxylic acid.[9] Using an aqueous base like sodium hydroxide (NaOH) converts the carboxylic acid to its sodium salt, which enhances solubility and ensures the amine is in its free, non-protonated, and therefore nucleophilic, state.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Carboxymethoxy-pyrrolidine | ≥98% | Commercially Available | Can be used as HCl or TFA salt. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Sigma-Aldrich, etc. | |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific, etc. | Used to prepare 1 M aqueous solution. |
| 1,4-Dioxane | Anhydrous | Acros Organics, etc. | |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | For acidification during work-up. | |
| Ethyl Acetate (EtOAc) | ACS Grade | For extraction. | |
| Sodium Chloride (Brine) | Saturated Aqueous Solution | For washing. | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | For drying organic layers. | |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale and can be adjusted accordingly.
Step 1: Reaction Setup and Substrate Solubilization
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-carboxymethoxy-pyrrolidine (1.0 eq., 10 mmol).
-
Add a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (40 mL total volume, 20 mL of each).
-
Stir the mixture at room temperature until the starting material is fully dissolved. The NaOH deprotonates the carboxylic acid, forming the soluble sodium salt.
-
Cool the resulting clear solution to 0 °C using an ice-water bath.
Step 2: Addition of Boc Anhydride
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq., 11 mmol, ~2.4 g) to the stirred, cooled solution. The (Boc)₂O can be added portion-wise as a solid or dissolved in a small amount of 1,4-dioxane (~5 mL) and added dropwise.
-
Maintain the temperature at 0 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 4-12 hours. The reaction progress should be monitored periodically.
Step 3: Reaction Monitoring
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Prepare a suitable developing solvent system (e.g., 10% Methanol in Dichloromethane with 1% Acetic Acid).
-
Spot the starting material and the reaction mixture on a TLC plate. The product should have a higher Rf value than the starting amino acid.
-
Visualize the spots using an appropriate stain (e.g., ninhydrin for the free amine, which will show a colored spot for the starting material but not the protected product). The reaction is complete when the starting material spot is no longer visible.
Step 4: Work-up and Product Isolation
-
Once the reaction is complete, transfer the mixture to a rotary evaporator and concentrate under reduced pressure to remove the 1,4-dioxane.
-
To the remaining aqueous solution, add ethyl acetate (50 mL) and transfer to a separatory funnel. Shake and separate the layers. This wash removes any unreacted (Boc)₂O and other non-polar byproducts. Discard the organic layer.[6]
-
Cool the aqueous layer to 0 °C in an ice bath.
-
Slowly acidify the aqueous layer to pH 2-3 by adding cold 1 M HCl.[6] Monitor the pH with pH paper. A white precipitate of the product may form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). The product will move into the organic phase.
-
Combine the organic extracts and wash with a saturated brine solution (1 x 50 mL) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc-3-carboxymethoxy-pyrrolidine. The product is typically obtained as a colorless oil or a white solid.[10]
Process Visualization: Experimental Workflow
The following diagram outlines the complete workflow for the N-Boc protection protocol.
Caption: Experimental workflow for the synthesis of N-Boc-3-carboxymethoxy-pyrrolidine.
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tips |
| Yield | 85-95% | Low Yield: Ensure the starting amine is fully dissolved and deprotonated before adding (Boc)₂O. Check the quality of the (Boc)₂O, as it can degrade over time. Ensure complete extraction after acidification. |
| Appearance | Colorless oil or white solid | Colored Product: May indicate impurities. Consider purification by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) if necessary. |
| Purity (by ¹H NMR) | >95% | Impure Product: Incomplete reaction or inefficient work-up. Ensure the aqueous layer is thoroughly washed to remove excess (Boc)₂O before acidification. |
| TLC Analysis | Single spot with higher Rf than starting material | Multiple Spots: Incomplete reaction (starting material spot visible) or side products. If the reaction has stalled, consider adding a small amount of additional (Boc)₂O and stirring longer. |
Safety Precautions
-
1,4-Dioxane: Is a suspected carcinogen and is flammable. Handle only in a well-ventilated fume hood.
-
Di-tert-butyl dicarbonate: Can cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydroxide & Hydrochloric Acid: Are corrosive. Handle with care and wear appropriate PPE.
-
The reaction work-up involves handling acidic and basic aqueous solutions. Always perform extractions in a fume hood and ensure the separatory funnel is properly vented.
Conclusion
This application note details a reliable and efficient protocol for the N-Boc protection of 3-carboxymethoxy-pyrrolidine. By employing aqueous base conditions to ensure substrate solubility and amine nucleophilicity, this method consistently provides high yields of the desired product. The procedure is straightforward, utilizes common laboratory reagents, and is scalable, making it a valuable tool for chemists engaged in the synthesis of pyrrolidine-based scaffolds for drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-Boc-3-carboxymethoxy-pyrrolidine
Welcome to the technical support resource for the synthesis of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is to empower you with the scientific rationale behind experimental choices to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of (R)-1-Boc-3-hydroxypyrrolidine with an acetate derivative, typically bromoacetic acid or chloroacetic acid, in the presence of a strong base.[1][2]
Q2: Why is the Williamson ether synthesis the preferred method for this transformation?
The Williamson ether synthesis is a robust and well-established method for forming ether linkages.[2] It is particularly suitable here because the secondary alcohol of (R)-1-Boc-3-hydroxypyrrolidine can be readily deprotonated to form a nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with the haloacetic acid.[2] This method is generally high-yielding and allows for straightforward purification.
Q3: What are the critical parameters to control for maximizing yield in this synthesis?
Several factors are crucial for achieving a high yield:
-
Choice of Base: A strong, non-nucleophilic base is essential to deprotonate the hydroxyl group without competing in the alkylation reaction. Sodium hydride (NaH) is a common and effective choice.[2]
-
Solvent Selection: A polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is ideal.[1][2] These solvents effectively solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and reactive.
-
Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) initially during the deprotonation step to control the exothermic reaction of NaH with the alcohol and any trace water. The temperature is then raised to facilitate the SN2 reaction.
-
Purity of Starting Materials: The presence of water in the reaction mixture can quench the strong base and reduce the yield. Therefore, using anhydrous solvents and dry starting materials is critical.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, (R)-1-Boc-3-hydroxypyrrolidine, from the more polar product, this compound. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.
Q5: Is there a risk of racemization during the synthesis?
The stereocenter in (R)-1-Boc-3-hydroxypyrrolidine is at the 3-position of the pyrrolidine ring, which is the site of the hydroxyl group. Since the Williamson ether synthesis involves the reaction at the oxygen atom and does not break any bonds to the chiral carbon, the stereochemistry is retained, and there is no risk of racemization at this center.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on chemical principles.
Issue 1: Low or No Product Formation
Possible Cause 1: Incomplete Deprotonation of the Alcohol
-
Explanation: The hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine must be fully deprotonated to form the reactive alkoxide. Insufficient base or the presence of acidic impurities (like water) can prevent this.
-
Solution:
-
Use at least a slight excess (1.1-1.2 equivalents) of a strong base like sodium hydride (NaH).
-
Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Consider co-evaporating the starting alcohol with an anhydrous solvent like toluene to remove azeotropically any residual water before the reaction.
-
Possible Cause 2: Poor Nucleophilicity of the Alkoxide
-
Explanation: Even if the alkoxide is formed, its reactivity can be hampered by the choice of solvent. Protic solvents (e.g., ethanol) can solvate the alkoxide through hydrogen bonding, reducing its nucleophilicity.[1]
-
Solution:
Possible Cause 3: Inactive Alkylating Agent
-
Explanation: The haloacetic acid derivative may have degraded over time.
-
Solution:
-
Use a fresh bottle of the alkylating agent or purify the existing stock if necessary.
-
Issue 2: Presence of Significant Side Products
Possible Cause 1: Elimination Reaction
-
Explanation: While the primary reaction is an SN2 substitution, a competing E2 elimination reaction can occur, especially if there is significant steric hindrance.[4] In this specific synthesis, elimination is less of a concern with a primary alkyl halide like bromoacetic acid. However, if other alkylating agents are used, this could be a factor.
-
Solution:
-
Stick to primary alkyl halides as the electrophile.[2]
-
Maintain a moderate reaction temperature, as higher temperatures can favor elimination over substitution.
-
Possible Cause 2: Double Alkylation
-
Explanation: In some cases, the newly formed carboxylate can be further alkylated.[5]
-
Solution:
-
Carefully control the stoichiometry, avoiding a large excess of the alkylating agent.
-
Monitor the reaction by TLC to stop it once the desired product is the major component.
-
Issue 3: Difficult Purification
Possible Cause 1: Emulsion during Workup
-
Explanation: The presence of both a polar carboxylic acid group and a lipophilic Boc group can lead to the formation of emulsions during the aqueous workup.
-
Solution:
-
Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.
-
Filter the entire mixture through a pad of Celite.
-
Possible Cause 2: Streaking on Silica Gel Chromatography
-
Explanation: The carboxylic acid moiety in the product can strongly interact with the acidic silica gel, leading to band broadening and streaking.
-
Solution:
-
Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent to suppress the ionization of the product's carboxylic acid.
-
Alternatively, after the reaction, the carboxylic acid can be converted to its methyl or ethyl ester by reacting with methanol or ethanol under acidic conditions. The resulting ester is less polar and generally easier to purify by chromatography. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize yield and minimize side products.
Materials:
-
(R)-1-Boc-3-hydroxypyrrolidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Bromoacetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of bromoacetic acid (1.1 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient deprotonation.[2] |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvent enhances nucleophilicity.[1] |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and favors substitution. |
| Alkylating Agent | Bromoacetic Acid | Primary halide favors SN2 over E2.[2] |
| Purification | Flash Chromatography | Effective for separating product from starting materials. |
Visualizing the Workflow
Logical Flow of Synthesis and Troubleshooting
Caption: Synthesis workflow and troubleshooting logic.
References
- 1. tailoredread.com [tailoredread.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Technical Support Center: Purification of (R)-1-Boc-3-carboxymethoxy-pyrrolidine
An in-depth guide to the purification of (R)-1-Boc-3-carboxymethoxy-pyrrolidine by column chromatography, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide synthesizes technical protocols with field-proven insights to address the specific challenges associated with the column chromatography purification of this compound. This molecule's unique structure, featuring a polar carboxylic acid and an acid-labile Boc protecting group, presents distinct hurdles that require a nuanced approach beyond standard chromatography practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound on silica gel?
A1: The primary challenges stem from the compound's bifunctional nature:
-
High Polarity & Acidity: The free carboxylic acid group interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to significant peak tailing, poor resolution, and in some cases, irreversible binding of the compound to the stationary phase.[1]
-
Acid Sensitivity: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under strongly acidic conditions.[][3] While standard silica gel is only weakly acidic, prolonged exposure during a slow chromatographic run can potentially lead to partial deprotection, resulting in impurities and lower yield.[4]
Q2: What are the common impurities I should expect in my crude sample?
A2: Impurities largely depend on the synthetic route but commonly include:
-
Unreacted Starting Materials: Such as (R)-1-Boc-3-hydroxypyrrolidine or a haloacetic acid ester (e.g., ethyl bromoacetate).
-
Reagents and Byproducts: Excess base (e.g., sodium hydride) or byproducts from the reaction workup.
-
Degradation Products: The most common degradation product is the de-Boc-protected pyrrolidine, which can form if the compound is exposed to acidic conditions.[5]
-
Solvent Residues: Residual solvents from the reaction and workup steps.[6]
Q3: How do I select an appropriate solvent system for Thin Layer Chromatography (TLC) and column chromatography?
A3: Due to the compound's polarity, standard non-polar solvent systems like hexane/ethyl acetate are often insufficient.
-
Starting Point: A good starting point for TLC analysis is a mixture of a moderately polar solvent and a highly polar solvent, such as Dichloromethane (DCM) and Methanol (MeOH).[7] A common starting ratio is 95:5 DCM:MeOH.
-
The Critical Additive: To counteract the acidic nature of your target compound and prevent tailing, you must add a small amount of a competing acid to your mobile phase. Acetic acid (AcOH) or formic acid (FA) at a concentration of 0.5-1% is highly effective.[1] This additive protonates the carboxylate group of your compound, minimizing its ionic interaction with the silica gel.
-
Optimization: Adjust the DCM:MeOH ratio to achieve an Rf value of approximately 0.2-0.3 for your target compound on the TLC plate.[1] This Rf range typically provides the best separation during column chromatography.[7]
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase (e.g., C18 silica) chromatography is an excellent alternative, especially if you face issues with compound degradation on normal-phase silica.
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape, the mobile phase should be acidified (e.g., with 0.1% formic acid or trifluoroacetic acid) to keep the carboxylic acid protonated.[8]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Problem 1: My compound is streaking badly on the TLC plate and tailing significantly on the column.
-
Possible Cause: Strong ionic interaction between the deprotonated carboxylic acid of your compound and the acidic silanol groups on the silica gel. This is the most common issue for this class of compounds.
-
Solution:
-
Acidify the Mobile Phase: As described in FAQ3, add 0.5-1% acetic acid or formic acid to your eluent (both for TLC and the column run). This will protonate your compound, making it less polar and disrupting its binding to the silica surface, resulting in sharper, more symmetrical peaks.[1]
-
Consider Deactivating the Silica: For very sensitive compounds, you can pre-treat the silica gel. Flush the packed column with your initial, non-polar eluent containing 1-2% triethylamine to neutralize the most acidic sites, followed by 2-3 column volumes of the initial eluent without the base before loading your sample.[1] However, for an acidic compound like this, acidifying the mobile phase is the more direct and effective solution.
-
Problem 2: My compound seems to be stuck on the column; I'm getting very low or no recovery.
-
Possible Cause A: The mobile phase is not polar enough to elute your highly polar compound.
-
Solution A: Gradually increase the polarity of your mobile phase. If you are running a gradient of DCM/MeOH, increase the percentage of methanol.[4] If your compound is still retained, you may need to switch to a more polar solvent system entirely, ensuring it still contains an acid modifier.
-
Possible Cause B: Irreversible adsorption to the silica gel due to strong ionic interactions.
-
Solution B: In this scenario, recovery may be difficult. For future runs, ensure your mobile phase is properly acidified from the start. If the column is still active, you can try to "strip" the column with a very polar, acidified mixture (e.g., 80:20:1 DCM:MeOH:AcOH) to recover the material, though its purity may be compromised.
Problem 3: My final yield is low, and I see a new, more polar spot on the TLC of my later fractions.
-
Possible Cause: The compound is degrading on the column, likely due to the cleavage of the Boc group by the acidic silica gel. The resulting free amine is much more polar and will either stick to the column or elute very late.
-
Solution:
-
Run the Chromatography Faster: Minimize the time the compound spends on the column. Use a slightly stronger (more polar) solvent system than what gives an Rf of 0.2, and consider using flash chromatography with positive pressure to speed up elution.[9]
-
Use an Alternative Stationary Phase: If degradation is a persistent issue, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1][4]
-
Buffer the Silica: While less common, creating a slurry of silica in a solvent system containing a buffer can sometimes help, but this adds complexity.
-
Problem 4: My fractions are all mixed, even though the separation looked good on TLC.
-
Possible Cause A: Overloading the column. The amount of crude material loaded has exceeded the separation capacity of the column.
-
Solution A: As a general rule, for flash chromatography, the sample load should be between 1-10% of the mass of the silica gel, depending on the difficulty of the separation. For a challenging separation, aim for a 1-2% loading (e.g., 1-2 g of crude material per 100 g of silica).
-
Possible Cause B: Poor sample loading technique. If the sample is dissolved in a large volume of a strong solvent, it will spread out and ruin the separation before it even begins.[10]
-
Solution B:
-
Liquid Loading: Dissolve the crude product in the minimum possible volume of solvent. If a strong solvent like methanol is required for dissolution, keep the volume as small as possible.[11]
-
Dry Loading (Recommended): Dissolve your crude material in a volatile solvent (like DCM or ethyl acetate), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder.[10] Carefully load this powder onto the top of your packed column. This technique ensures the sample is introduced as a very narrow band, leading to superior separation.[10]
-
Visualizations and Workflows
Experimental Workflow Diagram
This diagram outlines the logical flow from initial analysis to the final purified product.
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
This chart provides a decision-making framework for resolving common chromatographic issues.
Caption: Decision tree for troubleshooting common purification problems.
Detailed Experimental Protocol
This protocol provides a robust starting point for the purification.
Objective: To purify crude this compound using normal-phase flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (AcOH) - all HPLC grade
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate stain (for visualization)
Step 1: TLC Method Development
-
Prepare a stock solution of your crude material in a small amount of methanol.
-
Prepare three eluent systems in separate TLC chambers:
-
A: 97:3 DCM:MeOH + 1% AcOH
-
B: 95:5 DCM:MeOH + 1% AcOH
-
C: 90:10 DCM:MeOH + 1% AcOH
-
-
Spot your crude material on a TLC plate and develop it in eluent B.
-
Visualize the plate under UV light (if applicable) and then by dipping in a potassium permanganate stain followed by gentle heating.
-
If the Rf of the target spot is not between 0.2-0.3, adjust the DCM:MeOH ratio accordingly and re-run. This optimized solvent system will be your "final polarity" eluent.
Step 2: Column Preparation
-
Select a column size appropriate for your sample amount (aim for a 50:1 to 100:1 ratio of silica:crude material by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM with a low percentage of ethyl acetate).
-
Pour the slurry into the column and use positive pressure or tapping to pack a uniform bed.
-
Equilibrate the column by flushing with 3-5 column volumes of your initial eluting solvent (e.g., 100% DCM or a very non-polar DCM/MeOH mix, always containing 1% AcOH).
Step 3: Sample Loading (Dry Loading)
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like DCM.
-
Add silica gel (e.g., 2-3 g) to this solution and mix to form a slurry.
-
Remove the solvent completely using a rotary evaporator until a fine, dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed silica gel bed, creating a thin, uniform layer. Gently cover with a small layer of sand or a sintered frit.
Step 4: Elution and Fraction Collection
-
Begin elution with your initial, low-polarity solvent system (e.g., 98:2 DCM:MeOH + 1% AcOH).
-
Gradually increase the polarity of the mobile phase (the percentage of methanol) according to a predefined gradient, moving towards the optimal polarity determined by your TLC analysis. A stepwise gradient is often effective.
-
Collect fractions of a consistent volume throughout the run.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
Step 5: Product Isolation
-
Combine all fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator. Note that removing the final traces of acetic acid may require co-evaporation with a solvent like toluene or drying under high vacuum.
-
Characterize the purified product by NMR, Mass Spectrometry, and Chiral HPLC to confirm structure, purity, and enantiomeric integrity.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective choice for normal-phase chromatography. |
| Silica:Crude Ratio | 50:1 to 100:1 (w/w) | Ensures sufficient resolving power without excessive solvent use. |
| Mobile Phase Modifier | 0.5 - 1.0% Acetic Acid (AcOH) | Prevents peak tailing by protonating the carboxylic acid moiety.[1] |
| Target TLC Rf Value | 0.2 - 0.3 | Optimal range for good separation and reasonable elution time.[7] |
| Sample Loading | Dry Loading (1:2 to 1:3 crude:silica) | Provides the highest resolution by ensuring a narrow starting band.[10] |
References
- 1. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sorbtech.com [sorbtech.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Challenges in Boc Deprotection of Complex Molecules
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for overcoming the challenges associated with the removal of the tert-butyloxycarbonyl (Boc) protecting group, a critical step in the synthesis of complex molecules. Here, you will find practical troubleshooting advice, answers to frequently asked questions, and detailed protocols designed to enhance the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during Boc deprotection, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection reaction is slow or fails to reach completion, even after extended reaction times with standard acidic conditions (e.g., TFA in DCM). What are the potential causes, and how can I resolve this?
Answer: Incomplete deprotection can stem from several factors, often related to reaction conditions or the substrate's structural properties.[1]
-
Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough or may be too diluted to efficiently cleave the Boc group.[2] Some substrates may require stronger acidic conditions for full deprotection.[3]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can physically obstruct the approach of the acid, slowing down the reaction.[6] This is a common issue, particularly with complex molecules.
-
Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can significantly reduce the deprotection rate.[2]
Issue 2: Observation of Unexpected Byproducts
Question: After my Boc deprotection, I've observed a mass increase of +56 Da in my product by LC-MS. What is this byproduct, and how can I prevent its formation?
Answer: This mass increase is a definitive sign of t-butylation, a common side reaction during Boc deprotection.[1]
-
Primary Cause: The core issue is the generation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the Boc group.[4][8] This electrophilic carbocation can then alkylate nucleophilic functional groups within your molecule, leading to undesired byproducts.[8][9]
-
Susceptible Residues: In peptide synthesis, certain amino acid residues are particularly vulnerable to alkylation by the tert-butyl cation.[8] These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to t-butylation.[1][8]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][8]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1][8]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[1][8]
-
-
Solution: The Use of Scavengers: The most effective strategy to prevent t-butylation is to incorporate "scavengers" into your deprotection reaction mixture.[8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can react with your molecule of interest.[8]
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General, effective for Trp | 2.5% - 5% (v/v)[4][8] |
| Triethylsilane (TES) | Tryptophan | 10-20 equivalents[1] |
| Thioanisole | Methionine, Tryptophan | Varies[8] |
| Ethanedithiol (EDT) | Cysteine, Tryptophan | Varies[1][4] |
| Water | General | 2.5% (v/v)[4] |
Issue 3: Degradation of Other Acid-Sensitive Groups
Question: My molecule contains other acid-labile protecting groups (e.g., Trityl, silyl ethers). How can I selectively remove the Boc group without affecting these other functionalities?
Answer: This is a common challenge that requires a carefully considered orthogonal protection strategy. The Boc group is generally one of the most sensitive to acids, which often allows for its selective removal.[9]
-
Understanding Relative Acid Lability: Different acid-labile protecting groups have varying degrees of sensitivity to acid. For instance, the Trityl (Trt) group is significantly more acid-labile than Boc and can be removed with very mild acid (e.g., 1% TFA), leaving the Boc group intact.[10] Conversely, silyl ethers like TBDMS can often be retained while a Boc group is removed with strong acid.[10]
-
Milder Deprotection Methods: When dealing with highly sensitive substrates, standard TFA or HCl conditions may be too harsh.[11] In these cases, consider the following alternatives:
-
Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective alternatives.[5]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic method for Boc cleavage, often under milder conditions.[5]
-
Thermal Deprotection: In some instances, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[5][11]
-
Other Non-Acidic Methods: For exceptionally sensitive molecules, methods like using oxalyl chloride in methanol have been reported.[5][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Boc deprotection with strong acids like TFA?
A1: The mechanism involves a few key steps. First, the carbonyl oxygen of the tert-butyl carbamate is protonated by the acid.[13][14] This is followed by the loss of a stable tert-butyl cation, resulting in a carbamic acid intermediate.[13][14] This carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[13][14] The newly formed amine is then protonated under the acidic conditions, yielding the amine salt (e.g., TFA salt).[13]
Caption: Acid-catalyzed Boc deprotection mechanism.
Q2: How can I effectively monitor the progress of my Boc deprotection reaction?
A2: There are several reliable methods to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[5] Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to monitor the disappearance of the starting material and the appearance of the product, as well as any potential byproducts.[2][5]
Q3: Are there any "green" or environmentally friendly methods for Boc deprotection?
A3: Yes, several methods aim to reduce the environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[5][15] Additionally, the use of deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium.[5] Efforts are also being made to replace chlorinated solvents like DCM with more benign alternatives.[9]
Q4: Can racemization occur during Boc deprotection?
A4: While racemization is a significant concern in peptide synthesis, particularly during the coupling step, Boc deprotection itself is generally considered to be a non-racemizing step.[16][17] However, side reactions like aspartimide formation in peptides containing aspartic acid can lead to racemization.[18]
Caption: Decision tree for troubleshooting Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is a general guideline for standard Boc deprotection.
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).[4]
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[4]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2] The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate).[4][8]
Protocol 2: Boc Deprotection with Scavengers for Sensitive Substrates
This protocol is recommended for substrates containing nucleophilic residues prone to t-butylation.
-
Preparation: Dissolve the Boc-protected substrate in an appropriate solvent like DCM.[1]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail. A common starting point is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[4][7]
-
Reaction: Add the deprotection cocktail to the substrate at room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.[4]
-
Work-up: Isolate the product as described in Protocol 1.
Protocol 3: Milder Boc Deprotection using Phosphoric Acid
This protocol is suitable for substrates with other acid-sensitive functional groups.
-
Dissolution: Dissolve the Boc-protected substrate in a suitable organic solvent (e.g., THF).[2]
-
Acid Addition: Add aqueous phosphoric acid (85 wt%).[2]
-
Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring the reaction progress.[2]
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃). Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate to yield the deprotected amine.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. commonorganicchemistry.com [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. mcours.net [mcours.net]
- 16. peptide.com [peptide.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Coupling Reactions with Sterically Hindered Amino Acids
Introduction for the Modern Peptide Chemist
For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids—such as α,α-disubstituted (e.g., Aib), N-methylated, or bulky β-branched residues (e.g., Val, Ile)—is a critical step in designing peptides with enhanced conformational stability, proteolytic resistance, and receptor affinity. However, these valuable modifications present significant synthetic challenges. The bulky nature of these residues can physically obstruct the formation of the amide bond, leading to sluggish reaction kinetics, low coupling yields, and an increased risk of epimerization.[1]
This technical support center is designed as a field guide for the practicing chemist. It moves beyond simple protocol recitation to provide a deeper understanding of the mechanistic principles at play. Here, you will find a structured collection of troubleshooting guides, evidence-based protocols, and frequently asked questions, all grounded in authoritative literature, to help you navigate and master these demanding coupling reactions.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with sterically demanding couplings.
Q1: What are the primary reasons for low coupling yields with hindered amino acids? Low yields are typically a result of a combination of factors:
-
Steric Hindrance: The most direct cause is the physical bulk of the amino acid side chains or N-alkyl groups, which obstructs the approach of the activated carboxylic acid to the amine, slowing or preventing the reaction.[1][2]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing multiple hindered residues, can aggregate on the solid support. This leads to the formation of secondary structures that mask reactive sites and prevent efficient reagent penetration.[1][3]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often insufficiently reactive for these challenging couplings.[1][4]
Q2: Which coupling reagents are the gold standard for hindered amino acids? For sterically hindered systems, more potent, in-situ activating reagents are required.[5] Onium-salt-based reagents are the preferred choice:
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[1][6] HATU is often considered the superior choice for many difficult couplings.[1][7] COMU is a newer-generation uronium salt with coupling efficiencies comparable to HATU, but with improved safety and solubility profiles.[1][8]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful reagents.[1] They are generally more soluble in common solvents than their uronium counterparts and do not carry the risk of chain termination through guanidinylation, a side reaction possible with uronium reagents when activation is slow.[7]
-
Acyl Fluorides: For the most extreme cases, such as coupling α,α-disubstituted amino acids like Aib, the in-situ generation of amino acid fluorides using reagents like TFFH is a highly effective strategy.[1][4][8]
Q3: What is epimerization and how can it be minimized during these difficult couplings? Epimerization is the loss of stereochemical integrity at the α-carbon of the amino acid being activated, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[1][9][10] This is a major concern, as the biological activity of a peptide is highly dependent on its precise stereochemistry.[10] To minimize epimerization:
-
Use Additives: The addition of auxiliary nucleophiles like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® is critical.[1][11] These additives form active esters that are highly reactive yet less prone to racemization than the intermediates formed without them. HOAt is generally superior to the classic additive, 1-hydroxybenzotriazole (HOBt).[12][13]
-
Control the Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, especially if epimerization is a persistent issue.[1]
-
Optimize Temperature and Time: Avoid prolonged reaction times at elevated temperatures. If using heat (e.g., microwave synthesis), optimize for the shortest time necessary to achieve a satisfactory yield.[1][4] Low temperatures generally suppress epimerization.[11]
Q4: Can microwave-assisted peptide synthesis (MAPS) help with hindered couplings? Yes, MAPS can be highly effective. The application of microwave energy can overcome the high activation energy barrier of the reaction and disrupt peptide chain aggregation on the solid support.[14] This leads to faster and more efficient couplings, often driving difficult reactions to completion where conventional methods fail.[4]
Q5: How do I know if my coupling reaction is complete? Monitoring the reaction is crucial. Several methods are available:
-
Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is a common method for detecting free primary amines.[15][16] A positive test (blue beads) indicates an incomplete reaction. For secondary amines (like N-terminal proline or N-methylated residues), the Kaiser test is unreliable; the isatin test or chloranil test should be used instead.[15]
-
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) is the most definitive method.[17] By cleaving a small amount of peptide from the resin at different time points, you can monitor the disappearance of the starting material and the appearance of the product, allowing for precise determination of reaction completion and purity.[16][17]
II. Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and solving common problems encountered during the coupling of sterically hindered amino acids.
| Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Incomplete Coupling (Positive Kaiser/Isatin test after standard coupling time) | 1. Insufficient Reagent Reactivity: The coupling reagent is not potent enough to overcome the steric barrier.[4] | Solution 1: Switch to a more powerful onium-salt reagent such as HATU , HCTU , or PyAOP .[1][14] For extreme cases (e.g., Aib-Aib), use an acyl fluoride-forming reagent like TFFH .[1][8]Rationale: These reagents generate more reactive activated esters (OAt-esters, acyl fluorides) that can acylate even poorly nucleophilic or sterically shielded amines. |
| 2. Slow Reaction Kinetics: The reaction rate is significantly reduced due to steric hindrance.[4] | Solution 2a: Increase the coupling reaction time (e.g., from 1-2 hours to 4-24 hours).[1][4]Solution 2b: Perform a "double coupling" by draining the reaction vessel and adding a fresh solution of activated amino acid.[14]Solution 2c: Apply gentle heat (40-60°C) or use a microwave synthesizer to increase the kinetic energy of the reactants.[4][14]Rationale: Providing more time or energy helps to overcome the high activation energy barrier imposed by steric bulk. | |
| 3. Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites.[1][3] | Solution 3a: Change the solvent. N-methylpyrrolidone (NMP) has superior solvating properties to Dimethylformamide (DMF).[4][18] A mixture like DCM/DMF/NMP (1:1:1) or the addition of DMSO can also be effective.[4]Solution 3b: Incorporate "disrupting" elements like pseudoprolines or Dmb/Hmb-protected amino acids every 6-8 residues in aggregation-prone sequences.[3]Rationale: Better solvation and the disruption of intermolecular hydrogen bonds keep the peptide chains accessible to reagents. | |
| Low Crude Purity (Multiple peaks in HPLC, significant deletion sequences) | 1. Incomplete Coupling (as above): Unreacted amines lead to deletion sequences.[17] | Solution 1: Implement the solutions for incomplete coupling. If the problem persists after a second coupling attempt, "cap" the unreacted amines with acetic anhydride to prevent the formation of deletion impurities in subsequent steps.[17] |
| 2. Epimerization: The activated amino acid is losing its stereochemical integrity.[10] | Solution 2a: Ensure an appropriate additive is used. HOAt or Oxyma Pure are superior to HOBt in suppressing racemization.[1]Solution 2b: Reduce the pre-activation time before adding the activated amino acid to the resin. Over-activation can promote oxazolone formation, a key pathway for racemization.[1]Solution 2c: Switch to a phosphonium-based reagent like PyAOP , which is generally associated with lower racemization levels than some uronium salts.[1] | |
| 3. Side-Chain Protecting Group Issues: Bulky side-chain protecting groups are contributing to the steric hindrance.[4] | Solution 3: Carefully select protecting groups to minimize bulk where possible. This becomes increasingly important in longer peptides where the density of these groups on the resin is high.[4] |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing a failed coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. scienmag.com [scienmag.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. bachem.com [bachem.com]
- 9. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
Troubleshooting poor peak resolution in chiral HPLC of pyrrolidine derivatives
Welcome to the Technical Support Center for Chiral High-Performance Liquid Chromatography (HPLC) of Pyrrolidine Derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal enantiomeric separation for this important class of compounds. My approach is to provide not just solutions, but a deeper understanding of the chromatographic principles at play, empowering you to troubleshoot effectively and develop robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: I'm seeing broad, poorly resolved peaks for my pyrrolidine derivative. Where do I even begin to troubleshoot?
Here is a logical workflow to guide your troubleshooting process:
Caption: A systematic workflow for troubleshooting poor peak resolution.
Troubleshooting Guides in Detail
Issue 1: My peaks are tailing severely, even if there's some separation.
Core Concept: Peak tailing for basic compounds like pyrrolidine derivatives often points to undesirable secondary interactions with the stationary phase.[1] The basic nitrogen in the pyrrolidine ring can interact with acidic residual silanol groups on the silica support of the chiral stationary phase (CSP), leading to this distorted peak shape.[1]
Q: How can I mitigate peak tailing for my basic pyrrolidine derivative?
A: The most effective strategy is to add a basic additive to your mobile phase.
-
Mechanism of Action: A basic additive, such as diethylamine (DEA) or triethylamine (TEA), acts as a competitive inhibitor.[2] It's a stronger base that will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from your analyte.[3][4] This minimizes secondary interactions, resulting in more symmetrical peaks.
-
Practical Protocol:
-
Start by adding 0.1% (v/v) of DEA or TEA to your mobile phase. For many applications, this is sufficient to see a significant improvement in peak shape.[5]
-
If tailing persists, you can increase the concentration incrementally up to 0.5%. However, be aware that excessive amounts of additive can sometimes negatively impact selectivity.[2][5]
-
A study on 2-(aminomethyl)-1-ethylpyrrolidine demonstrated that adding 0.2% triethylamine greatly improved peak symmetry and resolution.[3]
-
Table 1: Effect of Basic Additives on Peak Shape
| Additive Concentration | Expected Peak Asymmetry Factor | Rationale |
| 0% | > 2.0 (significant tailing) | Unmasked silanol groups interact with the basic analyte. |
| 0.1% DEA/TEA | 1.2 - 1.5 (improved symmetry) | Additive begins to mask active silanol sites.[5] |
| 0.2% - 0.5% DEA/TEA | 1.0 - 1.2 (near-symmetrical) | Sufficient masking of silanol groups for optimal peak shape.[3] |
Caution: When you use an additive in a mobile phase, it is best practice to dedicate that specific column to methods using that same additive to avoid potential "memory effects" that could alter the column's surface chemistry and affect other analyses.[2][4]
Issue 2: My peaks are symmetrical but still not baseline resolved (Rs < 1.5).
Core Concept: Once you have good peak shape, the next step is to improve selectivity (α) and/or efficiency (N), the two key parameters that drive resolution. This is primarily achieved by modifying the mobile phase composition and optimizing method parameters.
Q: How can I improve the separation factor (selectivity) between my enantiomers?
A: Modifying the type and concentration of the polar organic modifier in your mobile phase is a powerful tool to influence selectivity.
-
Mechanism of Action: In normal-phase chiral chromatography, the mobile phase consists of a non-polar solvent (like hexane or heptane) and a polar modifier (an alcohol like ethanol or isopropanol). The polar modifier competes with the analyte for interaction sites on the CSP. By changing the alcohol or its concentration, you alter the strength of these interactions, which can differentially affect how each enantiomer is retained, thus changing the selectivity.[6]
-
Practical Protocol: Optimizing the Polar Modifier
-
Vary the Concentration: If you are using a mobile phase of n-hexane:isopropanol (90:10), try changing the ratio to 95:5 or 85:15. A lower percentage of alcohol generally increases retention and can sometimes improve resolution, while a higher percentage will decrease retention times.
-
Change the Alcohol: The choice of alcohol can have a significant impact. Isopropanol (IPA) and ethanol are the most common choices. If ethanol isn't providing sufficient resolution, switching to IPA, or vice versa, can alter the selectivity due to different hydrogen bonding capabilities.[6]
-
Consider Polar Organic Mode: For some pyrrolidine derivatives, especially those with higher polarity, switching to a polar organic mobile phase (e.g., methanol or acetonitrile-based) can offer a completely different selectivity profile. This is particularly useful for compounds that have poor solubility in non-polar solvents.
-
Q: Can I improve resolution by adjusting the flow rate or temperature?
A: Yes, both flow rate and temperature are critical parameters that can be fine-tuned to enhance resolution.
-
Flow Rate:
-
The Principle: Lowering the flow rate increases the time the analyte spends interacting with the stationary phase, which can lead to better separation.[7][8] It allows more time for the equilibrium between the mobile and stationary phases to be established, often resulting in narrower peaks and improved resolution.
-
Recommendation: If your current flow rate is 1.0 mL/min, try reducing it to 0.8 mL/min or 0.5 mL/min.[9] Observe the impact on resolution. While this will increase your run time, it's a valuable trade-off for achieving baseline separation.[7]
-
-
Temperature:
-
The Principle: Temperature affects the thermodynamics of the chiral recognition process.[10][11][12] In most cases, decreasing the column temperature enhances enantioselectivity.[13][14] Lower temperatures can strengthen the transient diastereomeric complexes formed between the analyte and the CSP, leading to a greater difference in retention times.
-
Recommendation: Start by running your analysis at a lower temperature, for instance, 15°C or 20°C, down from an ambient temperature of 25°C.[15] It's important to allow the column sufficient time to equilibrate at the new temperature before injecting your sample. In some rare cases, increasing the temperature can improve resolution, so it's a parameter worth exploring in both directions.[10]
-
Table 2: Impact of Method Parameters on Resolution
| Parameter | Change | Expected Effect on Resolution (Rs) | Rationale |
| Flow Rate | Decrease (e.g., 1.0 → 0.5 mL/min) | Increase | Increases efficiency (N) by allowing more time for mass transfer.[7][9] |
| Temperature | Decrease (e.g., 25°C → 15°C) | Often Increases | Enhances selectivity (α) by strengthening chiral interactions.[11][13] |
| Polar Modifier % | Varies | Can Increase or Decrease | Alters selectivity (α) by changing the competition for interaction sites.[6] |
Issue 3: I've optimized my mobile phase and method parameters, but resolution is still inadequate.
Core Concept: If extensive method optimization on your current column fails, it's likely that the chosen Chiral Stationary Phase (CSP) does not provide sufficient enantioselectivity for your specific pyrrolidine derivative.
Q: When should I consider trying a different chiral column?
A: After systematically optimizing the mobile phase (additives and modifiers), flow rate, and temperature without achieving the desired resolution (Rs ≥ 1.5), it is time to screen other CSPs.
-
The Rationale: Chiral recognition is highly specific. The "lock and key" interaction between your molecule and the CSP is dependent on the three-dimensional structure of both. A different CSP will present a different chiral environment, potentially leading to a much better separation.[16] The development of a chiral separation method is often a trial-and-error approach, and screening columns is a standard part of this process.[17]
-
Recommended Screening Strategy:
-
Polysaccharide-based CSPs: These are the most widely used and versatile CSPs.[18] If you are using a cellulose-based column (e.g., Chiralcel® OD), consider trying an amylose-based column (e.g., Chiralpak® AD). The helical structures of cellulose and amylose are different, leading to complementary separating capabilities. A study on selected pyrrolidone derivatives showed that a Lux Cellulose-2 column provided better resolutions than a Lux i-Cellulose-5.[19]
-
Pirkle-type CSPs: These are also known as brush-type phases and can be very effective for compounds that have π-acidic or π-basic groups, which can engage in π-π stacking interactions.
-
Cyclodextrin-based CSPs: These are particularly effective for molecules that can fit into the hydrophobic cavity of the cyclodextrin macrocycle.[20]
-
Caption: A logical workflow for screening different Chiral Stationary Phases.
References
- 1. waters.com [waters.com]
- 2. additives for chiral - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Amide Coupling with (R)-1-Boc-3-carboxymethoxy-pyrrolidine
Welcome to the technical support center for overcoming the low reactivity of (R)-1-Boc-3-carboxymethoxy-pyrrolidine in amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles.
The inherent steric hindrance of this compound, where the carboxylic acid is shielded by the bulky Boc-protected pyrrolidine ring, often leads to sluggish or incomplete reactions with standard coupling agents. This guide will equip you with the necessary knowledge and tools to successfully synthesize your desired amide products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My coupling reaction with this compound using standard EDC/HOBt conditions is showing low to no product formation. What is the likely cause and how can I resolve this?
Answer:
The low yield is most likely due to the insufficient reactivity of the EDC/HOBt system to overcome the steric hindrance of your carboxylic acid. The bulky tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine ring restricts access to the carboxylic acid, making it a challenging substrate for standard coupling reagents.[1][2]
Recommended Solutions:
-
Upgrade your coupling reagent: Switch to a more potent, third-generation uronium or phosphonium salt-based coupling reagent. Reagents like HATU , HBTU , HCTU , or PyBOP are specifically designed for sterically hindered couplings and can significantly improve your yield. COMU is another excellent choice, known for its high efficiency and safety profile.[3][4]
-
Consider Acyl Fluoride Formation: For extremely challenging cases, in situ generation of the corresponding acyl fluoride can be highly effective. Reagents like TFFH can convert the carboxylic acid to the highly reactive, yet sterically small, acyl fluoride, which then readily reacts with the amine.[5]
-
Optimize Reaction Conditions: Increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done cautiously to avoid potential side reactions.
Question 2: I'm observing the formation of a significant byproduct with a mass corresponding to my starting amine plus a fragment from my uronium-based coupling reagent (e.g., HATU). What is this byproduct and how can I prevent it?
Answer:
This byproduct is likely the result of guanidinylation of your amine. This occurs when excess uronium reagent, like HATU or HBTU, reacts with the amine nucleophile, forming a stable guanidinium species that does not lead to the desired amide.[6]
Preventative Measures:
-
Stoichiometry Control: Avoid using a large excess of the uronium coupling reagent. A slight excess (1.05-1.2 equivalents) relative to the carboxylic acid is typically sufficient.
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and base to react for a short period (5-15 minutes) before adding your amine. This "pre-activation" step ensures the formation of the active ester intermediate, minimizing the amount of free coupling reagent available to react with the amine.
-
Alternative Reagents: Phosphonium-based reagents like PyBOP or PyAOP do not have this side reaction and can be a good alternative if guanidinylation is a persistent issue.
Question 3: My desired amide product is chiral. What steps should I take to minimize the risk of racemization during the coupling reaction?
Answer:
Racemization is a critical concern in peptide and chiral molecule synthesis. The activation of the carboxylic acid can sometimes lead to the formation of an oxazolone intermediate, which can cause epimerization at the adjacent chiral center.
Strategies to Minimize Racemization:
-
Choice of Additive: Use additives known to suppress racemization. HOAt (1-hydroxy-7-azabenzotriazole), often incorporated in reagents like HATU, is more effective at preventing racemization than HOBt due to a neighboring group effect. OxymaPure is another excellent, non-explosive additive that minimizes racemization.
-
Non-nucleophilic Base: Employ a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine . These bases are less likely to cause side reactions compared to less hindered amines like triethylamine.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow down the reaction rate, it can significantly preserve the stereochemical integrity of your product.[6]
Frequently Asked Questions (FAQs)
What is the underlying reason for the low reactivity of this compound?
The primary reason is steric hindrance. The bulky Boc group on the nitrogen and the three-dimensional structure of the pyrrolidine ring create a sterically congested environment around the carboxymethoxy group. This makes it difficult for the coupling reagent to access and activate the carboxylic acid and for the amine nucleophile to approach the activated intermediate.
Which solvents are recommended for this coupling reaction?
Polar aprotic solvents are generally the best choice as they effectively dissolve the reactants and intermediates. N,N-Dimethylformamide (DMF) is the most common and effective solvent for these types of reactions. Other suitable options include N-methyl-2-pyrrolidone (NMP) and dichloromethane (DCM) , although the latter may not be as effective for highly polar substrates.[6]
How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. LC-MS is particularly useful as it allows you to track the consumption of your starting materials and the formation of your desired product, as well as identify any potential byproducts by their mass-to-charge ratio.
Experimental Protocols
The following are detailed, step-by-step protocols for the coupling of this compound with a primary amine using highly effective, modern coupling reagents.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU, a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low racemization rates.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the primary amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: COMU-Mediated Amide Coupling
This protocol uses COMU, a third-generation uronium reagent that is considered safer than benzotriazole-based reagents and is highly effective for sterically hindered couplings.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 equiv)
-
COMU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere, combine this compound, COMU, and the primary amine in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and purification are similar to the HATU protocol.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amide Bond Formation
| Coupling Reagent | Additive | Typical Yield Range (%) | Key Advantages | Potential Issues |
| EDC | HOBt | 10-50 | Cost-effective, water-soluble byproducts. | Often insufficient for hindered substrates, risk of N-acylurea byproduct. |
| HATU | (HOAt) | 85-98 | High efficiency, fast reaction, low racemization.[9] | Can cause guanidinylation of amines if used in excess.[6] |
| HCTU | (6-Cl-HOBt) | 85-95 | More stable and less allergenic than HBTU. | Potential for guanidinylation. |
| PyBOP | (HOBt) | 80-95 | No guanidinylation side reaction, rapid. | Produces carcinogenic HMPA as a byproduct (use with caution). |
| COMU | (Oxyma) | 90-98 | Safer than benzotriazole-based reagents, highly efficient.[3][4] | Higher cost compared to older reagents. |
| TFFH | N/A | 80-95 | Forms highly reactive acyl fluoride, excellent for very hindered substrates.[5] | Reagent is moisture sensitive. |
Visualizations
Caption: General mechanism for HATU-mediated amide bond formation.
Caption: Troubleshooting workflow for low-yield coupling reactions.
References
- 1. chimia.ch [chimia.ch]
- 2. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Purification of (R)-1-Boc-3-carboxymethoxy-pyrrolidine
Introduction
(R)-1-Boc-3-carboxymethoxy-pyrrolidine is a key chiral building block in the synthesis of various pharmaceutical compounds. The pyrrolidine moiety is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] The purity of this intermediate is critical to ensure the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The impurity profile can vary depending on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Such as (R)-1-Boc-3-hydroxypyrrolidine and the haloacetic acid derivative (e.g., bromoacetic acid or ethyl bromoacetate).
-
By-products: These can include di-tert-butyl dicarbonate ((Boc)₂O) if it's used in the synthesis, as well as products from side reactions.[2]
-
Di-acylated Product: Formation of a diester or di-acid if the starting pyrrolidine has multiple reactive sites.
-
Solvent Residues: Residual solvents from the reaction and work-up steps, such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.[3]
-
Enantiomeric Impurity: The corresponding (S)-enantiomer, which can arise from the chirality of the starting materials or racemization during the synthesis.
Q2: My final product is an oil or a viscous liquid, not a solid. How can I induce solidification?
A2: It is not uncommon for purified Boc-protected amino acid derivatives to be obtained as oils or viscous liquids.[2][4] Several techniques can be employed to induce solidification:
-
Solvent Trituration: Add a non-polar solvent in which the product is poorly soluble, such as n-hexane or pentane, and stir the mixture vigorously. This can often cause the product to precipitate as a solid.[2]
-
Seed Crystallization: If a small amount of solid product is available, adding a seed crystal to the oil can initiate crystallization.[5][6]
-
Freeze-Thaw Cycling: Freezing the sample, for instance with liquid nitrogen, and then allowing it to slowly warm to room temperature can sometimes induce crystallization.[2]
-
High Vacuum Drying: Prolonged drying under high vacuum can remove trace amounts of residual solvents that may be preventing solidification.
Q3: What are the recommended purification methods for this compound?
A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The most effective methods are:
-
Acid-Base Extraction: This is a highly effective technique for separating the acidic product from neutral or basic impurities. The carboxylic acid group allows the product to be selectively extracted into a basic aqueous solution.[2]
-
Column Chromatography: For small-scale purifications or when dealing with impurities that have similar solubility profiles to the product, silica gel column chromatography is a powerful tool.[7][8]
-
Recrystallization: If the crude product can be solidified, recrystallization from a suitable solvent system can significantly enhance its purity and is often preferred for larger scale operations due to its cost-effectiveness.[2]
Troubleshooting Guides
Problem 1: Low Yield After Purification
Low yields can be a significant issue. The following points should be considered:
-
Incomplete Extraction: During acid-base workup, ensure the pH of the aqueous layer is sufficiently acidic (pH ~2-3) to fully protonate the carboxylic acid for extraction into the organic phase. Multiple extractions with a fresh organic solvent are recommended.[2]
-
Product Loss During Chromatography: The polarity of the product can sometimes lead to irreversible adsorption onto the silica gel. Using a modified eluent system, such as adding a small percentage of acetic acid, can help to mitigate this.
-
Improper Solvent Choice for Recrystallization: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. It is crucial to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Problem 2: Persistent Impurities After a Single Purification Step
If impurities remain after an initial purification attempt, a multi-step purification strategy may be necessary.
-
Unreacted (R)-1-Boc-3-hydroxypyrrolidine: This impurity is more polar than the product. It can be effectively removed by column chromatography.
-
Haloacetic Acid Derivatives: These are typically volatile and can often be removed under high vacuum. An aqueous wash during the workup can also help to remove any water-soluble remnants.
-
Enantiomeric Impurity: The separation of enantiomers is challenging and requires specialized chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[9]
Problem 3: Product Streaking on Silica Gel TLC and Columns
Streaking is a common problem when dealing with acidic compounds on silica gel due to strong interactions.
-
Acidified Eluent: Adding a small amount (0.5-1%) of a volatile acid, like acetic acid, to the mobile phase can suppress the ionization of the product's carboxylic acid group, leading to sharper bands and better separation.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18).
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Base Extraction: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution (e.g., 1M). The product will move into the aqueous layer as its carboxylate salt. Repeat the extraction 2-3 times.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of approximately 2-3 with a 1M or 3M solution of hydrochloric acid (HCl). The product will precipitate out if it is a solid or form an oil.[2]
-
Product Extraction: Extract the acidified aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane) multiple times (at least 3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.[2]
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. To improve the resolution and reduce streaking, consider adding 0.5-1% acetic acid to the eluent. Aim for an Rf value of ~0.2-0.4 for the product.
-
Column Packing: Pack a silica gel column with the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution and Fraction Collection: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
| Purification Method | Typical Purity Achieved | Commonly Removed Impurities | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | Neutral and basic impurities | Scalable, cost-effective | May not remove acidic impurities |
| Column Chromatography | >98% | A wide range of impurities with different polarities | High resolution | Less scalable, solvent intensive |
| Recrystallization | >99% | Minor impurities | High purity, scalable | Requires a solid product, potential for yield loss |
Visualization of Purification Workflow
Caption: A typical multi-step purification workflow for this compound.
Analytical Methods for Purity Assessment
Ensuring the purity of the final product is paramount. The following analytical techniques are recommended for quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the chemical purity of the compound.[] A UV detector can be used as the Boc group provides a chromophore.[11] For assessing enantiomeric purity, a chiral HPLC method is necessary.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural impurities.[]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) to identify impurities.[][11]
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the purity of highly pure crystalline substances without the need for a reference standard.[]
References
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (R)-1-Boc-3-carboxymethoxy-pyrrolidine
Introduction
(R)-1-Boc-3-carboxymethoxy-pyrrolidine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its s[1]uccessful and efficient synthesis at scale is critical for advancing drug development programs. This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical, field-proven solutions for the scale-up of its synthesis. The primary route discussed involves the O-alkylation of (R)-1-Boc-3-hydroxypyrrolidine, a key intermediate. This [2]guide adopts a question-and-answer format to directly tackle specific issues that may arise during experimentation.
Reaction Overview: Williamson Ether Synthesis
The core transformation is a Williamson ether synthesis, where the alkoxide of (R)-1-Boc-3-hydroxypyrrolidine acts as a nucleophile, attacking an haloacetic acid ester, typically tert-butyl bromoacetate, to form the desired ether linkage. Subse[3]quent hydrolysis of the ester yields the final carboxylic acid product.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The most common and commercially available starting material is (R)-(-)-N-Boc-3-pyrrolidinol (also known as (R)-1-Boc-3-hydroxypyrrolidine). This [4][5]chiral intermediate provides the necessary stereochemistry at the C3 position, which is often crucial for the biological activity of the final drug molecule. Sever[2][6]al synthetic routes to (R)-(-)-N-Boc-3-pyrrolidinol exist, with common precursors being D-malic acid or epichlorohydrin.
Q2[7][8]: Why is the Boc protecting group necessary?
A2: The tert-butoxycarbonyl (Boc) group serves to protect the nitrogen atom of the pyrrolidine ring. This [7]prevents the amine from participating in undesired side reactions, such as acting as a nucleophile itself during the O-alkylation step. The B[4]oc group is stable under the basic conditions of the Williamson ether synthesis but can be readily removed under mild acidic conditions if further functionalization of the nitrogen is required in subsequent synthetic steps.
Q3[7]: Can I use other alkylating agents besides tert-butyl bromoacetate?
A3: While tert-butyl bromoacetate is commonly used, other haloacetic acid esters like ethyl bromoacetate or methyl bromoacetate can also be employed. The choice of ester will determine the conditions required for the final hydrolysis step. The tert-butyl ester is often favored as it can be cleaved under relatively mild acidic conditions, which minimizes the risk of racemization or degradation of the product.
Troubleshooting Guide: O-Alkylation Step
Issue 1: Low or No Product Formation
Q: I am observing a low yield of the desired ether product, with a significant amount of unreacted (R)-1-Boc-3-hydroxypyrrolidine remaining. What are the likely causes and how can I improve the conversion?
A: This is a common issue often related to incomplete deprotonation of the starting alcohol or issues with the alkylating agent.
-
Insufficient Deprotonation: The hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine must be fully deprotonated to form the alkoxide nucleophile.
-
Causality: Sodium hydride (NaH) is a strong base frequently used for this purpose. However, it is often supplied as a dispersion in mineral oil, which can coat the NaH particles and reduce their reactivity. Additionally, any moisture in the reaction solvent or on the glassware will consume the base.
-
Solution:
-
Wash the NaH: Before use, wash the sodium hydride with a dry, inert solvent like hexanes or pentane to remove the mineral oil. Perform this under an inert atmosphere (e.g., nitrogen or argon).
-
Use Dry Solvents: Ensure that your solvent (typically THF or DMF) is anhydrous. Using freshly distilled or commercially available anhydrous solvents is crucial.
-
Sufficient Equivalents of Base: Use a slight excess of NaH (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.
-
Temperature and Time: Allow sufficient time for the deprotonation to complete. Stirring the mixture of (R)-1-Boc-3-hydroxypyrrolidine and NaH at 0 °C for 30-60 minutes before adding the alkylating agent is a good practice.
-
-
-
Alkylating Agent Integrity: The tert-butyl bromoacetate can degrade over time.
-
Causality: Exposure to moisture can lead to hydrolysis of the ester.
-
Solution: Use freshly opened or properly stored tert-butyl bromoacetate. If in doubt, its purity can be checked by NMR.
-
-
Reaction Temperature:
-
Causality: While the initial deprotonation is often done at 0 °C, the subsequent alkylation may require gentle heating to proceed at a reasonable rate.
-
Solution: After adding the tert-butyl bromoacetate at 0 °C, allow the reaction to slowly warm to room temperature and stir overnight. If the reaction is still sluggish (as monitored by TLC or LC-MS), gentle heating to 40-50 °C can be beneficial.
-
Issue 2: Formation of Elimination Byproducts
Q: I am observing the formation of byproducts consistent with the elimination of HBr from my alkylating agent. How can I minimize this side reaction?
A: Elimination is a competing pathway in Williamson ether synthesis, especially with sterically hindered bases or substrates.
-
-
Causality: While the alkoxide of (R)-1-Boc-3-hydroxypyrrolidine is a good nucleophile, it also has some basicity. If the SN2 reaction is slow, it can act as a base and promote the E2 elimination of HBr from tert-butyl bromoacetate. *[3] Solution:
-
Control Temperature: Avoid excessive heating, as higher temperatures tend to favor elimination over substitution.
-
Choice of Base: While NaH is standard, other bases could be considered. However, stronger, more hindered bases like potassium tert-butoxide would significantly favor elimination and should be avoided.
-
-
References
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Stereoselective Pyrrolidine Synthesis
Welcome to the Technical Support Center for Stereoselective Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of chiral pyrrolidines. The pyrrolidine ring is a privileged structural motif in numerous natural products and pharmaceutical drugs, making its stereocontrolled synthesis a critical challenge in modern organic chemistry.[1][2][3][4] This resource provides in-depth troubleshooting guides, validated protocols, and data-driven insights to help you optimize your reaction conditions and achieve high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction is not yielding the desired stereoisomer. Where should I start my investigation?
A: Low stereoselectivity is a common but multifaceted problem. Before altering reaction parameters, the first and most critical step is to rigorously validate your analytical method (e.g., chiral HPLC or GC).[5] An inaccurate analytical method can give misleading results about the stereochemical outcome of your reaction. Once your analytical method is confirmed to be accurate and reproducible, begin troubleshooting by examining the catalyst system, reaction temperature, and solvent choice, as these factors typically have the most significant impact on stereoselectivity.[6][7]
Q2: What are the most common strategies for synthesizing stereochemically defined pyrrolidines?
A: There are two primary approaches. The first involves using a chiral starting material from the "chiral pool," such as L-proline or 4-hydroxyproline, and modifying the existing pyrrolidine ring.[8][9][10][11] The second, and often more flexible, approach is the de novo construction of the pyrrolidine ring from acyclic precursors using asymmetric catalysis.[8][12] Key catalytic methods include:
-
1,3-Dipolar Cycloadditions: Reactions of azomethine ylides with alkenes are powerful for creating multiple stereocenters simultaneously.[2][3][4][13]
-
Organocatalysis: Proline and its derivatives (e.g., diarylprolinol silyl ethers) are excellent catalysts for Michael additions and aldol reactions that can lead to pyrrolidine precursors.[1][14][15]
-
Metal-Catalyzed Cycloadditions and Aminations: Transition metals like palladium, copper, and rhodium can catalyze various enantioselective cycloadditions and C-H amination reactions to form the pyrrolidine ring.[11][16][17][18]
Q3: How critical is the purity of my reagents and solvents?
A: Extremely critical. Asymmetric reactions are notoriously sensitive to impurities.[5][19] Trace amounts of water or oxygen can deactivate sensitive organometallic catalysts.[19] Impurities in the substrate can sometimes react competitively, leading to racemic byproducts.[5] Always use anhydrous, peroxide-free solvents (if required by the reaction chemistry) and ensure your substrates and reagents are of the highest possible purity.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Enantioselectivity or Diastereoselectivity (% ee or d.r.)
Low stereocontrol is the most frequent challenge in developing a stereoselective synthesis. The root cause often lies in a suboptimal interplay between the catalyst, substrate, and reaction conditions, which fails to create a sufficiently large energy difference between the diastereomeric transition states.
Q: My enantiomeric/diastereomeric ratio is poor. What are the likely causes and how can I fix it?
A: A systematic approach is essential. Investigate the following factors, preferably one at a time, to isolate the variable affecting your stereoselectivity.
1. Catalyst and Ligand Integrity
The chiral catalyst or ligand is the heart of the reaction; its structure and purity directly control the stereochemical outcome.
-
Plausible Cause: The catalyst may have decomposed, the chiral ligand may be impure, or you may be using the wrong catalyst-ligand combination for your specific substrate.[20]
-
Troubleshooting Steps:
-
Verify Catalyst/Ligand Purity: Use a freshly opened bottle of catalyst/ligand or repurify it if it has been stored for a long time. Confirm its enantiomeric purity if possible.
-
Screen Different Ligands: For metal-catalyzed reactions, the ligand structure is paramount. A small change can dramatically alter the chiral environment. It is advisable to screen a small library of related ligands (e.g., different phosphoramidites or BOX ligands).[16]
-
Optimize Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity.[19] High concentrations can lead to catalyst aggregation, forming less selective species, while low concentrations may not be sufficient to outcompete the non-catalyzed background reaction.
-
2. Reaction Temperature
Temperature has a profound effect on selectivity.
-
Plausible Cause: The reaction temperature may be too high. Higher temperatures can provide enough thermal energy to overcome the small activation energy difference between the two pathways leading to the different stereoisomers, thus eroding selectivity.[6][21]
-
Troubleshooting Steps:
-
Lower the Temperature: This is often the most effective way to enhance stereoselectivity. Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).
-
Monitor Reaction Time: Be aware that lowering the temperature will decrease the reaction rate, so you may need to extend the reaction time accordingly.
-
3. Solvent Effects
The solvent influences the reaction by solvating intermediates and transition states.
-
Plausible Cause: The solvent's polarity and coordinating ability can alter the conformation of the substrate-catalyst complex, affecting the facial selectivity of the reaction.[7][21][22]
-
Troubleshooting Steps:
-
Screen a Range of Solvents: Test a variety of anhydrous solvents with different polarities (e.g., toluene, dichloromethane, THF, diethyl ether).
-
Consider Solvent Polarity: As a general rule, non-polar solvents are often preferred in asymmetric catalysis as they are less likely to interfere with the subtle non-covalent interactions that govern stereoselection. However, some reactions show improved selectivity in polar solvents.[7]
-
The following table illustrates a typical solvent screening process for a hypothetical asymmetric reaction.
| Solvent | Dielectric Constant (ε) | % Yield | % ee |
| Toluene | 2.4 | 85% | 75% |
| Dichloromethane | 9.1 | 92% | 88% |
| Tetrahydrofuran (THF) | 7.5 | 78% | 62% |
| Hexane | 1.9 | 65% | 81% |
| Acetonitrile | 37.5 | 95% | 45% |
Data is illustrative and demonstrates the significant impact of solvent choice.
4. Substrate and Reagent Issues
-
Plausible Cause: The electronic or steric properties of your substrate may not be a good "match" for the chosen catalytic system.[20] Additionally, impurities in the substrate or reagents can interfere with the catalytic cycle.[19]
-
Troubleshooting Steps:
-
Check Substrate Purity: Repurify your starting material via chromatography, distillation, or recrystallization.
-
Modify Protecting Groups: In many cases, the protecting group on a nitrogen or oxygen atom can have a significant steric or electronic influence. For example, in cycloadditions involving imines, changing the N-protecting group (e.g., from Boc to Ts or Cbz) can drastically affect stereoselectivity.[16]
-
Issue 2: Low Reaction Yield or Incomplete Conversion
Q: My stereoselectivity is good, but the yield is very low. What should I investigate?
A: Low yield in an otherwise selective reaction often points to issues with catalyst activity, reaction conditions, or stability of the product.
-
Plausible Causes:
-
Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities, leading to its decomposition.[19]
-
Suboptimal Temperature/Time: The reaction may not have run long enough to reach completion, or the temperature may be too low, resulting in a very slow reaction rate. Conversely, high temperatures or prolonged reaction times can lead to product decomposition.[6]
-
Incorrect Stoichiometry: An incorrect ratio of reactants can leave starting material unreacted.
-
Side Reactions: The formation of significant byproducts can consume starting material and lower the yield of the desired product.
-
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: If using an air- or moisture-sensitive catalyst, employ rigorous Schlenk line or glovebox techniques. Use freshly distilled or commercially available anhydrous solvents.[5]
-
Monitor Reaction Progress: Use TLC or GC/LC-MS to monitor the reaction over time to determine the optimal reaction duration and to check for product decomposition.
-
Optimize Temperature: While lower temperatures often favor selectivity, they can hinder conversion. A careful balance must be found. It may be necessary to accept a slight decrease in selectivity for a significant gain in yield.
-
Check Reagent Stoichiometry: Carefully re-check the molar equivalents of all reagents. Sometimes, a slight excess of one reagent may be necessary to drive the reaction to completion.
-
Visualization of Troubleshooting & Reaction Logic
A structured approach is key to efficient problem-solving. The following workflow can guide your optimization efforts.
Caption: A logical workflow for troubleshooting stereoselective reactions.
To understand why these factors are so crucial, consider a simplified catalytic cycle for a 1,3-dipolar cycloaddition, where the chiral catalyst must precisely orchestrate the approach of the two reactants.
Caption: Simplified catalytic cycle for a stereoselective cycloaddition.
Experimental Protocols
Protocol 1: Systematic Screening of Reaction Conditions
This protocol outlines a parallel screening approach to efficiently identify optimal conditions.
-
Setup: In an inert atmosphere glovebox or using Schlenk techniques, arrange a series of reaction vials (e.g., in a multi-well reaction block).
-
Stock Solutions: Prepare stock solutions of the substrate, reagents, and catalyst in a suitable solvent. This ensures accurate and consistent dispensing into each vial.
-
Parameter Variation:
-
Temperature: Set up identical reactions in parallel at different temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C).[5]
-
Solvent: For a fixed temperature, set up identical reactions in a variety of anhydrous solvents (e.g., toluene, dichloromethane, THF, diethyl ether).[5]
-
Catalyst Loading: At the optimal temperature and solvent, set up identical reactions with varying catalyst concentrations (e.g., 0.5, 1, 2, 5 mol%).[5]
-
-
Reaction Execution: Initiate all reactions simultaneously by adding the final reagent. Stir for a predetermined time.
-
Analysis: Quench the reactions and prepare samples for analysis. Determine the yield and stereoselectivity (% ee or d.r.) for each reaction using your validated analytical method.
-
Evaluation: Compare the results to identify the conditions that provide the best balance of yield and stereoselectivity.
Protocol 2: Validation of a Chiral HPLC Method
Before troubleshooting your reaction, you must trust your data.
-
Column and Mobile Phase Selection: Choose a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and a mobile phase (typically a mixture of hexanes and isopropanol) based on literature precedents for similar compounds.
-
Resolution (Rs): Prepare a racemic sample of your product. Inject it and adjust the mobile phase composition to achieve baseline separation of the two enantiomer peaks. Aim for a resolution (Rs) value greater than 1.5.[5]
-
Accuracy: Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50). Analyze these standards and compare the measured % ee with the known values to confirm accuracy.[5]
-
Precision: Inject the same sample multiple times (e.g., n=6). The relative standard deviation (RSD) of the % ee values should be low, typically <2%.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 17. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrolidine synthesis [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Chiral Purity Assessment of (R)-1-Boc-3-carboxymethoxy-pyrrolidine by HPLC
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very basis of its biological function and safety profile. (R)-1-Boc-3-carboxymethoxy-pyrrolidine is a key chiral building block whose enantiomeric purity is critical for the synthesis of targeted therapeutics. Ensuring this purity demands analytical methods that are not only accurate and precise but also robust and fit for purpose.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for the chiral purity assessment of this compound, alongside alternative and orthogonal techniques. We will delve into the causality behind methodological choices, present detailed protocols, and offer a comparative framework to empower researchers, scientists, and drug development professionals in making informed analytical decisions.
The Cornerstone Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separations due to its high resolution, reproducibility, and the wide availability of specialized chiral stationary phases (CSPs).[1][2] The fundamental principle lies in the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.[3]
The "Why": Strategic Method Development
The success of a chiral HPLC separation hinges on the logical selection of the column and mobile phase. For a molecule like this compound, which possesses a carboxylic acid group, certain strategic choices are paramount.
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most widely used and successful for a broad range of chiral compounds, including those with acidic functionalities.[4][5] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are effective for resolving pyrrolidine derivatives.[3] An alternative for acidic compounds is an anion-exchange type CSP, which operates on the principle of ionic exchange between the analyte and the chiral selector.[4][6] For this guide, we focus on a polysaccharide-based approach due to its versatility.
-
Mobile Phase Selection: The presence of a carboxylic acid group dictates the need for a mobile phase additive to control its ionization state. A small percentage of an acid, such as trifluoroacetic acid (TFA), is typically added to the mobile phase.[7] This suppresses the deprotonation of the analyte's carboxyl group, leading to sharper peaks and more reproducible retention times. A normal-phase system (e.g., Hexane/Ethanol) is often a robust starting point for compounds with the polarity of our target molecule.[1][8]
Workflow for Chiral Purity Assessment by HPLC
Caption: Workflow for HPLC-based chiral purity assessment.
Detailed Experimental Protocol: Chiral HPLC
This protocol is a robust starting point for the analysis of this compound.
1. Instrumentation & Materials:
-
HPLC system with isocratic pump and UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar phase, 250 x 4.6 mm, 5 µm.
-
(R,S)-1-Boc-3-carboxymethoxy-pyrrolidine racemic standard.
-
HPLC-grade solvents: n-Hexane, Ethanol, Trifluoroacetic Acid (TFA).
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Preparation: Prepare a 1.0 mg/mL solution of the racemic standard in the mobile phase. This is crucial for confirming the elution order and calculating the resolution.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the (R)-enantiomer test sample in the mobile phase.
4. System Suitability & Analysis:
-
Inject the racemic standard. The system is deemed suitable if the resolution between the two enantiomer peaks is ≥ 1.5.
-
Inject the test sample.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the racemate injection.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
5. Validation Principles:
-
This method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) for the undesired (S)-enantiomer.[9][10] The LOQ should be at or below the required reporting threshold for the impurity.
Comparative Guide: HPLC vs. Alternative Technologies
While HPLC is a powerful tool, other techniques offer distinct advantages in specific contexts. The choice of method depends on factors like required throughput, solvent consumption concerns, and the need for orthogonal verification.[1]
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC | Chiral CE | NMR with Chiral Solvating Agents |
| Principle | Differential partitioning with a solid CSP. | Differential partitioning using a supercritical fluid mobile phase.[11] | Differential electrophoretic mobility in the presence of a chiral selector in the buffer.[12] | Formation of transient diastereomeric complexes causing chemical shift non-equivalence.[13][14] |
| Speed | Moderate (Typical run time: 10-30 min).[1] | Very Fast (Typical run time: < 10 min).[15][16] | Fast to Moderate. | Slow (Primarily for structural confirmation). |
| Resolution | Excellent | Excellent, often superior to HPLC.[15] | Very High Efficiency. | Low; not a separation technique. |
| Solvent Usage | High (Organic solvents like hexane). | Low (Primarily uses CO2, a "green" solvent).[17] | Very Low (Aqueous buffers). | Standard NMR solvents (deuterated). |
| Sensitivity | Good (UV detection). | Good (UV, MS detection). | Can be lower; requires sensitive detectors. | Low ; requires higher concentrations. |
| Best For | Robust, routine QC; method development. | High-throughput screening, preparative separations. | Very small sample volumes, complex matrices. | Orthogonal confirmation, absolute configuration studies.[13] |
In-Depth Look at the Alternatives
1. Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Champion
SFC is a powerful alternative that uses supercritical CO2 as the primary mobile phase.[17] The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates and faster separations than HPLC without sacrificing resolution.[15][16] For laboratories focused on high-throughput screening or green chemistry initiatives, SFC is often the superior choice. The same polysaccharide-based columns used in HPLC can typically be used in SFC, simplifying method transfer.[15]
2. Chiral Capillary Electrophoresis (CE): The High-Efficiency Specialist
CE separates molecules based on their electrophoretic mobility in a capillary filled with a buffer. For chiral separations, a chiral selector (e.g., a cyclodextrin) is added to this buffer.[12] CE offers extremely high separation efficiency and consumes minuscule amounts of sample and solvent. However, it can be less robust than HPLC and may present challenges in terms of sensitivity and reproducibility for routine QC applications.[18]
3. NMR with Chiral Solvating Agents (CSAs): The Orthogonal Confirmer
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess without physical separation.[13] This is achieved by adding a chiral solvating agent (CSA) to the NMR sample.[19][20] The CSA forms non-covalent, transient diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to appear at slightly different chemical shifts (i.e., they become diastereotopic).[14] By integrating these distinct signals, the enantiomeric ratio can be calculated. While not suitable for trace-level impurity detection, it is an invaluable orthogonal method for confirming the results of a primary chromatographic technique.
Conclusion: Selecting the Right Tool for the Job
For the routine, high-precision chiral purity assessment of This compound , Chiral HPLC remains the most reliable and well-established method. Its robustness, high-resolution capabilities, and the vast library of available chiral stationary phases make it the cornerstone of quality control in pharmaceutical development.
However, a modern analytical laboratory should leverage a multi-faceted approach. Chiral SFC presents a compelling, greener, and faster alternative for high-throughput environments. For situations requiring orthogonal confirmation or when chromatographic methods fail, NMR with a chiral solvating agent provides an excellent, non-separative verification of enantiomeric purity. The ultimate choice should be guided by a clear understanding of the project's specific needs, balancing speed, cost, solvent usage, and the required level of validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral chromatography – Chiralpedia [chiralpedia.com]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. chiraltech.com [chiraltech.com]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. mdpi.com [mdpi.com]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arpi.unipi.it [arpi.unipi.it]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Enantiomeric Excess Determination of (R)-1-Boc-3-carboxymethoxy-pyrrolidine
For researchers, scientists, and drug development professionals, the precise quantification of enantiomeric excess (ee) is a cornerstone of chiral compound synthesis and quality control. The biological activity of a pharmaceutical agent is often confined to a single enantiomer, with its counterpart potentially being inactive or eliciting undesirable effects. This guide provides an in-depth, objective comparison of two primary analytical techniques for determining the enantiomeric excess of (R)-1-Boc-3-carboxymethoxy-pyrrolidine: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy . We will explore the fundamental principles, present detailed experimental protocols, and offer a head-to-head comparison of performance metrics to empower you in selecting the optimal method for your laboratory's needs.
The Analytical Challenge: Differentiating Mirror Images
This compound is a chiral building block whose stereochemical integrity is critical for its intended application. Enantiomers possess identical physical properties in an achiral environment, making their separation and quantification a non-trivial task. The methods discussed herein create a chiral environment, forcing the enantiomers to interact differently, which allows for their distinction and measurement.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is frequently considered the gold standard for its high resolving power and accuracy in ee determination.[1][2] The technique achieves separation based on the differential, transient interactions between the enantiomers and a chiral stationary phase (CSP) packed within the column.[3]
Principle of Separation
As the mobile phase carries the enantiomeric mixture through the column, one enantiomer forms more stable diastereomeric complexes with the CSP than the other. This stronger interaction causes it to be retained longer on the column, resulting in different elution times. A detector (typically UV) measures the concentration of each enantiomer as it elutes, producing a chromatogram with two distinct peaks. The area under each peak is directly proportional to the concentration of the corresponding enantiomer.
Experimental Protocols
Two primary HPLC strategies can be employed: direct separation on a chiral column or indirect separation on an achiral column after derivatization.
Protocol 1: Direct Chiral HPLC
This is the most straightforward approach, relying on a specialized chiral column.
-
Column Selection: Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® or Chiralcel® series), are highly effective for separating a wide range of chiral compounds, including N-Boc protected pyrrolidines.[2][4]
-
Sample Preparation: Dissolve an accurately weighed sample of 1-Boc-3-carboxymethoxy-pyrrolidine in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape for carboxylic acids. A typical starting ratio is 90:10 (v/v) n-Hexane/IPA + 0.1% TFA. This ratio must be optimized to achieve baseline separation (Resolution Rₛ > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject a racemic standard to identify the retention times of the (R)- and (S)-enantiomers.
-
Inject the analytical sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
-
Protocol 2: Indirect HPLC via Chiral Derivatization
This method involves reacting the carboxylic acid with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard, less expensive achiral column (e.g., C18).[5]
-
Derivatization Reaction:
-
In a vial, dissolve the 1-Boc-3-carboxymethoxy-pyrrolidine sample (1 equivalent).
-
Add a chiral amine, such as (S)-(-)-α-methylbenzylamine (1.1 equivalents), and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in an aprotic solvent (e.g., Dichloromethane).
-
Allow the reaction to proceed to completion to form stable diastereomeric amides.
-
-
Sample Preparation: Quench the reaction and filter to remove byproducts. Dilute the resulting solution with the mobile phase.
-
HPLC Conditions:
-
Column: Standard reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% Formic Acid).
-
Analysis: Proceed with analysis and ee calculation as described for the direct method.
-
Caption: HPLC workflows for enantiomeric excess determination.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful, rapid alternative for ee determination.[1] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary must be added to the NMR tube to induce a chemical shift difference (Δδ) between the signals of the two enantiomers.
Principle of Differentiation
This differentiation is achieved by converting the enantiomeric pair into diastereomers (either covalently or non-covalently), which are distinct chemical entities and thus exhibit different NMR spectra.
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA, forming a stable mixture of diastereomers. This is analogous to the indirect HPLC method but analyzed by NMR.[6][7]
-
Chiral Solvating Agents (CSAs): The analyte and an enantiomerically pure CSA form transient, non-covalent diastereomeric complexes through interactions like hydrogen bonding.[8] This equilibrium results in separate, population-averaged signals for each enantiomer, with the advantage of being non-destructive and requiring no sample modification. For carboxylic acids, chiral amino alcohols are effective CSAs.[9]
Experimental Protocols
Protocol 3: Determination using a Chiral Solvating Agent (CSA)
This non-destructive method is often preferred for its simplicity and speed.
-
Sample Preparation:
-
Accurately weigh the this compound sample (~5-10 mg) and dissolve it in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add an enantiomerically pure CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a BINOL-based amino alcohol, to the tube.[2][9] The optimal molar ratio of analyte to CSA (typically from 1:1 to 1:5) may require optimization to maximize the chemical shift difference (ΔΔδ) between enantiomeric signals.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended).
-
Data Analysis:
-
Identify a well-resolved proton signal in the analyte that splits into two distinct signals upon addition of the CSA (e.g., the proton alpha to the carboxyl group).
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess using the ratio of the integrals: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
-
Protocol 4: Determination using a Chiral Derivatizing Agent (CDA)
This method forms stable diastereomers, often resulting in larger and more easily quantifiable signal separation.
-
Derivatization Reaction: React the carboxylic acid sample with an enantiomerically pure chiral alcohol (e.g., (R)-2-butanol) in the presence of a coupling agent to form diastereomeric esters.[5] Ensure the reaction goes to completion to avoid kinetic resolution effects.
-
Sample Preparation: Work up the reaction to isolate the diastereomeric products and dissolve the purified mixture in a deuterated solvent.
-
NMR Analysis: Acquire a ¹H NMR spectrum. Identify and integrate the distinct signals corresponding to each diastereomer to calculate the ee, which directly reflects the ee of the original sample.
Caption: NMR workflows for enantiomeric excess determination.
Head-to-Head Performance Comparison
The choice between Chiral HPLC and NMR depends heavily on the specific analytical requirements, available instrumentation, and desired throughput.[3]
| Feature | Chiral HPLC | NMR Spectroscopy with Chiral Auxiliary |
| Principle | Physical separation of enantiomers based on differential interaction with a Chiral Stationary Phase (CSP). | Formation of transient (CSA) or stable (CDA) diastereomers leading to distinct NMR signals for each enantiomer.[1] |
| Sample Prep | Simple dissolution in mobile phase (direct) or chemical derivatization (indirect). | Simple mixing with CSA or chemical derivatization for CDA.[1] |
| Analysis Time | 15-60 minutes per sample, plus method development time.[3] | 5-15 minutes per sample (after any required derivatization).[1][3] |
| Sensitivity | High (LOD/LOQ in µg/mL range). Excellent for detecting trace impurities.[1] | Generally lower than chromatography. Requires mg-scale sample quantities. |
| Resolution | Excellent baseline resolution (Rₛ > 1.5) is often achievable with proper method development. | Dependent on the choice of auxiliary and NMR field strength. Signal overlap can be an issue. |
| Solvent Use | High (>15 mL of organic solvent per sample).[10] | Low (~0.6 mL of deuterated solvent per sample).[3][10] |
| Nature of Test | Destructive (sample is consumed). | Non-destructive (sample can be recovered, especially with CSAs).[1] |
| Throughput | Lower; method development can be time-consuming.[3] | Higher; well-suited for rapid screening of multiple samples.[3] |
| Quantitation | Highly accurate and precise, considered a gold-standard validation technique. | Good accuracy, but can be limited by signal-to-noise, resolution, and integration accuracy. |
Expertise-Driven Insights: Making the Right Choice
Chiral HPLC is the method of choice when:
-
High accuracy and sensitivity are paramount. For final product release, quality control, and regulatory filings, the resolving power and validated nature of HPLC are indispensable.
-
Detecting trace enantiomeric impurities is critical to product safety and efficacy.
-
A robust, validated method is required for routine analysis by multiple users.
NMR spectroscopy is the superior option for:
-
High-throughput screening (HTS) and reaction monitoring, where speed is more critical than ultimate accuracy.[10]
-
Rapid confirmation of enantioselectivity during process development or catalyst screening.
-
Situations where sample is limited , as the non-destructive CSA method allows for sample recovery.
-
Laboratories prioritizing "green chemistry" principles , due to its significantly lower solvent consumption.[10]
Conclusion and Authoritative Recommendation
Both Chiral HPLC and NMR spectroscopy are powerful, reliable techniques for the determination of enantiomeric excess for this compound. There is no single "best" method; rather, the optimal choice is dictated by the analytical context.
For rigorous, quantitative validation of enantiomeric purity, Chiral HPLC remains the authoritative standard due to its superior sensitivity and resolution. However, for rapid process checks, reaction optimization, and high-throughput applications, NMR with a chiral solvating agent provides an invaluable tool that is faster, less resource-intensive, and non-destructive.
For a comprehensive quality assessment and unequivocal validation, a dual approach is highly recommended. A rapid screen by NMR can provide immediate feedback during synthesis, followed by a more rigorous and precise final analysis by chiral HPLC. This synergistic use of both techniques provides the highest degree of confidence in your results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to (R)- and (S)-1-Boc-3-carboxymethoxy-pyrrolidine: A Comparative Analysis for Drug Discovery
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of biological function. Many therapeutic agents are chiral, existing as enantiomers—molecules that are non-superimposable mirror images of each other. While they share identical physical and chemical properties in an achiral environment, their interactions with the chiral machinery of the human body—receptors, enzymes, and other proteins—can differ dramatically.[1][2][3]
The classic, tragic example of thalidomide, where the (R)-enantiomer provided sedative effects while the (S)-enantiomer was teratogenic, serves as a stark reminder of this principle.[2] Consequently, regulatory bodies like the FDA now mandate the individual characterization of each enantiomer in a chiral drug candidate.[4] This guide focuses on (R)- and (S)-1-Boc-3-carboxymethoxy-pyrrolidine, two such enantiomers. As versatile chiral building blocks, their pyrrolidine core is a prevalent motif in numerous FDA-approved drugs and bioactive compounds.[5][6][7][8]
This document provides a comprehensive framework for comparing these enantiomers, from analytical differentiation to the rationale behind evaluating their distinct biological activities. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the scientific integrity of your research.
Physicochemical Properties and Structural Significance
(R)- and (S)-1-Boc-3-carboxymethoxy-pyrrolidine are derivatives of proline, an essential amino acid, featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxymethoxy sidechain. The Boc group enhances solubility in organic solvents and prevents unwanted reactions of the secondary amine, making it a stable intermediate for multi-step synthesis.[9][10] The carboxymethoxy group provides a handle for further functionalization or can act as a key pharmacophoric element, potentially mimicking a carboxylic acid-containing amino acid residue to interact with a biological target.
The core difference lies in the stereochemistry at the C3 position of the pyrrolidine ring. This single chiral center dictates the spatial orientation of the carboxymethoxy group, which can profoundly influence how the molecule fits into a chiral binding pocket of a target protein.
Hypothesized Biological Differentiation
Based on established pharmacological principles, the differential spatial arrangement of the carboxymethoxy group could lead to several distinct outcomes:
-
Eutomer vs. Distomer: One enantiomer (the eutomer) may bind to the target receptor with high affinity and elicit the desired therapeutic effect, while the other (the distomer) may be significantly less active or completely inactive.[1] For instance, (S)-ibuprofen is over 100-fold more potent as a cyclo-oxygenase inhibitor than its (R)-counterpart.[11][12]
-
Different Pharmacological Profile: The distomer may bind to an entirely different receptor, leading to off-target effects or even separate therapeutic benefits. The enantiomers of propoxyphene, for example, have distinct analgesic and antitussive properties.[2]
-
Antagonistic Effects: The distomer could act as an antagonist at the same receptor, counteracting the effect of the active enantiomer.[11]
-
Stereoselective Metabolism: The enantiomers may be metabolized at different rates by chiral enzymes (e.g., Cytochrome P450s), leading to different pharmacokinetic profiles and potential drug-drug interactions.[1][11]
This necessitates a robust analytical and biological characterization of each enantiomer, which we will detail in the following sections.
Part 1: Analytical Separation and Identification
The first critical step is to separate the enantiomers and confirm their absolute configuration and enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) spectroscopy are the gold-standard techniques for this purpose.
Experimental Protocol 1: Chiral HPLC for Enantiomeric Separation
Rationale: Chiral HPLC utilizes a stationary phase that is itself chiral. This creates a transient diastereomeric interaction between the stationary phase and the individual enantiomers, causing them to travel through the column at different rates and thus enabling their separation. The choice of a polysaccharide-based column like Chiralpak-IC is common for robust separation of N-Boc protected compounds.[13]
Methodology:
-
Column: Chiralpak-IC3 (3 µm, 4.6 x 250 mm) or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropyl Alcohol (IPA) with a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) to improve peak shape for the carboxylic acid moiety. A typical starting ratio is 95:5 (n-Hexane:IPA) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210-220 nm (for the carbamate and carboxyl groups).
-
Sample Preparation: Dissolve a small amount of the racemic mixture (approx. 1 mg/mL) in the mobile phase. Inject 5-10 µL.
-
Analysis: The two enantiomers should elute as distinct peaks. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
Caption: A generalized workflow for the comparative biological evaluation of enantiomers.
Conclusion and Forward Outlook
The rigorous, separate evaluation of (R)- and (S)-1-Boc-3-carboxymethoxy-pyrrolidine is not merely an academic exercise but a critical step in drug development. Chirality is a key factor that can differentiate a successful therapeutic agent from one with undesirable side effects or poor efficacy. [1][2][3] This guide has provided the foundational principles and actionable protocols for the analytical separation and comparative biological evaluation of these chiral building blocks. By employing robust methods like chiral HPLC and CD spectroscopy, researchers can ensure the enantiomeric purity of their compounds. Subsequent head-to-head biological assays will then illuminate the stereospecific pharmacology, enabling an informed decision on which enantiomer to advance as a potential drug candidate. This systematic approach embodies the principles of modern, safety-conscious drug design and is essential for any research program utilizing chiral molecules.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Stereochemistry in Pharmaceuticals: Beyond the shape of the pill | Stereochemistry [blogs.ntu.edu.sg]
- 3. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 4. jascoinc.com [jascoinc.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. nps.org.au [nps.org.au]
- 12. Pharmacological differences between R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Fold: A Comparative Guide to the Conformational Analysis of Constrained Peptides
In the landscape of modern drug discovery and development, constrained peptides have emerged as a compelling modality, bridging the gap between small molecules and large biologics. Their enhanced stability, target affinity, and specificity are direct consequences of their three-dimensional structure.[1][2] The introduction of non-natural or modified amino acids, cyclization, or stapling strategies reduces the inherent flexibility of the peptide backbone, pre-organizing the molecule into a bioactive conformation.[1][2] Consequently, a thorough understanding of their conformational landscape is not merely academic—it is a critical prerequisite for rational design and optimization.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the principal experimental and computational techniques used to elucidate the conformation of these unique molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear-eyed comparison to guide your selection of the most appropriate analytical strategy.
The Central Challenge: Defining a Limited Conformational Space
Unlike their linear counterparts that may exist as a vast ensemble of structures, constrained peptides are designed to favor a specific, limited set of conformations. The primary goal of analysis is to define this preferred structure or small family of structures. The choice of analytical technique is therefore dictated by the specific questions being asked: Are we seeking a static, high-resolution snapshot? Do we need to understand the residual dynamics in solution? Or are we trying to predict the structure in silico before committing to synthesis?
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution
NMR spectroscopy is arguably the most powerful tool for determining the three-dimensional structure of peptides in a solution state that mimics their physiological environment.[3][4] This is crucial, as the conformation in solution is often the one relevant for biological activity.
Expertise & Causality: Why NMR for Constrained Peptides?
For constrained peptides, which often have well-defined structures, NMR can provide a wealth of information.[5] The key is to use a suite of experiments to generate a set of structural restraints (distances and angles) that are then used to calculate a family of structures consistent with the data.
-
Through-Space Correlations (NOE/ROE): The Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) are distance-dependent effects between protons that are close in space (< ~5 Å). For constrained peptides, which often tumble in a regime where NOE signals can be weak or zero, ROESY experiments are often the more robust choice.
-
Through-Bond Correlations (COSY/TOCSY): These experiments identify protons that are coupled through chemical bonds, allowing for the assignment of individual amino acid "spin systems."[6]
-
Dihedral Angle Restraints: J-coupling constants, particularly the ³J(HN,Hα) coupling, can be related to the backbone dihedral angle φ via the Karplus equation, providing crucial information about the peptide backbone geometry.
Experimental Protocol: A Self-Validating NMR Workflow
-
Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. The choice of solvent can be critical, as it can influence peptide conformation.
-
Initial 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity, concentration, and signal dispersion. Well-dispersed signals are a good indicator of a structured peptide.
-
Resonance Assignment (2D TOCSY & NOESY/ROESY):
-
Acquire a 2D TOCSY spectrum to identify the complete spin system for each amino acid.[5]
-
Acquire a 2D NOESY or ROESY spectrum. Using the assignments from the TOCSY, perform a sequential walk (dαN(i, i+1) NOEs) to link the amino acids in the correct order.
-
-
Restraint Generation:
-
Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectrum. Calibrate the volumes against a known distance (e.g., a geminal proton pair) to classify restraints as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å).
-
Angle Restraints: Measure ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum. Use the Karplus equation to derive φ angle restraints.
-
-
Structure Calculation: Use a software package like CYANA, XPLOR-NIH, or CNS to calculate an ensemble of structures that satisfy the experimental restraints.[7]
-
Validation: The quality of the final ensemble is self-validated by checking for low restraint violation energies and good convergence (low root-mean-square deviation (RMSD) among the lowest energy structures).[7]
X-Ray Crystallography: The Atomic Resolution Snapshot
X-ray crystallography provides unparalleled, high-resolution detail of a molecule's conformation in the solid state.[8][9] While it is a powerful technique, it is contingent on the ability to grow well-ordered crystals, which can be a significant bottleneck.[9][10][11]
Expertise & Causality: When to Choose Crystallography?
Crystallography is the method of choice when an atomic-resolution structure is required and can be particularly powerful for understanding how a constrained peptide interacts with its target protein.[12] For constrained peptides, their inherent rigidity can sometimes facilitate crystallization compared to their flexible linear counterparts. The resulting electron density map provides an unambiguous view of the peptide's conformation and packing in the crystal lattice.[9]
Experimental Protocol: A Self-Validating Crystallography Workflow
-
Crystallization Screening: Use commercially available screens to test a wide range of precipitants, buffers, and additives to find initial crystallization "hits." This is often a trial-and-error process.[10]
-
Crystal Optimization: Refine the initial hit conditions by varying concentrations, temperature, and other parameters to grow larger, single crystals suitable for diffraction.
-
Data Collection: Mount a single crystal and expose it to a focused beam of X-rays, typically at a synchrotron source.[9] Collect the diffraction pattern as the crystal is rotated.
-
Data Processing & Phasing: Integrate the diffraction spot intensities and solve the "phase problem" to calculate an initial electron density map. For peptides, direct methods or the incorporation of a heavy atom can be used for phasing.[8]
-
Model Building and Refinement: Build an atomic model of the peptide into the electron density map.[9] Refine the model against the experimental data to improve its fit and geometry.
-
Validation: The final structure is validated using metrics like R-factor and R-free, which measure the agreement between the model and the diffraction data. The Ramachandran plot is used to assess the geometric quality of the peptide backbone.
Circular Dichroism (CD) Spectroscopy: A Rapid Look at Secondary Structure
Circular Dichroism (CD) is a spectroscopic technique that is highly sensitive to the secondary structure of peptides.[13][14][15] It measures the differential absorption of left- and right-circularly polarized light.[16] While it does not provide atomic-resolution information, it is an invaluable tool for rapid, qualitative assessment.
Expertise & Causality: The Role of CD Spectroscopy
CD is an excellent first-pass technique. It can quickly confirm whether a constrained peptide is adopting the intended secondary structure (e.g., an α-helix or β-sheet). It is also powerful for studying conformational changes as a function of environment (e.g., temperature, pH, or addition of a binding partner).[15][17]
-
α-Helices: Show characteristic negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.[15]
-
β-Sheets: Display a negative band around 215-218 nm and a positive band near 195 nm.[15][17]
-
Random Coil: Characterized by a strong negative band near 198 nm.[14]
Experimental Protocol: A Self-Validating CD Workflow
-
Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1 mg/mL) in a suitable buffer (e.g., phosphate buffer).[14] The buffer itself must not have a significant CD signal in the far-UV region.
-
Blank Measurement: Acquire a spectrum of the buffer alone to use for baseline correction.
-
Sample Measurement: Acquire the CD spectrum of the peptide sample in the far-UV range (e.g., 190-250 nm).[15]
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data from ellipticity (mdeg) to mean residue ellipticity ([θ]) to normalize for concentration and path length.
-
Deconvolution (Validation): Use deconvolution algorithms (e.g., CONTINLL available via web servers) to estimate the percentage of each secondary structure type.[17] The consistency of these estimates across different algorithms provides a self-validation check.
Computational Methods: Prediction and Dynamic Insight
Computational modeling, particularly Molecular Dynamics (MD) simulations, complements experimental techniques by providing insights into the dynamic behavior of peptides and by helping to refine experimental structures.[18][19]
Expertise & Causality: The Power of Simulation
MD simulations model the movements of atoms over time by solving Newton's equations of motion. For constrained peptides, MD can:
-
Explore the conformational space accessible to the peptide, revealing minor conformational states.[18]
-
Assess the stability of an experimentally determined structure.
-
Provide a dynamic picture that can help interpret ambiguous NMR data.[20][21]
-
Test hypotheses about the effect of specific constraining elements before synthesis.
Quantum Mechanics (QM) calculations can provide highly accurate energies for different conformations but are computationally expensive.[22][23] They are often used on smaller fragments or for refining the force field parameters used in MD simulations.[23]
Workflow: A Self-Validating MD Simulation
-
System Setup: Start with an initial peptide structure (from NMR, crystallography, or a built model). Place it in a simulation box with an explicit solvent model (e.g., TIP3P water).
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature and equilibrate the pressure while restraining the peptide. This allows the solvent to relax around the peptide.
-
Production Run: Remove the restraints and run the simulation for a desired length of time (nanoseconds to microseconds).
-
Trajectory Analysis: Analyze the trajectory to understand the peptide's conformational behavior. Key analyses include RMSD to check for stability, Ramachandran plots, and clustering to identify representative conformations.
-
Convergence (Validation): A key self-validation step is to ensure the simulation has converged, meaning it has sampled the relevant conformational space sufficiently. This can be checked by running longer simulations or multiple independent simulations from different starting velocities to see if they converge to the same conformational ensemble.[24]
Comparative Analysis: Choosing the Right Tool
| Technique | Information Obtained | Sample Requirements | Resolution | Dynamics | Strengths | Limitations |
| NMR Spectroscopy | 3D structure in solution, dynamics on ps-ms timescale | Soluble, ~1-5 mg | Medium-High (Atomic) | Yes | Provides solution-state structure, captures dynamics | Size limitations (~30-40 kDa), requires isotopic labeling for larger systems, can be complex to analyze |
| X-Ray Crystallography | Static 3D structure in solid state | Crystalline, <1 mg | Very High (Atomic) | No | Unambiguous atomic detail, no size limit | Crystal growth is a major bottleneck, solid-state may not reflect solution conformation |
| Circular Dichroism | Secondary structure content (% helix, sheet, etc.) | Soluble, ~0.1 mg | Low (Global) | Yes (via thermal/chemical melts) | Rapid, low sample consumption, good for screening and stability studies | Provides no atomic detail or tertiary structure information |
| Molecular Dynamics | Conformational ensemble, dynamics on ns-µs timescale | In silico | Atomic | Yes | Provides dynamic view, can explore conformations not easily seen experimentally | Computationally expensive, accuracy is dependent on the force field used |
| Quantum Mechanics | Highly accurate single-point energies, bond properties | In silico | Electronic | No | Most accurate energy calculations | Extremely computationally expensive, limited to small systems or fragments |
Integrated Workflow for Comprehensive Analysis
The most powerful approach often involves an integrated strategy, where the strengths of one technique compensate for the weaknesses of another.
Caption: Integrated workflow for peptide conformational analysis.
Case Study: The Impact of α-Aminoisobutyric Acid (Aib)
A classic example of a constrained amino acid is α-aminoisobutyric acid (Aib), which contains a gem-dimethyl group at the α-carbon.[25] This steric bulk severely restricts the Ramachandran space available to Aib, strongly promoting helical conformations (both 3₁₀- and α-helices).[25][26] Studies integrating CD, NMR, and X-ray crystallography have shown that even a single Aib residue can induce helical turns in short peptides, and Aib-rich sequences robustly form stable helices.[27][28][29] MD simulations further corroborate these findings, showing that Aib residues predominantly sample the helical regions of the Ramachandran plot.[27]
Caption: Effect of Aib constraint on conformational preference.
Conclusion
The conformational analysis of constrained peptides is a multi-faceted challenge that requires a thoughtful, integrated approach. There is no single "best" method; rather, the optimal strategy is a synergy of techniques. Rapid screening with CD spectroscopy, detailed solution-state analysis by NMR, atomic-resolution snapshots from X-ray crystallography, and dynamic insights from MD simulations together provide a comprehensive picture. By understanding the principles, strengths, and limitations of each method, researchers can confidently navigate the conformational landscape of these promising therapeutic molecules and accelerate the journey from rational design to clinical application.[30][31][32][33]
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 12. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ethz.ch [ethz.ch]
- 20. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Peptide bond distortions from planarity: new insights from quantum mechanical calculations and peptide/protein crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. lifetein.com [lifetein.com]
- 26. Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. II. A model for the 3(10)/alpha-helix transition with composition and sequence sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 31. Macrocyclics and Constrained Peptides - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 32. researchgate.net [researchgate.net]
- 33. Constrained Peptides and Macrocyclics - Discovery On Target [discoveryontarget.com]
A Senior Application Scientist's Guide to the Structural Elucidation of (R)-1-Boc-3-carboxymethoxy-pyrrolidine Derivatives: A Comparative Analysis
Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
To the dedicated researchers, scientists, and drug development professionals who are shaping the future of medicine, the pyrrolidine ring is a familiar and invaluable scaffold. This five-membered nitrogen-containing heterocycle is a cornerstone in medicinal chemistry, prized for its conformational rigidity, stereochemical complexity, and its ability to engage in crucial hydrogen bonding interactions.[1] These features make it a privileged structure in a multitude of pharmacologically active compounds, from antiviral and antibacterial agents to central nervous system-targeting drugs.
The specific focus of this guide, (R)-1-Boc-3-carboxymethoxy-pyrrolidine and its derivatives, represents a class of chiral building blocks with significant potential. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom, while the carboxymethoxy substituent at the C-3 position provides a versatile handle for further synthetic modifications. The stereochemistry at the C-3 position is often critical for biological activity, making precise structural confirmation an absolute necessity.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these valuable compounds, with a primary focus on single-crystal X-ray crystallography. We will explore the causality behind experimental choices and provide a framework for selecting the most appropriate analytical strategy for your research needs.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement of a molecule. It provides a detailed and unambiguous picture of bond lengths, bond angles, and the overall conformation in the solid state. For chiral molecules like this compound derivatives, X-ray crystallography offers definitive proof of the absolute stereochemistry.
While a publicly available crystal structure for the exact title compound is not available, we can use a closely related analogue, (R)-1-Boc-3-pyrrolidinecarboxylic acid , as an exemplary case study. The substitution of a carboxymethoxy group for a carboxylic acid at the C-3 position results in a molecule with very similar steric and electronic properties, making it an excellent proxy for understanding the crystallographic behavior of this class of compounds.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following protocol outlines the key steps, emphasizing the rationale behind each stage.
Step 1: Crystallization - The Art and Science of Single Crystal Growth
The prerequisite for any SCXRD experiment is a high-quality single crystal. This is often the most challenging and empirical step.
-
Objective: To grow well-ordered, single crystals of sufficient size and quality for diffraction.
-
Materials:
-
Purified this compound derivative (or its analogue).
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane).
-
Small glass vials or a crystallization plate.
-
-
Protocol:
-
Solvent Screening: Dissolve a small amount of the compound in a range of solvents to assess solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C).
-
Step 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a diffractometer to collect the diffraction data.
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
Protocol:
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection Strategy: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.
-
Step 3: Structure Solution and Refinement - From Data to a 3D Model
The processed data is then used to solve and refine the crystal structure.
-
Objective: To determine the atomic positions and refine the structural model to best fit the experimental data.
-
Software: Specialized crystallographic software (e.g., SHELXS, SHELXL, Olex2).
-
Protocol:
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.
-
Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any unusual geometric features.
-
Workflow for Single-Crystal X-ray Crystallography
Caption: A generalized workflow for determining a molecular structure using single-crystal X-ray crystallography.
Part 2: Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, it is not always feasible or necessary. Other analytical techniques can provide valuable, often complementary, information about the structure, purity, and conformation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for characterizing organic molecules in solution. It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C).
-
¹H NMR: Confirms the presence of the Boc group (a characteristic singlet at ~1.4-1.5 ppm integrating to 9 protons) and the protons of the pyrrolidine ring and the carboxymethoxy group.[2] The coupling patterns of the pyrrolidine protons can provide insights into the ring's conformation in solution.
-
¹³C NMR: Confirms the number of unique carbon atoms and the presence of the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons (~28 ppm).[2]
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid-state | Solution-state |
| Information | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry | Connectivity, chemical environment, solution conformation |
| Sample Req. | Single crystal | Soluble, pure sample |
| Throughput | Low | High |
| Ambiguity | Unambiguous structure | Can be ambiguous for complex stereoisomers without advanced techniques |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
-
Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination.
-
Fragmentation Analysis: The Boc group exhibits characteristic fragmentation patterns, such as the loss of isobutylene (a neutral loss of 56 Da) or the entire Boc group (a loss of 100 Da).[3][4] The observation of the tert-butyl cation at m/z 57 is also a strong indicator of the Boc group's presence.[3][4]
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Information | Complete 3D structure | Molecular weight, elemental composition, fragmentation patterns |
| Sensitivity | Requires mg of crystalline material | High (ng to pg) |
| Stereochem. | Absolute | Generally no stereochemical information |
| Application | Definitive structure elucidation | Purity assessment, reaction monitoring, molecular weight confirmation |
Computational Modeling
Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the conformational preferences of the pyrrolidine ring. The five-membered ring is not planar and exists in a dynamic equilibrium between various "puckered" conformations, typically described as "envelope" and "twist" forms.[5][6]
-
Conformational Analysis: Computational models can predict the relative energies of different ring puckers and the influence of substituents on this equilibrium.[5][6] This information is highly complementary to both X-ray (solid-state) and NMR (solution-state) data.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Computational Modeling |
| Nature | Experimental | Theoretical |
| Output | A single, experimentally determined conformation | Predicted ensemble of low-energy conformations |
| Cost/Time | High/Slow | Low/Fast |
| Validation | Self-validating | Requires experimental validation |
Decision-Making Framework for Structural Analysis
Caption: A logical flow for selecting analytical techniques based on the specific structural information required.
Conclusion: An Integrated Approach to Structural Elucidation
The structural characterization of this compound derivatives, and indeed any novel compound, is best approached with a suite of complementary analytical techniques. While single-crystal X-ray crystallography provides the ultimate, unambiguous three-dimensional structure, its reliance on high-quality single crystals can be a significant bottleneck.
For routine characterization, reaction monitoring, and confirmation of connectivity, NMR spectroscopy and mass spectrometry are indispensable, high-throughput tools. Computational modeling offers a powerful predictive capacity to understand conformational preferences that may not be captured in a single solid-state structure.
As senior application scientists, we recommend an integrated approach. Use NMR and MS to guide your synthesis and purification efforts. Employ computational modeling to explore the conformational landscape. And when definitive proof of structure and absolute stereochemistry is required for publication, patent filing, or regulatory submission, the meticulous work of growing a single crystal for X-ray diffraction analysis is an investment that yields unparalleled certainty.
References
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrrolidine-Based Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its incorporation into amino acid structures, most notably proline and its derivatives, imparts unique conformational constraints on peptides and proteins, influencing their structure, stability, and biological activity. The ability to precisely characterize the three-dimensional structure of these pyrrolidine-based amino acids is therefore paramount for rational drug design and the development of novel therapeutics.
This guide provides a comparative analysis of the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD)—to the structural elucidation of a selection of pyrrolidine-based amino acids. As a Senior Application Scientist, my aim is to not only present the data but also to explain the underlying principles and the rationale behind the experimental choices, offering field-proven insights for your own research endeavors.
The Structural Landscape of Pyrrolidine-Based Amino Acids
The defining feature of pyrrolidine-based amino acids is the constrained nature of the five-membered ring. This leads to two key conformational properties that are the focus of spectroscopic investigation:
-
Ring Pucker: The pyrrolidine ring is not planar and exists in one of two preferred puckered "envelope" conformations, termed Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) or Cγ-exo (where the Cγ atom is on the opposite side). The equilibrium between these two puckers is influenced by the substituents on the ring.
-
Cis/Trans Isomerization: The X-Pro peptide bond can exist in either a cis or trans conformation. While most peptide bonds have a strong preference for the trans form, the energy difference between the cis and trans isomers of a prolyl peptide bond is small, leading to a significant population of the cis isomer in peptides and proteins.[1]
This guide will focus on a comparative analysis of the following representative pyrrolidine-based amino acids:
-
L-Proline: The archetypal proteinogenic cyclic amino acid.
-
(2S,4R)-4-Hydroxyproline (trans-4-Hydroxyproline): A common post-translational modification in collagen, crucial for its stability.
-
(2S,4S)-4-Hydroxyproline (cis-4-Hydroxyproline): A diastereomer of the more common hydroxyproline.
-
(2S,4R)-4-Fluoroproline (trans-4-Fluoroproline): A synthetic analog used to modulate peptide conformation.
-
(2S,4S)-4-Fluoroproline (cis-4-Fluoroproline): Its diastereomer, which induces a different ring pucker.
-
(S)-Pyrrolidine-2,5-dicarboxylic acid: A dicarboxylic acid analog.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Conformational Analysis
Expertise & Experience: Why NMR is Paramount
NMR spectroscopy is the most powerful and indispensable tool for the detailed structural and conformational analysis of pyrrolidine-based amino acids in solution. Its strength lies in its ability to provide atom-specific information, allowing for the determination of not only the constitution of the molecule but also its three-dimensional structure and dynamics.
-
¹H NMR provides information on the proton environment. The chemical shifts of the pyrrolidine ring protons are highly sensitive to the ring pucker and the cis/trans isomerization of an adjacent peptide bond. Furthermore, the coupling constants (J-values) between adjacent protons can be used to determine dihedral angles via the Karplus equation, providing quantitative information about the ring's conformation.[1]
-
¹³C NMR is particularly useful for identifying the cis and trans isomers of prolyl peptide bonds, as the chemical shifts of the Cβ and Cγ carbons are significantly different in the two isomers.
-
¹⁹F NMR , for fluorinated analogs like 4-fluoroproline, offers a highly sensitive probe of the local environment with a large chemical shift dispersion, making it an excellent tool for studying conformational changes.
Comparative Data: NMR Chemical Shifts
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for our selected pyrrolidine-based amino acids. Note that these values can vary depending on the solvent, pH, and whether the amino acid is free or part of a peptide chain.
| Amino Acid | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Key Features & Rationale |
| L-Proline | Hα: ~4.1, Hβ: ~2.0, Hγ: ~1.9, Hδ: ~3.3 | Cα: ~62, Cβ: ~30, Cγ: ~25, Cδ: ~47, C=O: ~175 | The relatively upfield shifts of the ring protons are characteristic of the saturated aliphatic environment. |
| (2S,4R)-4-Hydroxyproline | Hα: ~4.2, Hβ: ~2.2, Hγ: ~2.0, Hδ: ~3.4, H4: ~4.4 | Cα: ~61, Cβ: ~38, Cγ: ~40, Cδ: ~54, C4: ~70, C=O: ~175 | The hydroxyl group at C4 deshields the adjacent H4, Hγ, and Hδ protons, shifting them downfield. The C4 carbon resonates at ~70 ppm. |
| (2S,4S)-4-Hydroxyproline | Hα: ~4.3, Hβ: ~2.4, Hγ: ~2.1, Hδ: ~3.5, H4: ~4.5 | Cα: ~60, Cβ: ~37, Cγ: ~39, Cδ: ~53, C4: ~69, C=O: ~175 | Subtle but distinct differences in chemical shifts compared to the trans isomer due to the different stereochemistry and resulting ring pucker. |
| (2S,4R)-4-Fluoroproline | Hα: ~4.5, Hβ: ~2.5, Hγ: ~2.3, Hδ: ~3.7, H4: ~5.3 | Cα: ~60, Cβ: ~37 (d), Cγ: ~32 (d), Cδ: ~54 (d), C4: ~92 (d), C=O: ~173 | The highly electronegative fluorine atom causes significant downfield shifts, especially for H4 and C4. Carbon signals are split into doublets due to coupling with the ¹⁹F nucleus. |
| (2S,4S)-4-Fluoroproline | Hα: ~4.6, Hβ: ~2.6, Hγ: ~2.4, Hδ: ~3.8, H4: ~5.4 | Cα: ~59, Cβ: ~36 (d), Cγ: ~31 (d), Cδ: ~53 (d), C4: ~91 (d), C=O: ~173 | Similar to the trans fluoro analog, but with distinct chemical shifts and coupling constants reflecting the different stereochemistry. |
| (S)-Pyrrolidine-2,5-dicarboxylic acid | Hα: ~4.0, Hβ: ~2.3, Hγ: ~2.2, Hδ: ~3.0 | Cα: ~60, Cβ: ~28, Cγ: ~29, Cδ: ~45, C=O (C2): ~174, C=O (C5): ~178 | The presence of a second carboxyl group at C5 significantly influences the chemical shifts of the adjacent protons and carbons. |
(d) indicates a doublet due to C-F coupling.
Trustworthiness & Self-Validation: The Power of 2D NMR
While 1D NMR provides a wealth of information, unambiguous assignment of all signals, especially in complex molecules or peptides, requires 2D NMR techniques.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of the spin systems within the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, providing an unambiguous link between the ¹H and ¹³C spectra.
By using these techniques, a self-validating dataset can be generated where every signal is assigned with high confidence, forming a solid foundation for conformational analysis.
Experimental Protocol: NMR Analysis of a Pyrrolidine-Based Amino Acid
This protocol outlines the general steps for acquiring high-quality NMR data for a novel pyrrolidine-based amino acid.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified amino acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent is critical as it can influence the conformation.[2]
-
For samples in D₂O, the pH can be adjusted using DCl or NaOD to ensure solubility and mimic physiological conditions.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (COSY & HSQC): Acquire ¹H-¹H COSY and ¹H-¹³C HSQC spectra. These are essential for unambiguous signal assignment.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., DSS or TMS).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Assign all proton and carbon signals using the 1D and 2D spectra.
-
Analyze the coupling constants in the ¹H spectrum to deduce dihedral angles and infer the ring pucker.
-
Chapter 2: Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups
Expertise & Experience: The Utility of IR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For pyrrolidine-based amino acids, it is particularly useful for:
-
Confirming the presence of key functional groups: The characteristic absorption bands of the carboxylic acid (C=O and O-H), amine (N-H), and any additional functional groups (e.g., hydroxyl, C-F) provide a quick "fingerprint" of the molecule.
-
Investigating hydrogen bonding: The position and shape of the O-H and N-H stretching bands can indicate the presence and strength of intra- and intermolecular hydrogen bonds, which are crucial components of the solid-state structure.
-
Distinguishing between protonation states: The IR spectrum of an amino acid in its zwitterionic form (with -COO⁻ and -NH₂⁺ groups) is distinct from its neutral form (with -COOH and -NH groups), particularly in the carbonyl and amine bending regions.
Comparative Data: Characteristic IR Absorption Bands
| Amino Acid | ν(C=O) (cm⁻¹) | ν(O-H) / ν(N-H) (cm⁻¹) | Other Key Bands (cm⁻¹) | Rationale |
| L-Proline | ~1650 (asym COO⁻), ~1400 (sym COO⁻) | ~3000-2500 (broad, NH₂⁺) | ~1450 (CH₂ bend) | In the solid state, proline exists as a zwitterion, showing characteristic carboxylate and ammonium absorptions. |
| (2S,4R)-4-Hydroxyproline | ~1640 (asym COO⁻), ~1410 (sym COO⁻) | ~3400 (O-H), ~3000-2500 (broad, NH₂⁺) | ~1080 (C-O stretch) | The presence of the hydroxyl group is confirmed by a distinct O-H stretching band.[] |
| (2S,4S)-4-Hydroxyproline | ~1645 (asym COO⁻), ~1405 (sym COO⁻) | ~3420 (O-H), ~3000-2500 (broad, NH₂⁺) | ~1075 (C-O stretch) | The IR spectrum is very similar to the trans isomer, but subtle shifts can be observed due to differences in hydrogen bonding networks in the crystal lattice. |
| (2S,4R)-4-Fluoroproline | ~1655 (asym COO⁻), ~1395 (sym COO⁻) | ~3000-2500 (broad, NH₂⁺) | ~1100 (C-F stretch) | A strong C-F stretching band is a clear indicator of fluorination. |
| (S)-Pyrrolidine-2,5-dicarboxylic acid | ~1710 (C=O), ~1650 (asym COO⁻) | ~3100-2600 (broad) | The spectrum will be more complex, potentially showing bands for both protonated and deprotonated carboxyl groups depending on the crystalline form. |
Trustworthiness & Self-Validation: The Advantage of ATR-FTIR
Attenuated Total Reflectance (ATR) is a sampling technique for FTIR that allows for the analysis of solid and liquid samples with minimal preparation. A small amount of the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating a high-quality, reproducible spectrum. This eliminates the need for preparing KBr pellets, which can be time-consuming and prone to artifacts from moisture.
Experimental Protocol: ATR-FTIR Analysis of a Solid-State Amino Acid
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the powdered amino acid sample (typically 1-5 mg) onto the center of the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum is typically plotted as % Transmittance or Absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
-
Chapter 3: Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Expertise & Experience: The Role of MS in Structural Verification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of pyrrolidine-based amino acids, its primary roles are:
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy (typically < 5 ppm), which allows for the unambiguous determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound.
-
Structural Elucidation via Fragmentation: Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), its fragmentation by collision with an inert gas (Collision-Induced Dissociation, CID), and analysis of the resulting fragment ions. The fragmentation pattern can provide valuable information about the structure of the molecule. For peptides containing proline, a characteristic fragmentation is the cleavage of the peptide bond N-terminal to the proline residue.[4]
Comparative Data: Expected Molecular Ions
Electrospray ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation.
| Amino Acid | Molecular Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| L-Proline | C₅H₉NO₂ | 115.0633 | 116.0706 |
| (2S,4R)-4-Hydroxyproline | C₅H₉NO₃ | 131.0582 | 132.0655 |
| (2S,4S)-4-Hydroxyproline | C₅H₉NO₃ | 131.0582 | 132.0655 |
| (2S,4R)-4-Fluoroproline | C₅H₈FNO₂ | 133.0539 | 134.0612 |
| (S)-Pyrrolidine-2,5-dicarboxylic acid | C₆H₉NO₄ | 159.0532 | 160.0605 |
Note: Diastereomers like cis- and trans-4-hydroxyproline have the same mass and cannot be distinguished by MS alone.
Trustworthiness & Self-Validation: The Certainty of HRMS
The ability of HRMS to provide an elemental composition is a cornerstone of structural verification. For example, if a synthesized compound is expected to be 4-hydroxyproline (C₅H₉NO₃), an observed [M+H]⁺ ion at m/z 132.0655 (calculated for C₅H₁₀NO₃⁺) with a mass error of less than 5 ppm provides extremely high confidence in the assigned identity, ruling out other potential structures with the same nominal mass.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the amino acid (1-10 µg/mL) in a solvent suitable for ESI, typically a mixture of water and an organic solvent like methanol or acetonitrile.[5]
-
A small amount of a volatile acid, such as formic acid (0.1%), is usually added to promote protonation and the formation of [M+H]⁺ ions.
-
Avoid non-volatile buffers and salts (e.g., phosphate, NaCl), as they can suppress the ESI signal and contaminate the instrument.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
For MS/MS analysis, set the instrument to isolate the [M+H]⁺ ion and apply a collision energy to induce fragmentation.
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion in the spectrum and compare its m/z value to the calculated value.
-
If HRMS data is acquired, use the instrument software to calculate the elemental composition from the accurate mass.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. For proline and its analogs, look for losses of H₂O, CO, and COOH.
-
Chapter 4: Circular Dichroism (CD) Spectroscopy: Probing Chirality and Secondary Structure
Expertise & Experience: The Sensitivity of CD to Conformation
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an exquisitely sensitive probe of the three-dimensional structure of molecules and is particularly powerful for studying the secondary structure of peptides and proteins.[6]
For pyrrolidine-based amino acids, CD is most informative when they are incorporated into a peptide chain. The rigid pyrrolidine ring strongly influences the peptide backbone conformation. For example:
-
Polyproline II (PPII) Helix: Peptides rich in proline often adopt a left-handed helical structure known as a polyproline II (PPII) helix. This conformation is characterized by a strong negative CD band around 206 nm and a weak positive band around 228 nm.[7]
-
Conformational Constraint: The substitution on the pyrrolidine ring (e.g., hydroxyl or fluoro groups) can alter the preference for the endo/exo ring pucker, which in turn influences the propensity of a peptide to adopt a PPII helix or other secondary structures like β-turns. These conformational changes are readily detected as changes in the CD spectrum.[8]
Comparative Data: Influence on Peptide Secondary Structure
Direct CD analysis of the free amino acids is less common and provides limited information compared to their influence on peptide conformation. The table below provides a conceptual comparison of how the incorporation of these amino acids might affect the CD spectrum of a short peptide.
| Amino Acid in Peptide | Expected Influence on Conformation | Characteristic CD Signature | Rationale |
| L-Proline | Promotes Polyproline II (PPII) helix | Strong negative band ~206 nm, weak positive band ~228 nm | The rigid ring structure and lack of an amide proton favor an extended, left-handed helical conformation.[7] |
| (2S,4R)-4-Hydroxyproline | Stabilizes collagen-like triple helices | Positive peak at ~220 nm, strong negative peak at ~197 nm (in triple helix) | The hydroxyl group can form key hydrogen bonds that stabilize the triple-helical structure of collagen.[7][8] |
| (2S,4S)-4-Hydroxyproline | Can destabilize the collagen triple helix | May show a less defined PPII or triple-helical signature | The different stereochemistry of the hydroxyl group can disrupt the hydrogen bonding network required for a stable triple helix. |
| (2S,4R)-4-Fluoroproline | Strongly favors the Cγ-exo pucker, can stabilize PPII helices | May show an enhanced PPII signature compared to proline | The stereoelectronic effect of the fluorine atom locks the ring in a specific pucker, which can pre-organize the peptide backbone. |
Trustworthiness & Self-Validation: Ensuring Data Quality
Accurate CD spectroscopy requires careful experimental practice. The signal is highly dependent on concentration, path length, and the buffer components. Therefore, it is crucial to:
-
Accurately determine the peptide concentration.
-
Use a buffer that does not have a high absorbance in the far-UV region.
-
Subtract a spectrum of the buffer (blank) from the sample spectrum to remove any background signal.
Experimental Protocol: CD Analysis of a Peptide
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide. Determine its concentration accurately, for example, by UV absorbance if the peptide contains aromatic residues, or by quantitative amino acid analysis.
-
Dilute the peptide to a final concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Avoid buffers with high UV absorbance like Tris.
-
Prepare a blank solution containing the exact same buffer without the peptide.
-
-
Data Acquisition:
-
Turn on the CD spectrometer and purge with nitrogen gas for at least 15-30 minutes.
-
Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements.
-
Record a baseline spectrum with the buffer-filled cuvette over the desired wavelength range (e.g., 190-260 nm).
-
Replace the buffer with the peptide solution and record the sample spectrum using the same parameters.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the observed ellipticity (in millidegrees) to Mean Residue Ellipticity [θ] using the peptide concentration, path length, and number of amino acid residues.
-
Analyze the resulting spectrum to identify characteristic secondary structure features.
-
Conclusion
The comprehensive characterization of pyrrolidine-based amino acids is a multi-faceted challenge that cannot be adequately addressed by a single analytical technique. Each spectroscopic method provides a unique and complementary piece of the structural puzzle.
-
NMR stands as the cornerstone, offering unparalleled detail on the solution-state conformation and dynamics.
-
IR spectroscopy provides a rapid and convenient method for functional group identification and a glimpse into the solid-state structure through hydrogen bonding.
-
Mass spectrometry is essential for confirming the molecular formula with high fidelity and can offer structural clues through fragmentation analysis.
-
Circular dichroism is the method of choice for investigating the influence of these unique amino acids on the secondary structure of peptides.
By judiciously applying this suite of spectroscopic tools, researchers and drug development professionals can gain a deep and accurate understanding of the structural and conformational properties of pyrrolidine-based amino acids, paving the way for the rational design of more effective and specific therapeutic agents.
References
- 1. Proline Derivatives and Analogs [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 4. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. Hyper-Raman spectroscopy of non-proteinogenic amino acids | Semantic Scholar [semanticscholar.org]
- 8. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to the Comparative Stability of Boc-Protected Amino Acids
Introduction: For researchers, scientists, and drug development professionals engaged in peptide synthesis, the chemical integrity of the building blocks is paramount. The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in this field, prized for its unique stability profile: robust against bases, nucleophiles, and catalytic hydrogenation, yet readily cleaved under specific acidic conditions.[][2][3] This orthogonality is key to complex, multi-step syntheses.[4][5] However, the assumption of uniform stability across all twenty proteinogenic amino acids is a perilous oversimplification. The unique chemistry of each amino acid side chain (R-group) introduces specific vulnerabilities that can impact storage, handling, and synthetic outcomes, ultimately affecting the purity, yield, and bioactivity of the final peptide.
This guide provides an in-depth comparison of the stability of various Boc-protected amino acids, moving beyond generalities to explore the specific degradation pathways inherent to sensitive residues. We will examine the causality behind these instabilities, present objective data, and provide field-proven protocols to assess and mitigate these challenges.
General Stability and Recommended Storage
Boc-protected amino acids are typically supplied as stable, crystalline white solids that can be stored for extended periods without significant decomposition under proper conditions.[5][6] The primary enemies of their long-term stability are moisture and heat.
Core Storage Protocol:
-
Long-Term Storage: For maximum shelf-life, store all Boc-amino acids at 2-8°C.[7]
-
Container: Ensure containers are tightly sealed to prevent moisture ingress.
-
Handling: Before opening a refrigerated container, always allow it to equilibrate to room temperature.[7] This critical step prevents atmospheric moisture from condensing on the cold powder, which can hydrolyze the product or promote side reactions over time.
While the Nα-Boc group itself is generally stable under these conditions, the intrinsic reactivity of certain amino acid side chains necessitates a more nuanced understanding of their specific vulnerabilities.
Side Chain Chemistry: The Locus of Instability
The true test of a Boc-amino acid's stability lies in the chemistry of its side chain. Several amino acids possess functional groups that are susceptible to degradation through oxidation, premature deprotection, cyclization, or unwanted alkylation, particularly under the conditions of peptide synthesis.
Boc-Tryptophan (Boc-Trp-OH): The Challenge of the Indole Ring
The electron-rich indole side chain of tryptophan makes it highly susceptible to both oxidation and acid-catalyzed side reactions.
-
Oxidation: The indole ring can be easily oxidized, leading to a variety of degradation products that can be difficult to remove during purification.[8][9]
-
Alkylation: During the acidic cleavage of the Nα-Boc group in solid-phase peptide synthesis (SPPS), a tert-butyl cation is generated.[3][10] This reactive electrophile can alkylate the nucleophilic indole ring, resulting in an undesired modification of the tryptophan residue.[]
To counteract these issues, a common strategy is to protect the indole nitrogen itself. Boc-Trp(Boc)-OH , which features a second Boc group on the side chain, offers enhanced stability against these degradation pathways during synthesis.[] During repetitive Nα-Boc deprotection steps, the addition of scavengers like thioanisole or dithiothreitol (DTE) to the TFA/DCM deprotection solution is also recommended to trap the liberated tert-butyl cations.[12]
Boc-Methionine (Boc-Met-OH): The Vulnerable Thioether
The thioether side chain of methionine is a potent nucleophile, making it exceptionally prone to oxidation.
-
Oxidation to Sulfoxide: The primary degradation pathway for Boc-Met-OH is the oxidation of the sulfur atom to form methionine sulfoxide (Met(O)).[13][14] This can occur during storage if exposed to air, or more acutely during acidic cleavage steps in SPPS.[15] The formation of Met(O) introduces an unwanted, more polar impurity that can be challenging to separate from the desired peptide.
-
Alkylation: Similar to tryptophan, the methionine thioether is susceptible to S-alkylation by tert-butyl cations generated during deprotection.[13][15]
Minimizing methionine oxidation requires careful handling, including storage under an inert atmosphere (e.g., argon or nitrogen) and the inclusion of antioxidants or scavengers in cleavage cocktails.
Boc-Histidine (Boc-His-OH): A Tale of Racemization and Protection
The imidazole side chain of histidine presents a significant challenge due to its nucleophilicity, which can catalyze racemization at the α-carbon during peptide coupling.[16] The choice of side-chain protection is therefore a critical decision that dictates the stability and synthetic utility of the derivative.
-
Boc-His(Boc)-OH: This derivative simplifies the final deprotection, as both the Nα- and side-chain (Nim) Boc groups are removed simultaneously with strong acid. However, the side-chain Boc group is partially labile and can be prematurely removed during the repetitive acidolytic steps of Nα-Boc deprotection in SPPS.[16] This instability limits its use to the synthesis of short peptides or for introductions near the N-terminus.
-
Boc-His(Trt)-OH: The bulky trityl (Trt) group provides good steric protection but is less effective at suppressing racemization.[16]
-
Boc-His(Dnp)-OH: The 2,4-dinitrophenyl (Dnp) group is highly stable to acid, offering excellent protection against side reactions. However, its removal requires a separate, harsh thiolysis step, which adds complexity to the overall synthesis workflow.[16]
The selection of a Boc-His derivative involves a trade-off between ease of deprotection and stability during synthesis. For longer, more complex peptides, derivatives with more robust side-chain protection are generally favored.
Boc-Asparagine (Boc-Asn-OH) & Boc-Glutamine (Boc-Gln-OH): The Peril of Cyclization
The side-chain amides of asparagine and glutamine are prone to intramolecular cyclization, a major source of side products and chain termination in peptide synthesis.[17][18]
-
Asparagine Deamidation: Boc-Asn can undergo a base- or acid-catalyzed intramolecular cyclization, where the backbone nitrogen attacks the side-chain carbonyl to form a five-membered succinimide intermediate.[19] This intermediate can then hydrolyze to form a mixture of the desired L-aspartyl peptide, the isomeric L-isoaspartyl peptide, or even racemized products.[20] This side reaction is particularly prevalent when the subsequent amino acid in the sequence is glycine.
-
Glutamine Cyclization: Boc-Gln is susceptible to a similar cyclization to form a six-membered glutarimide intermediate, which can lead to deamidation.[21][22] Furthermore, if Gln is at the N-terminus of a peptide, it can cyclize to form pyroglutamic acid (pGlu), an irreversible modification.[17]
To prevent these deleterious side reactions, side-chain protection is essential. Derivatives like Boc-Asn(Trt)-OH and Boc-Gln(Trt)-OH utilize the acid-labile trityl group to protect the amide nitrogen, effectively blocking cyclization and improving the solubility of the amino acid derivative.[23]
Comparative Stability Data Summary
The following table summarizes the key stability challenges associated with sensitive Boc-protected amino acids.
| Boc-Amino Acid | Primary Stability Concern(s) | Common Degradation Products | Mitigation Strategies & Considerations |
| Boc-Trp-OH | Oxidation; Alkylation of indole ring | Oxidized Trp; t-butylated Trp | Use of scavengers (e.g., thioanisole) during deprotection; Consider side-chain protection (e.g., Boc-Trp(Boc)-OH).[][][12] |
| Boc-Met-OH | Oxidation of thioether; Alkylation | Methionine sulfoxide (Met(O)); t-butylated Met | Store under inert gas; Use scavengers/antioxidants in cleavage cocktails.[13][15] |
| Boc-His-OH | Racemization; Side-chain reactions | Racemized His; Side-chain adducts | Select side-chain protection (Boc, Trt, Dnp) based on peptide length and synthetic strategy.[16] |
| Boc-Asn-OH | Deamidation via succinimide intermediate | Asp, isoAsp, racemized Asn | Use side-chain protection (e.g., Trt, Xan); Avoid high temperatures and prolonged basic conditions.[19][20][23] |
| Boc-Gln-OH | Cyclization to pyroglutamate (N-term); Deamidation via glutarimide | Pyroglutamic acid; Glu, isoGlu | Use side-chain protection (e.g., Trt, Xan); Avoid placing Gln at the N-terminus where possible.[17][21][23] |
Experimental Protocols for Stability Assessment
Verifying the stability and purity of Boc-amino acid stocks is a critical component of quality control in any synthesis laboratory.
Protocol 1: Accelerated Stability Assessment via RP-HPLC
This protocol provides a quantitative method to assess the stability of a Boc-amino acid under stressed storage conditions.
Objective: To determine the rate of degradation of a Boc-amino acid at an elevated temperature and humidity over time.
Materials:
-
Boc-amino acid of interest
-
Control sample of the same lot stored at 2-8°C
-
Temperature/humidity controlled chamber (e.g., set to 40°C, 75% RH)
-
Reversed-phase HPLC system with a C18 column and UV detector[][]
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation: Place an accurately weighed amount (e.g., 50 mg) of the Boc-amino acid in an open vial inside the stability chamber. Place the control sample in a tightly sealed container at 2-8°C.
-
Stock Solution Preparation: At each time point (T=0, 24h, 48h, 1 week, 2 weeks), accurately prepare a 1 mg/mL solution of both the test and control samples in a suitable solvent (e.g., 50:50 ACN/Water).
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes.
-
Detection: Monitor at 214 nm or 220 nm.
-
Injection: Inject 10 µL of each solution.
-
-
Data Analysis: Integrate the peak areas from the chromatograms. Calculate the purity of the test sample at each time point by dividing the area of the main peak by the total area of all peaks. Compare this to the purity of the control sample to determine the percentage of degradation.
Caption: Workflow for HPLC-based accelerated stability testing.
Protocol 2: Assessing Asparagine Deamidation Potential
This protocol simulates the conditions that promote deamidation of Boc-Asn-Gly sequences to assess the propensity of this side reaction.
Objective: To quantify the formation of isoaspartate and other byproducts from a Boc-Asn-Gly-containing peptide under basic conditions.
Materials:
-
A model peptide, e.g., Boc-Val-Asn-Gly-Val-OH
-
Ammonium bicarbonate buffer (0.1 M, pH 8.5)
-
RP-HPLC system with mass spectrometry detection (LC-MS)[]
-
Incubator set to 37°C
Methodology:
-
Reaction Setup: Dissolve the model peptide in the pH 8.5 buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the solution at 37°C.
-
Time Points: At specified time points (e.g., T=0, 2h, 6h, 24h), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of 1% formic acid to lower the pH.
-
LC-MS Analysis: Analyze the quenched sample by LC-MS.
-
Monitor for the mass of the starting peptide.
-
Monitor for the mass of the deamidated products (Asp and isoAsp), which will have the same mass (+1 Da compared to the starting Asn peptide).
-
Monitor for the mass of the succinimide intermediate (-17 Da compared to the starting peptide).
-
-
Data Analysis: Quantify the percentage of starting material remaining and the percentage of each degradation product formed over time by comparing extracted ion chromatogram (EIC) peak areas.
Caption: Degradation pathway of Asn via a succinimide intermediate.
Conclusion
The tert-butoxycarbonyl protecting group is an indispensable asset in modern peptide chemistry, but its successful application demands a sophisticated understanding of the unique stability profile of each protected amino acid. Residues such as tryptophan, methionine, histidine, asparagine, and glutamine possess reactive side chains that are susceptible to specific degradation pathways including oxidation, alkylation, racemization, and cyclization. By recognizing these inherent vulnerabilities, implementing proper storage and handling procedures, selecting appropriate side-chain protection strategies, and employing rigorous analytical monitoring, researchers can mitigate the risks of impurity formation. This diligence ensures the chemical fidelity of the synthetic building blocks, leading to higher purity, better yields, and ultimately, more reliable and reproducible scientific outcomes in drug discovery and development.
References
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. Boc-Trp-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BOC deprotection [ko.bzchemicals.com]
- 12. chempep.com [chempep.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of methionine oxidation in thermal stability and chemically stressed samples of a fully human monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 18. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclization of the N-terminal X-Asn-Gly motif during sample preparation for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Racemization of an asparagine residue during peptide deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. peptide.com [peptide.com]
A Senior Application Scientist's Guide to In Vitro Assay Strategies for Compounds Derived from the (R)-1-Boc-3-carboxymethoxy-pyrrolidine Scaffold
Introduction
In the landscape of modern drug discovery, the five-membered pyrrolidine ring stands out as a "privileged scaffold."[1][2][3] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interactions with biological targets.[3] The inherent stereochemistry of substituted pyrrolidines further enables fine-tuning of these interactions, a crucial aspect in the design of effective therapeutics.[1][4]
This guide focuses on a particularly valuable chiral building block: (R)-1-Boc-3-carboxymethoxy-pyrrolidine . This molecule is primed for synthetic elaboration due to three key features: the stereodefined (R)-configuration at the 3-position, the acid-labile Boc protecting group on the nitrogen that allows for controlled derivatization, and the carboxymethoxy side chain, which serves as a versatile handle for constructing a variety of functional groups or as a mimic for key biological moieties.[5][6]
For researchers and drug development professionals, synthesizing novel compounds from this scaffold is only the first step. The subsequent challenge lies in selecting and executing the most appropriate in vitro assays to profile their biological activity. This guide provides a framework for this process, offering an objective comparison of relevant assay methodologies, supported by detailed experimental protocols and illustrative data. We will explore two representative case studies—kinase and protease inhibitors—to demonstrate how to build a robust in vitro testing cascade for compounds synthesized using this promising scaffold.
Part 1: The Strategic Value of the this compound Scaffold
The utility of a chemical scaffold is determined by its synthetic accessibility and the biological relevance of the structures it can generate. The this compound scaffold excels in both areas. The pyrrolidine core is a structural motif found in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties.[3][7]
The choice of this specific building block is a strategic one. The Boc-protected amine allows for reactions at the carboxymethoxy side chain, which can be readily converted into amides, esters, or reduced to alcohols for further functionalization.[8] Subsequently, removal of the Boc group unmasks the secondary amine, opening a new vector for diversification. This staged reactivity is fundamental to building complex molecules efficiently.
Below is a conceptual workflow illustrating the synthetic potential of this scaffold.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of (R)-pyrrolidine-3-carboxylic Acid Derivatives
(R)-pyrrolidine-3-carboxylic acid and its derivatives are pivotal chiral building blocks in modern medicinal chemistry. Their rigid, stereochemically defined pyrrolidine scaffold is a key structural motif in a multitude of bioactive molecules, including potent enzyme inhibitors and receptor agonists.[1] The stereochemistry at the C3 position is crucial for biological activity, making enantioselective synthesis a critical challenge for researchers in drug discovery and development.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing enantiomerically pure (R)-pyrrolidine-3-carboxylic acid derivatives. We will delve into the mechanistic underpinnings, provide representative experimental protocols, and offer a critical evaluation of each method's strengths and limitations to inform your synthetic planning.
Asymmetric Organocatalysis: The Michael Addition Approach
One of the most elegant and atom-economical strategies for constructing the chiral pyrrolidine ring is through asymmetric organocatalysis.[2] This approach often utilizes small, chiral organic molecules, such as proline derivatives, to catalyze reactions with high enantioselectivity. A prominent example is the Michael addition of nitroalkanes to α,β-unsaturated enoates, which sets the stage for a subsequent reductive cyclization.[3][4]
Causality of Experimental Design: The success of this method hinges on the ability of the organocatalyst to create a chiral environment around the reactants. The catalyst, often a chiral amine, reversibly forms an iminium ion with the enoate, activating it for nucleophilic attack. The specific stereochemistry of the catalyst directs the nitroalkane to attack one face of the molecule preferentially, thereby establishing the desired stereocenter. The subsequent reductive cyclization of the nitro group and intramolecular ring closure are typically diastereoselective, yielding the final pyrrolidine product with high enantiomeric purity.[2]
Workflow: Organocatalytic Michael Addition & Cyclization
Caption: Organocatalytic synthesis of pyrrolidine-3-carboxylic acid derivatives.
Representative Experimental Protocol
Adapted from Yin et al., 2017.[3]
-
Michael Addition: To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (0.2 mmol) and the chiral amine organocatalyst (20 mol%, 0.04 mmol) in a suitable solvent (0.5 mL) is added the nitroalkane (1.0 mmol). The reaction mixture is stirred at room temperature for 48 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral γ-nitro-ketoester intermediate.
-
Reductive Cyclization: The purified intermediate is dissolved in methanol and subjected to hydrogenation (e.g., using a palladium on carbon catalyst under a hydrogen atmosphere). This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular reductive amination to form the pyrrolidine ring.
-
Final Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed in vacuo. The resulting crude product is purified, often by recrystallization or chromatography, to yield the highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid. Using this method, 5-methylpyrrolidine-3-carboxylic acid was obtained with 97% enantiomeric excess (ee).[4][5]
Biocatalysis: Harnessing Nature's Catalysts
Biocatalysis offers a powerful and environmentally friendly alternative for synthesizing chiral molecules. Enzymes, such as prolyl hydroxylases, can perform highly regio- and stereoselective transformations that are often difficult to achieve with traditional chemical methods.[6][7]
Causality of Experimental Design: Prolyl 4-hydroxylases (P4Hs) are enzymes that catalyze the post-translational hydroxylation of proline residues in collagen at the C4 position.[7] This enzymatic process is exquisitely stereoselective, producing (2S, 4R)-4-hydroxyproline.[7] The enzyme's active site creates a precisely tailored chiral pocket that binds the proline substrate in a specific orientation. This binding, in conjunction with the enzyme's catalytic machinery involving Fe(II) and α-ketoglutarate, ensures that the hydroxylation occurs only at the pro-R hydrogen of the C4 position.[7] By using engineered variants of these enzymes, it is possible to catalyze intramolecular C-H amination reactions to construct chiral pyrrolidines from simple azide precursors with high efficiency and selectivity.[8]
Workflow: Enzymatic C-H Amination
Caption: Biocatalytic synthesis of chiral pyrrolidines via C-H amination.
Representative Experimental Protocol
Conceptual protocol based on Arnold et al., 2018.[8]
-
Reaction Setup: In a typical reaction, a buffer solution is prepared containing the engineered P411 enzyme variant.
-
Substrate Addition: The azide precursor, dissolved in a minimal amount of a water-miscible co-solvent, is added to the enzyme solution.
-
Initiation: The reaction is initiated and sustained by the slow addition of a reducing agent (e.g., sodium dithionite) to regenerate the enzyme's active state.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature) with gentle agitation for a specified period (e.g., 12-24 hours).
-
Extraction and Analysis: After the reaction period, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The yield and enantiomeric excess of the resulting chiral pyrrolidine product are determined by chiral chromatography (e.g., HPLC or GC). Reported results show yields up to 74% and enantiomeric ratios up to 99:1.[8]
Chiral Pool Synthesis: Starting with Stereochemistry
The chiral pool strategy leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. For (R)-pyrrolidine-3-carboxylic acid, a common and logical precursor is L-glutamic acid or trans-4-hydroxy-L-proline, which already possess the required stereochemistry at a key position.[9]
Causality of Experimental Design: This approach is conceptually straightforward: the inherent stereochemistry of the starting material is carried through a sequence of chemical transformations to the final product. The key is to design a synthetic sequence where the original stereocenter is not epimerized. For example, starting from trans-4-hydroxy-L-proline, a series of protection, oxidation, and functional group manipulation steps can be employed to transform it into various polyhydroxylated pyrrolidine derivatives while retaining the original stereochemical integrity.[9]
Comparative Analysis of Synthetic Strategies
To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized below.
| Metric | Organocatalytic Michael Addition | Biocatalysis (C-H Amination) | Chiral Pool Synthesis |
| Stereocontrol | Excellent (often >95% ee) | Excellent (up to 99:1 er)[8] | Excellent (retains starting material's ee)[9] |
| Number of Steps | Short (typically 2-3 steps)[2] | Very Short (often 1 step from precursor)[8] | Multi-step (can be lengthy) |
| Reagents | Chiral organocatalyst, standard reagents | Engineered enzyme, buffer, co-solvent | Commodity chemicals, protecting groups |
| Scalability | Generally good, catalyst loading can be low | Potentially high, requires fermentation/enzyme production | Dependent on route, can be high |
| Substrate Scope | Broad for enoates and nitroalkanes[3] | Currently specific to enzyme/substrate pairing[8] | Limited by the availability of starting materials |
| Key Advantage | High efficiency, atom economy[2] | "Green" chemistry, exceptional selectivity[8] | Reliable stereochemistry, inexpensive start |
| Key Limitation | Catalyst cost/synthesis | Enzyme development and stability | Longer synthetic sequence, protecting groups |
Conclusion
The choice of synthetic strategy for accessing (R)-pyrrolidine-3-carboxylic acid derivatives is a multifactorial decision that depends on the specific target molecule, required scale, available resources, and desired level of stereochemical purity.
-
Asymmetric Organocatalysis represents a highly efficient and versatile method, particularly for creating substituted pyrrolidines in a few steps with excellent enantiocontrol.[3][2]
-
Biocatalysis is an emerging and powerful "green" alternative that offers unparalleled selectivity and the potential for streamlined, one-pot syntheses, though it may require specialized resources for enzyme engineering and production.[8]
-
Chiral Pool Synthesis remains a robust and reliable option, especially when the target molecule's structure is closely related to an abundant natural product like hydroxyproline, guaranteeing the correct absolute stereochemistry from the outset.[9]
Researchers and drug development professionals should carefully weigh these considerations to select the most appropriate and efficient pathway for their specific synthetic objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines from trans-4-Hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-1-Boc-3-carboxymethoxy-pyrrolidine: A Guide for Laboratory Professionals
The responsible management of chemical reagents is a cornerstone of modern drug discovery and development. This guide provides a detailed protocol for the proper disposal of (R)-1-Boc-3-carboxymethoxy-pyrrolidine (CAS No. 170097-85-5), a key building block in synthetic chemistry. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. As a Senior Application Scientist, my aim is to provide a framework grounded in both established safety protocols and practical, field-tested experience.
Section 1: Hazard Profile & Core Safety Principles
This compound is a derivative of pyrrolidine, protected by a tert-butyloxycarbonyl (Boc) group. While comprehensive toxicological data for this specific compound is limited, the Safety Data Sheet (SDS) and the known properties of its structural class demand a cautious approach.[1]
Known and Potential Hazards:
-
Respiratory Irritation: The available SDS indicates that the compound may cause respiratory irritation.[1]
-
Incomplete Data: It is crucial to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, it should be handled as a potentially hazardous substance.
-
Combustion Products: In the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) can be released.[1]
Given the data gaps, the Precautionary Principle must be applied. All waste generated from this compound, including contaminated consumables and empty containers, must be treated as hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.
| Property | Value / Information | Source |
| Molecular Formula | C₁₁H₁₉NO₅ | [1] |
| Molecular Weight | 245.27 g/mol | [1] |
| Known Hazards | May cause respiratory irritation. | [1] |
| Primary Disposal Route | Licensed Professional Waste Disposal Service / Chemical Incineration | [1][2] |
| Drain Disposal | Strictly Prohibited | [1][3] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE. The goal is to create a barrier that prevents any route of exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling the compound.[1][4]
-
Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin and Body Protection: A standard laboratory coat is required to protect against skin contact.[4]
-
Respiratory Protection: If handling the compound as a powder or generating aerosols in an area with inadequate ventilation, use a NIOSH-approved respirator (e.g., N95 or higher).[1][4]
Section 3: Waste Segregation & Collection Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[4] Mixing different waste streams is prohibited and can lead to dangerous chemical reactions.
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must establish a designated SAA.[3] This area should be at or near the point of waste generation and under the control of the laboratory personnel. The SAA must be clearly marked.
Step 2: Segregate Waste by Physical Form
-
Solid Waste:
-
Use a dedicated, sealable, and chemically compatible container clearly labeled for "Hazardous Solid Waste".
-
Place all contaminated solid materials into this container. This includes:
-
Residual this compound powder.
-
Contaminated weighing papers, pipette tips, and gloves.
-
Spill cleanup materials.
-
-
Keep the container closed at all times except when adding waste.
-
-
Liquid Waste:
-
If the compound is in a solution, collect the waste in a dedicated, sealed, and shatter-resistant container (e.g., coated glass or polyethylene) intended for hazardous liquid waste.
-
Never dispose of solutions containing this chemical down the drain. [1][4]
-
Ensure the container is compatible with the solvent used.
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
-
Empty Containers:
-
Original containers of this compound should be treated as hazardous waste.[4]
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container and dispose of it in the appropriate solid waste stream as directed by your institution's EHS department.
-
Step 3: Proper Labeling
The Environmental Protection Agency (EPA) requires that each waste container is properly labeled.[6] Your label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: This compound .
-
If in solution, list all constituents, including solvents, with approximate percentages.
-
A clear indication of the associated hazards (e.g., "Irritant").[6]
-
The date when the first drop of waste was added to the container.
Section 4: Disposal Decision Workflow
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[1][7] The following workflow diagram illustrates the decision-making process from generation to final disposition.
Caption: Disposal workflow from lab generation to final disposal.
Section 5: Emergency Procedures - Spill & Exposure Management
Spill Cleanup Protocol
Accidents happen. A clear and immediate response plan is essential.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[4] For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.[1][5] Avoid actions that create dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[4]
-
Dispose: Collect all cleaning materials (wipes, absorbents) as hazardous waste.[4]
Personal Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.
Section 6: Regulatory Compliance Overview
The disposal of this compound is governed by multiple regulatory bodies. A foundational understanding of their roles is essential for maintaining compliance.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the framework for managing hazardous waste from "cradle to grave".[8] This includes regulations on waste identification, labeling, accumulation, and disposal. Your institution's status as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, LQG) will determine specific storage time limits and reporting requirements.[6]
-
Occupational Safety and Health Administration (OSHA): OSHA's primary role is to ensure worker safety.[9] This includes mandating training for handling hazardous materials, requiring written health and safety plans, and enforcing the use of appropriate personal protective equipment (PPE).[9][10]
By following the protocols in this guide, your laboratory will be in a strong position to meet the requirements of both these agencies, ensuring a safe and compliant research environment.
References
- 1. capotchem.com [capotchem.com]
- 2. echemi.com [echemi.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
A Senior Scientist's Guide to Handling (R)-1-Boc-3-carboxymethoxy-pyrrolidine: From Lab Bench to Disposal
As researchers dedicated to advancing drug development, our work with novel chemical entities like (R)-1-Boc-3-carboxymethoxy-pyrrolidine demands not only scientific rigor but also an unwavering commitment to safety. This guide moves beyond mere compliance, offering a framework for handling this compound grounded in chemical principles and best laboratory practices. The toxicological properties of this specific molecule have not been exhaustively investigated, a common scenario for research chemicals[1]. Therefore, our safety paradigm is built upon a conservative assessment, drawing from the known hazards of its structural components—the pyrrolidine core and related Boc-protected amino acid derivatives.
Hazard Analysis: A Proactive Approach to Safety
A thorough risk assessment is the foundation of any safe laboratory operation. For this compound (CAS No. 170097-85-5), our primary source of information is its Safety Data Sheet (SDS), which indicates a key potential hazard: respiratory irritation[1].
However, a deeper analysis requires us to consider its chemical family. The parent pyrrolidine ring is classified as a flammable, corrosive, and toxic substance, causing severe skin burns and eye damage[2][3]. While the N-Boc protecting group significantly attenuates the reactivity and basicity of the pyrrolidine nitrogen, other Boc-protected pyrrolidines are known to cause skin and serious eye irritation[4][5]. Consequently, we must handle this compound as, at minimum, a skin, eye, and respiratory irritant, with protocols in place to mitigate these risks effectively.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a checklist exercise; it is a scientifically-informed strategy to prevent chemical exposure. All handling of this compound should occur within a certified chemical fume hood to control airborne particles and vapors[6][7].
| Protection Category | Required PPE Specification | Rationale & Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield is recommended when handling larger quantities (>10g) or solutions. | Protects against accidental splashes of the compound or its solutions, which are presumed to be eye irritants based on related structures[4][8]. The face shield offers a secondary barrier for the entire face. |
| Skin and Body Protection | Chemical-resistant lab coat. Disposable nitrile gloves (minimum thickness >0.11 mm). | A lab coat prevents contact with clothing. Nitrile gloves offer good protection against a wide range of chemicals for short-term use[6][9]. Always inspect gloves for tears before use and remove them using the proper technique to avoid contaminating your skin[1]. For prolonged tasks, consult the glove manufacturer's resistance guide. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of dust or aerosols, mitigating the risk of respiratory irritation[1][10]. For emergency situations or if a fume hood is not available, a NIOSH-approved respirator with a P95 or P1 particle filter may be used as a temporary measure[1]. |
| Footwear | Closed-toe, non-perforated shoes. | Protects feet from potential spills[6]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol details the process of weighing the solid compound and preparing a stock solution, a common laboratory workflow. The causality is clear: every step is designed to minimize exposure and maintain compound integrity.
Preparation (Pre-Handling):
-
Designate a Workspace: Cordon off a specific area within a certified chemical fume hood for the procedure.
-
Assemble Equipment: Gather all necessary glassware, spatulas, magnetic stir bars, and solvents. Ensure glassware is clean and dry to prevent contamination[11].
-
Prepare for Emergencies: Confirm that an eyewash station and safety shower are accessible and unobstructed[7][12]. Have a spill kit rated for chemical powders and solvents readily available.
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated workspace.
Execution (Handling):
-
Weighing the Compound:
-
Place an analytical balance inside the fume hood or use a draft shield.
-
Carefully transfer the desired amount of this compound from its storage container to a tared weigh boat or directly into the reaction vessel.
-
Avoid creating dust by using gentle movements[10]. Keep the primary container tightly sealed when not in use.
-
-
Preparing the Solution:
-
Place the vessel containing the weighed solid onto a stir plate within the fume hood.
-
Add the chosen solvent to the vessel via a pipette or graduated cylinder.
-
Begin stirring to dissolve the compound.
-
Ensure the vessel is covered (e.g., with a septum) to prevent vapor release.
-
-
Post-Handling:
-
Thoroughly clean the spatula and any other reusable equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Spill, Exposure, and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1][2].
-
Spill Cleanup: For small spills, use personal protective equipment, sweep up the solid material, and place it into a suitable, sealed container for disposal without creating dust[1][12]. Absorb solutions with an inert material like vermiculite and collect for disposal[12]. Do not allow the product to enter drains[1].
Disposal Plan: All waste, including contaminated gloves, weigh boats, and cleaning materials, must be treated as hazardous.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers[6][10].
-
Disposal Method: Arrange for disposal through your institution's environmental health and safety office or a licensed professional waste disposal company. The recommended method is chemical incineration[1][9]. Do not dispose of this chemical in regular trash or down the drain[6].
Visualizing the Workflow
The following diagram outlines the critical path for safely handling this compound, ensuring a logical and secure process from start to finish.
Figure 1: Safe Handling Workflow for this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.no [fishersci.no]
- 9. carlroth.com [carlroth.com]
- 10. benchchem.com [benchchem.com]
- 11. web.mit.edu [web.mit.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

